molecular formula C9H11ClO B1361494 3-(2-Chlorophenyl)propan-1-ol CAS No. 6282-87-7

3-(2-Chlorophenyl)propan-1-ol

Cat. No.: B1361494
CAS No.: 6282-87-7
M. Wt: 170.63 g/mol
InChI Key: RROVHEOLZYPASG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propan-1-ol is a valuable chemical building block in organic synthesis, characterized by the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol . Its structure features both an aromatic chlorophenyl ring and a flexible aliphatic alcohol chain, allowing for diverse functional group transformations. This compound serves as a versatile intermediate in the development of Active Pharmaceutical Ingredients (APIs), particularly in the synthesis of central nervous system agents and anti-inflammatory compounds . The alcohol moiety can be easily oxidized to corresponding aldehydes or carboxylic acids, or converted to esters and ethers. Meanwhile, the chlorinated aromatic ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Beyond pharmaceutical applications, it is also employed in the preparation of fragrances and specialty esters due to its aromatic backbone . This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROVHEOLZYPASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278381
Record name 3-(2-chlorophenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6282-87-7
Record name 6282-87-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorophenyl)propan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID80278381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties, safety and handling protocols, and potential synthetic approaches for 3-(2-Chlorophenyl)propan-1-ol (CAS No: 6282-87-7). All quantitative data is summarized for clarity, and key experimental workflows are visualized. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Core Chemical and Physical Properties

This compound is a substituted aromatic alcohol. Its core structure consists of a propan-1-ol chain attached to a benzene ring at position 3, with a chlorine atom substituted at the ortho position (position 2) of the phenyl group. This structure imparts specific physical and chemical characteristics relevant to its use as a chemical intermediate.

Physical and Chemical Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₁₁ClO[1][2][3]
Molecular Weight 170.63 g/mol [1][4][5]
CAS Number 6282-87-7[1][6]
Physical Form Liquid[6]
Boiling Point 87-88 °C at 0.2 mmHg[6]
270.7 °C at 760 mmHg[3]
Density 1.151 g/cm³[3]
Flash Point 117.5 °C[3][6]
Refractive Index 1.545[3]
XLogP3-AA 2.5[1][3]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 1[7]
Rotatable Bond Count 3[3][7]
Spectroscopic Data

Experimental Protocols

Proposed Synthesis Protocol

A common synthetic route to compounds of this nature involves the reduction of a corresponding ketone. A potential pathway for synthesizing this compound could be adapted from the synthesis of 3'-chlorophenylpropanol, which uses 3'-chloropropiophenone as a starting material.[9]

Objective: To synthesize this compound via the reduction of 2'-chloropropiophenone.

Materials:

  • 2'-Chloropropiophenone (starting material)

  • Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄) (reducing agent)[9]

  • Methanol or 95% Ethanol (solvent)[9]

  • Dichloromethane or n-Hexane (extraction solvent)[9]

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Hydrochloric acid (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve 2'-chloropropiophenone in the chosen alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add dilute hydrochloric acid to quench the excess reducing agent until the effervescence ceases.

  • Extraction: Remove the alcohol solvent under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with an organic solvent like dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using column chromatography or distillation under reduced pressure to obtain the final product.[10]

G Proposed Synthesis Workflow for this compound A Dissolve 2'-Chloropropiophenone in Ethanol B Cool to 0 °C A->B C Add KBH4 (Reducing Agent) Portion-wise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Dilute HCl D->E F Solvent Evaporation & Extraction with n-Hexane E->F G Wash with NaHCO3 & Brine F->G H Dry, Concentrate & Purify (Distillation/Chromatography) G->H I Final Product: This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Safety, Handling, and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific GHS hazard statements.

GHS Hazard and Precautionary Statements
CategoryCodeStatementSource
Hazard Statements H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
H302Harmful if swallowed[2][6]
Precautionary Statements P261Avoid breathing mist/vapors/spray[1][11]
P264Wash skin thoroughly after handling[1][12][13]
P270Do not eat, drink or smoke when using this product[6][12]
P280Wear protective gloves/eye protection/face protection[1][12][13]
P302+P352IF ON SKIN: Wash with plenty of soap and water[1][12]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][12]
P501Dispose of contents/container to an approved waste disposal plant[6][12]
Handling and First Aid Protocol

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure emergency exits and eyewash stations are accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH standards).[11][12]

  • Hand Protection: Wear suitable chemical-resistant gloves (inspected prior to use).[11][12]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[11][12]

First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12][13]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[12][13]

  • Eye Contact: Rinse cautiously and immediately with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[12][13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]

G Emergency First Aid Protocol cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Follow-Up Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Skin Skin Contact WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin Eyes Eye Contact RinseEyes Rinse with Water for 15 min Remove Contact Lenses Eyes->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth MedicalHelp Seek Medical Attention if Symptoms Persist FreshAir->MedicalHelp WashSkin->MedicalHelp RinseEyes->MedicalHelp RinseMouth->MedicalHelp

Caption: Generalized first aid workflow for exposure to this compound.

References

In-Depth Technical Guide: Molecular Weight of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed breakdown of the molecular weight of 3-(2-Chlorophenyl)propan-1-ol. A precise understanding of the molecular weight is fundamental in various scientific disciplines, including chemical synthesis, pharmacology, and drug development. It is a critical parameter for stoichiometric calculations, determination of molar concentration, and analytical characterization. This document outlines the elemental composition and the calculation of the molecular weight based on the standard atomic weights of its constituent atoms.

Molecular Formula and Structure

The chemical structure of this compound is foundational to determining its molecular formula. The compound consists of a chlorophenyl group attached to a propanol chain.

The molecular formula for this compound is C9H11ClO [1][2][3][4].

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of each element.

Atomic Weights of Constituent Elements

The standard atomic weights for the elements present in this compound are presented in the table below.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[5][6][7][8]
HydrogenH1.008[9][10][11][12]
ChlorineCl35.45[13][14][15][16]
OxygenO15.999[17][18][19][20][21]
Molecular Weight Calculation

The molecular weight of this compound (C9H11ClO) is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)

(9 × 12.011) + (11 × 1.008) + (1 × 35.45) + (1 × 15.999) = 170.636 g/mol

Summary of Molecular Weight Data

The following table summarizes the key quantitative data regarding the molecular weight of this compound.

ParameterValue
Molecular FormulaC9H11ClO
Molecular Weight170.64 g/mol [1][4][22]
Monoisotopic Mass170.0498427 Da[1][2]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a theoretical calculation based on its known molecular formula and the standard atomic weights of its elements. As such, detailed experimental protocols for its determination are not applicable in this context. The primary experimental method to confirm this would be mass spectrometry, which would yield the monoisotopic mass.

Similarly, signaling pathways and complex experimental workflows are not relevant to the fundamental concept of molecular weight calculation. Therefore, Graphviz diagrams for these concepts are not provided as they do not apply to the core topic of this technical guide.

For clarity, a logical relationship diagram for the molecular weight calculation is provided below.

cluster_elements Constituent Elements cluster_atomic_weights Atomic Weights (g/mol) cluster_calculation Calculation cluster_result Result C Carbon (C) 9 atoms C_aw 12.011 calc Sum of (Atoms × Atomic Weight) C->calc H Hydrogen (H) 11 atoms H_aw 1.008 H->calc Cl Chlorine (Cl) 1 atom Cl_aw 35.45 Cl->calc O Oxygen (O) 1 atom O_aw 15.999 O->calc C_aw->calc H_aw->calc Cl_aw->calc O_aw->calc mw Molecular Weight 170.636 g/mol calc->mw

Caption: Logical workflow for calculating the molecular weight.

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 3-(2-Chlorophenyl)propan-1-ol. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Structure and Identification

This compound is an organic compound featuring a propan-1-ol chain substituted with a 2-chlorophenyl group at the 3-position.[1] Its chemical structure is depicted below.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
CAS Number 6282-87-7[1][2][3]
Molecular Formula C₉H₁₁ClO[1][3]
Molecular Weight 170.64 g/mol [4]
InChI InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2[1][2]
InChIKey RROVHEOLZYPASG-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C(=C1)CCCO)Cl[2]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Data

PropertyValue
Physical Form Liquid[4]
Boiling Point 87-88 °C at 0.2 mmHg[4]
Density 1.151 g/cm³[5]
Flash Point 117.5 °C[5]
Refractive Index 1.545[5]
XLogP3-AA 2.5[2]
Topological Polar Surface Area 20.2 Ų[2]

Experimental Protocols

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are suitable for this transformation.

Protocol: Reduction of 3-(2-chlorophenyl)propanoic acid with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: A solution of 3-(2-chlorophenyl)propanoic acid in the same dry solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial to safely decompose the excess LiAlH₄ and the aluminum salts.

  • Isolation and Purification: The resulting precipitate of aluminum salts is removed by filtration, and the filter cake is washed with the ethereal solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

synthesis_workflow start 3-(2-chlorophenyl)propanoic acid in dry THF reaction Reduction Reaction start->reaction reagent LiAlH₄ in dry THF (0°C to reflux) reagent->reaction quench Quench (H₂O, NaOH(aq), H₂O) reaction->quench filtration Filtration quench->filtration extraction Solvent Evaporation filtration->extraction purification Vacuum Distillation or Column Chromatography extraction->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

TechniqueData
¹H NMR Predicted chemical shifts (δ) in CDCl₃: Aromatic protons (4H, m): ~7.1-7.4 ppm; -CH₂-OH (2H, t): ~3.7 ppm; -Ar-CH₂- (2H, t): ~2.8 ppm; -CH₂-CH₂-CH₂- (2H, m): ~1.9 ppm; -OH (1H, s, broad): variable.
¹³C NMR Predicted chemical shifts (δ) in CDCl₃: Aromatic carbons: ~127-140 ppm; -CH₂-OH: ~62 ppm; -Ar-CH₂-: ~32 ppm; -CH₂-CH₂-CH₂-: ~30 ppm.
IR (Infrared) Characteristic peaks (cm⁻¹): O-H stretch (broad): ~3300-3400; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2950; C=C stretch (aromatic): ~1400-1600; C-O stretch: ~1050; C-Cl stretch: ~750.
Mass Spectrometry (EI) Expected m/z fragments: Molecular ion [M]⁺ at 170/172 (due to ³⁵Cl/³⁷Cl isotopes); [M-H₂O]⁺ at 152/154; Tropylium-like ion from benzyl cleavage.

Applications in Drug Development and Research

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. Compounds with a chlorophenylpropanol core structure are recognized as important intermediates in the synthesis of pharmaceuticals. For example, related structures are found as impurities or intermediates in the synthesis of drugs such as bupropion.[6] Therefore, this compound serves as a valuable building block for the synthesis of new chemical entities that may be screened for a variety of biological targets. Its utility lies in its potential for further chemical modification to generate libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice.

References

A Technical Guide to the IUPAC Nomenclature of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) name for the chemical compound 3-(2-Chlorophenyl)propan-1-ol . The nomenclature is confirmed by chemical databases such as PubChem.[1][2] This guide will systematically explain the derivation of the name based on established IUPAC rules.

Introduction to IUPAC Nomenclature

The IUPAC system of nomenclature is a standardized method for naming chemical compounds, ensuring that every distinct compound has a unique and unambiguous name that reveals its structural formula. For organic molecules like this compound, the name is systematically constructed from components that identify the principal functional group, the parent hydrocarbon chain, and all substituents.

Systematic Name Derivation

The name "this compound" is derived by identifying and prioritizing the structural components of the molecule according to a specific set of rules.[3][4][5][6]

The molecule contains a hydroxyl (-OH) group, which classifies it as an alcohol.[3][4][7] According to IUPAC priority rules, the alcohol functional group is the principal group in this molecule. This dictates the suffix of the name, which is -ol .[4][5][6]

The parent chain is defined as the longest continuous carbon chain that contains the principal functional group.[3][4][5][6]

  • Chain Identification: The longest carbon chain directly attached to the hydroxyl group consists of three carbon atoms.

  • Parent Alkane: A three-carbon alkane is propane.

  • Applying the Suffix: The "-e" from propane is replaced by the suffix "-ol", yielding propanol .[4][5][6]

The parent chain must be numbered to indicate the position (locant) of the principal functional group and any substituents. The rule is to assign the lowest possible number to the carbon atom bearing the principal functional group.[3][4][7]

  • Numbering Direction: The chain is numbered starting from the end closer to the hydroxyl group.

  • Locant Assignment: The hydroxyl group is on carbon #1.

  • Resulting Name: This specifies the parent structure as propan-1-ol .[3][7]

The molecule has a complex substituent attached to the parent chain.

  • Location: The substituent is located on carbon #3 of the propan-1-ol chain.

  • Structure: The substituent is a phenyl group (a benzene ring treated as a substituent) which is itself substituted with a chlorine atom.

  • Substituent Nomenclature:

    • The chlorine atom is on the second carbon of the phenyl ring, relative to its point of attachment to the propane chain. This is named 2-chloro .

    • The entire substituent is therefore named (2-chlorophenyl) . Parentheses are used because it is a complex substituent with its own numbering.

The final name is assembled by combining the parts in the following order: (Substituent Position)-(Substituent Name)(Parent Chain Name)-(Principal Group Position)-(Principal Group Suffix).

  • Substituent: 3-(2-Chlorophenyl)

  • Parent Structure: propan-1-ol

Combining these components yields the full, unambiguous IUPAC name: This compound .[1]

Data and Experimental Protocols

IUPAC nomenclature is a logical, rule-based system for translating a chemical structure into a name. As such, its determination does not involve experimental procedures, workflows, or the generation of quantitative data. Therefore, sections on experimental protocols and data tables are not applicable to this topic.

Visualization of the Naming Process

To illustrate the logical hierarchy of the IUPAC naming convention for this molecule, the following workflow diagram is provided.

IUPAC_Naming_Workflow cluster_1 A Start: Chemical Structure This compound B 1. Identify Principal Functional Group A->B C Result: Hydroxyl (-OH) Suffix: -ol B->C D 2. Find Longest Carbon Chain Containing the -OH Group C->D E Result: 3-Carbon Chain Parent: Propane -> Propanol D->E F 3. Number the Chain (Lowest number for -OH) E->F G Result: -OH is on Carbon 1 Parent Name: propan-1-ol F->G H 4. Identify & Name Substituents G->H L 5. Assemble Full Name (Position-Substituent-Parent) I Result: A group on Carbon 3 H->I J Sub-step: Name the complex substituent (Phenyl ring with a Chloro group) I->J K Result: (2-Chlorophenyl) J->K K->L M Final IUPAC Name: This compound L->M

Caption: Logical workflow for deriving the IUPAC name.

References

3-(2-Chlorophenyl)propan-1-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of 3-(2-Chlorophenyl)propan-1-ol, a key intermediate in various synthetic applications. This guide includes detailed data, experimental protocols, and safety information to support its use in research and development.

Compound Identification and Properties

This compound is an organochlorine compound featuring a propan-1-ol chain attached to a 2-chlorophenyl group. Its structure lends itself to further functionalization, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.63 g/mol
CAS Number 6282-87-7
Appearance Colorless to light yellow liquid[1]
Boiling Point 87-88 °C at 0.2 mmHg (0.2 Torr)[1][2]
Density 1.151 g/cm³ (predicted)
Flash Point 117.5 °C (predicted)[3]
Storage Temperature Room Temperature[2]
XLogP3-AA 2.5
Chemical Identifiers
Identifier TypeValueSource(s)
IUPAC Name This compound
SMILES C1=CC=C(C(=C1)CCCO)Cl[4]
InChI InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
InChIKey RROVHEOLZYPASG-UHFFFAOYSA-N

Spectral Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (Ar-H): Multiplets in the range of δ 7.1-7.4 ppm, corresponding to the four protons on the substituted benzene ring.

  • Methylene Protons (-CH₂-OH): A triplet at approximately δ 3.7 ppm, coupled to the adjacent methylene group.

  • Methylene Protons (Ar-CH₂-): A triplet around δ 2.8 ppm, coupled to the adjacent methylene group.

  • Methylene Protons (-CH₂-CH₂-CH₂-): A multiplet (likely a pentet or sextet) around δ 1.9 ppm, coupled to the two adjacent methylene groups.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and solvent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals.

  • Aromatic Carbons: Six signals in the δ 125-140 ppm region. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield.

  • Carbonyl-adjacent Carbon (-CH₂-OH): A signal around δ 60-65 ppm.

  • Aliphatic Carbons (-CH₂-): Two signals in the δ 30-40 ppm range for the other two methylene carbons in the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic groups.

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group.[5]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[5]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.[5]

  • C-Cl Stretch: A band in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-(2-chlorophenyl)propionic acid. This precursor can be synthesized from 2-chlorobenzaldehyde.[6]

Step 1: Synthesis of 3-(2-Chlorophenyl)propionic Acid

This procedure is adapted from a method for synthesizing the target precursor.[6]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, add 85% formic acid (8 mL, 180 mmol).

  • Base Addition: Cool the solution to 5°C. Slowly add triethylamine (2.7 mL, 27 mmol) dropwise, ensuring the reaction temperature remains below 10°C.

  • Reactant Addition: Add 2-chlorobenzaldehyde and cyclic (sub)isopropyl malonate to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, acidify, and filter the precipitate. The crude product can be purified by recrystallization from chloroform and petroleum ether to yield 3-(2-chlorophenyl)propionic acid.[6]

Step 2: Reduction to this compound

This is a generalized procedure for the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Acid Addition: Dissolve 3-(2-chlorophenyl)propionic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C with stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow: Synthesis Pathway

The logical flow from starting materials to the final product is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: Acid Synthesis cluster_step2 Step 2: Reduction start_material start_material intermediate intermediate reagent reagent final_product final_product Malonic Acid Derivative Malonic Acid Derivative 3-(2-Chlorophenyl)propionic Acid 3-(2-Chlorophenyl)propionic Acid Malonic Acid Derivative->3-(2-Chlorophenyl)propionic Acid Doebner-von Miller reaction or similar This compound This compound 3-(2-Chlorophenyl)propionic Acid->this compound Reduction LiAlH4 / THF LiAlH4 / THF LiAlH4 / THF->this compound 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde->3-(2-Chlorophenyl)propionic Acid Doebner-von Miller reaction or similar

Caption: Synthesis pathway for this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound is summarized below.

CategoryInformation
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501
Handling Recommendations
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

References

3-(2-Chlorophenyl)propan-1-ol safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Hazards of 3-(2-Chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and hazard profile of this compound (CAS No: 6282-87-7). The information is compiled for professionals in research and drug development who may handle this compound. This document outlines chemical and physical properties, detailed hazard classifications, emergency first aid procedures, safe handling and storage protocols, and measures for accidental release. All personnel must familiarize themselves with this information before handling this compound to ensure a safe laboratory environment.

Chemical and Physical Properties

Proper identification and understanding of the physical properties of a chemical are foundational to its safe handling.

PropertyValueReference
Chemical Name This compound[1][2][3]
CAS Number 6282-87-7[1][2]
Molecular Formula C₉H₁₁ClO[1][2][4]
Molecular Weight 170.64 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 87-88°C at 0.2 Torr; 270.7°C at 760 mmHg[1][5]
Density 1.151 g/cm³[5]
Flash Point 117.5°C[5]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity if swallowed.

  • Signal Word: Warning [1][2][4]

  • GHS Pictogram:

    • alt text

Table of Hazard Statements
CodeHazard StatementReferences
H302 Harmful if swallowed.[1][4]
H315 Causes skin irritation.[1][2]
H319 Causes serious eye irritation.[1][2]
H335 May cause respiratory irritation.[1][2]
Table of Precautionary Statements
TypeCodePrecautionary StatementReferences
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash hands and exposed skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[6]
P271Use only outdoors or in a well-ventilated area.[2][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
Response P301+P317IF SWALLOWED: Get medical help.[6][7]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][7]
P332+P317If skin irritation occurs: Get medical help.[2][7]
P362+P364Take off contaminated clothing and wash it before reuse.[2][7]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[2][7]
P405Store locked up.[2][7][8]
Disposal P501Dispose of contents/container in accordance with local, regional, national, and international regulations.[2][7]

Toxicological Profile

While specific quantitative toxicological data such as LD50 or LC50 values are not detailed in the referenced safety data sheets, the GHS hazard classifications indicate the following health effects:

  • Acute Oral Toxicity: The substance is classified as harmful if swallowed.[1][4]

  • Skin Irritation: Direct contact is expected to cause skin irritation.[2]

  • Eye Irritation: Direct contact is expected to cause serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[1][2]

No information was available to classify the substance for carcinogenicity, mutagenicity, or reproductive toxicity.

Experimental Protocols: Emergency First Aid

Immediate and appropriate first aid is critical in the event of an exposure. The following protocols are based on standard chemical safety guidelines.

G cluster_main First Aid Protocol for this compound Exposure cluster_routes Identify Route of Exposure cluster_actions Immediate Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eyes Eye Contact start->eyes ingestion Ingestion start->ingestion action_inhale Move to fresh air. Provide artificial respiration if not breathing. inhalation->action_inhale action_skin Remove contaminated clothing. Wash skin with soap and water for 15+ min. skin->action_skin action_eyes Rinse with water for 15+ min. Remove contact lenses if possible. eyes->action_eyes action_ingest Rinse mouth with water. DO NOT induce vomiting. ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eyes->end_node action_ingest->end_node

Caption: Figure 1: General First Aid Workflow for Chemical Exposure.

Detailed First Aid Measures
  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[9] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[9] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9] If irritation develops or persists, get medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[9][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth thoroughly with water.[7] Have the person drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage Protocols

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[8][12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] A face shield may be required for splash hazards.

  • Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[7] Gloves must be inspected before use. Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate or if mists/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6][7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid breathing vapors or mists.[7] Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.

  • Storage: Store in a cool, dry, and well-ventilated place.[8] Keep containers tightly closed when not in use.[8] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Accidental Release and Firefighting Measures

Accidental Release Protocol

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

G cluster_spill Chemical Spill Response Workflow spill_detected Spill Detected alert Alert Personnel & Evacuate Immediate Area spill_detected->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe ventilate Ensure Adequate Ventilation (Open Windows, Use Fume Hood) ppe->ventilate contain Contain Spill (Use inert absorbent material like vermiculite or sand) ventilate->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect place_waste Place in a Sealed Container for Hazardous Waste Disposal collect->place_waste decontaminate Decontaminate Spill Area with appropriate solvent place_waste->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Figure 2: Workflow for Handling a Chemical Spill.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[7] Use inert, non-combustible absorbent material (e.g., sand, vermiculite, or cat litter) to contain the spill.[13]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Environmental Precautions: Do not let the chemical enter drains or waterways.[7][14]

Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or a water spray.[7][14]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[8]

  • Protective Equipment for Firefighters: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[7][8][14]

References

An In-Depth Technical Guide to the GHS Classification of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 3-(2-Chlorophenyl)propan-1-ol. It is intended to serve as a detailed resource for professionals in research, drug development, and other scientific fields who handle this substance. This document outlines the known hazard classifications, provides context through standardized experimental protocols, and visualizes key informational workflows.

GHS Classification Summary

This compound has been classified under the GHS based on notifications to regulatory inventories and information from chemical suppliers. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory tract, with some sources also indicating potential harm if swallowed or inhaled.

The GHS information is a critical component of chemical safety, providing a universally understood system for communicating hazard information through labels and Safety Data Sheets (SDS). The classifications for this compound are summarized in the table below.

GHS Element Classification and Details
GHS Hazard Class Skin Corrosion/Irritation - Category 2
Serious Eye Damage/Eye Irritation - Category 2A
Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory Tract Irritation)
Acute Toxicity (Oral) - Category 4 (Reported by some sources)
Acute Toxicity (Inhalation) - Category 4 (Reported by some sources)
Pictogram
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation [1]
H319: Causes serious eye irritation [1]
H335: May cause respiratory irritation [1]
H302: Harmful if swallowed
H332: Harmful if inhaled
Precautionary Statements Prevention: P261, P264, P271, P280
Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364
Storage: P403+P233, P405
Disposal: P501

Note: Classifications for acute oral and inhalation toxicity are not universally listed but have been noted by at least one supplier.

Experimental Protocols for GHS Classification

The GHS classifications are determined based on data from standardized toxicological studies. The following sections detail the methodologies for the key experiments relevant to the classification of this compound.

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit. An untreated area of skin on the same animal serves as a control.

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used. The fur on the dorsal area is clipped 24 hours before the test.

    • Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch, which is then placed on a roughly 6 cm² area of the clipped skin. The patch is covered with a semi-occlusive dressing.

    • Exposure: The exposure duration is typically 4 hours.

    • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. Observations may continue for up to 14 days to assess the reversibility of the effects.

  • Classification: The severity of the skin reactions is scored. A mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema across the observation points typically leads to a "Category 2: Causes skin irritation" classification.

This guideline evaluates the potential of a substance to produce irritation or corrosion when introduced into the eye.

  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye remains untreated and serves as a control.

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used.

    • Application: 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The evaluation scores lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis/swelling). Observations can be extended up to 21 days to determine the reversibility of the effects.

  • Classification: A substance is classified as "Category 2A: Causes serious eye irritation" if it produces reversible adverse effects on the eye within a 21-day observation period. A primary eye irritation study on a similar substance showed significant conjunctival irritation, corneal opacity, and iritis within the first 72 hours, with a Maximum Mean Total Score of 39.5 at 24 hours, classifying it as severely irritating.[2]

This test assesses the toxicity of a substance upon inhalation over a short period.

  • Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a controlled chamber for a defined period.

  • Methodology:

    • Animal Selection: Typically, young adult rats are used.

    • Exposure: The animals are exposed for a standard duration of 4 hours to various concentrations of the test substance.

    • Observation: Following exposure, the animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is monitored, and a full necropsy is performed on all animals at the end of the study.

  • Classification: The classification is based on the LC50 (lethal concentration for 50% of the test animals). An LC50 between 1 and 5 mg/L for dusts and mists, or between 2000 and 20000 ppm for gases, typically results in a "Category 4: Harmful if inhaled" classification.

This test was historically used to determine the toxicity of a substance when ingested.

  • Principle: The test substance is administered in a single dose by oral gavage to several groups of animals, with one dose level per group.

  • Methodology:

    • Animal Selection: Usually, rodents such as rats are used. The animals are fasted before dosing.

    • Administration: The substance is administered orally using a stomach tube.

    • Observation: The animals are observed for at least 14 days for signs of toxicity and mortality. Body weight changes are recorded, and a gross necropsy is performed on all animals.

  • Classification: The LD50 (lethal dose for 50% of the animals) is calculated. An LD50 value between 300 and 2000 mg/kg body weight typically leads to a "Category 4: Harmful if swallowed" classification.

Visualizations

The following diagrams illustrate the GHS classification workflow and a potential signaling pathway for chemical-induced irritation.

GHS_Classification_Workflow cluster_data Data Collection cluster_eval Hazard Evaluation cluster_class Classification & Communication in_vitro In Vitro Data weight_of_evidence Weight of Evidence Analysis in_vitro->weight_of_evidence phys_chem Physico-chemical Properties phys_chem->weight_of_evidence in_vivo In Vivo Animal Studies (e.g., OECD 404, 405, 403) in_vivo->weight_of_evidence human_data Existing Human Data human_data->weight_of_evidence compare_criteria Comparison with GHS Criteria weight_of_evidence->compare_criteria Evaluate data quality and relevance hazard_class Assign Hazard Class (e.g., Skin Irrit. Cat. 2) compare_criteria->hazard_class Data meets classification thresholds label_elements Determine Label Elements (Pictogram, Signal Word, Statements) hazard_class->label_elements

Caption: GHS classification workflow from data collection to hazard communication.

Irritation_Signaling_Pathway cluster_exposure Exposure cluster_cellular Cellular Response in Keratinocytes cluster_tissue Tissue Level Response chemical This compound barrier Disruption of Stratum Corneum chemical->barrier receptor Activation of Cellular Receptors (e.g., TRP Channels) barrier->receptor ros Generation of Reactive Oxygen Species (ROS) receptor->ros cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) ros->cytokines inflammation Inflammatory Cascade cytokines->inflammation vasodilation Vasodilation & Increased Permeability inflammation->vasodilation symptoms Erythema (Redness) & Edema (Swelling) vasodilation->symptoms

Caption: A potential signaling pathway for chemical-induced skin irritation.

References

In-depth Technical Guide on the Biological Activity of 3-(2-Chlorophenyl)propan-1-ol: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document aims to provide a comprehensive technical overview of the biological activity of the chemical compound 3-(2-Chlorophenyl)propan-1-ol. However, after an extensive and thorough review of publicly available scientific literature, patent databases, and chemical registries, it must be noted that there is a significant lack of specific data on the biological effects of this particular molecule.

While chemical properties and safety information are documented, detailed studies on its mechanism of action, interactions with biological targets, and associated signaling pathways are not present in the public domain. This guide will summarize the available information and highlight the current knowledge gap regarding the bioactivity of this compound.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 6282-87-7PubChem[1]
Molecular Formula C₉H₁₁ClOPubChem[1]
Molecular Weight 170.63 g/mol PubChem[1]
Physical Description Liquid (Predicted)N/A

Biological Activity: State of Current Knowledge

As of the latest search, there are no specific bioassay results or pharmacological studies published in peer-reviewed journals for this compound. Chemical databases such as PubChem indicate the existence of "Biological Test Results," however, the specific data from these tests are not publicly accessible[1].

Searches in specialized bioactivity databases, including ChEMBL and BindingDB, did not yield any entries for this compound, suggesting it has not been a significant subject of targeted drug discovery or academic research that has been publicly disclosed[2][3].

Patent literature mentions compounds with structural similarities, often as intermediates in the synthesis of more complex molecules with potential therapeutic applications. However, these patents do not provide specific biological activity data for this compound itself. For instance, related structures are discussed in the context of developing inhibitors for targets like protein kinase B, but the activity of the specific compound is not detailed[4].

Experimental Protocols and Methodologies

Due to the absence of published research on the biological activity of this compound, this guide cannot provide detailed experimental protocols for assays in which this compound has been tested. The creation of such a section would require access to primary research data that is currently unavailable.

Signaling Pathways and Mechanisms of Action

Information regarding the signaling pathways modulated by this compound or its mechanism of action is not available in the public domain. Consequently, the mandatory visualization of these pathways using Graphviz cannot be fulfilled.

To illustrate the type of diagram that would be generated had the data been available, a hypothetical workflow for a generic drug discovery screening process is provided below.

G cluster_0 Compound Screening Workflow Compound Library Compound Library Primary Assay (e.g., Target Binding) Primary Assay (e.g., Target Binding) Compound Library->Primary Assay (e.g., Target Binding) Hit Identification Hit Identification Primary Assay (e.g., Target Binding)->Hit Identification Secondary Assays (e.g., Cellular Activity) Secondary Assays (e.g., Cellular Activity) Hit Identification->Secondary Assays (e.g., Cellular Activity) Lead Compound Lead Compound Secondary Assays (e.g., Cellular Activity)->Lead Compound

Caption: A generic workflow for identifying lead compounds from a chemical library.

Conclusion and Future Directions

For researchers and professionals in drug development, this compound could represent an unexplored area of chemical space. Future research initiatives could involve:

  • High-throughput screening: Testing the compound against a broad range of biological targets to identify potential activities.

  • Phenotypic screening: Assessing the compound's effects on various cell models to uncover novel biological responses.

  • In silico modeling: Using computational methods to predict potential targets based on the compound's structure.

Until such studies are conducted and the results are made publicly available, a detailed technical guide on the biological activity of this compound cannot be comprehensively compiled. The information presented here reflects the entirety of the currently accessible data.

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-(2-Chlorophenyl)propan-1-ol, focusing on its synthesis, chemical properties, and potential biological activities. The information is presented to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a chlorinated aromatic alcohol. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁ClOPubChem[1]
Molecular Weight 170.64 g/mol PubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point 270.7 °C at 760 mmHg (predicted)
Melting Point Not available
Density 1.151 g/cm³ (predicted)
CAS Number 6282-87-7PubChem[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid. Powerful reducing agents such as Lithium Aluminium Hydride (LAH) or borane complexes are suitable for this transformation.[2][3][4][5]

Experimental Protocol: Reduction of 3-(2-chlorophenyl)propanoic acid with Lithium Aluminium Hydride (LAH)

This protocol is a general procedure based on the known reactivity of LAH with carboxylic acids.[2][3][6][7]

Materials:

  • 3-(2-chlorophenyl)propanoic acid

  • Lithium Aluminium Hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • LAH Suspension: A calculated amount of LAH (typically 1.5-2 molar equivalents relative to the carboxylic acid) is carefully suspended in anhydrous diethyl ether or THF in the reaction flask. The suspension is cooled in an ice bath.

  • Addition of Carboxylic Acid: 3-(2-chlorophenyl)propanoic acid is dissolved in a minimal amount of anhydrous diethyl ether or THF and placed in the dropping funnel. This solution is added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This is a highly exothermic process and should be performed with extreme caution.

  • Work-up: The resulting granular precipitate of aluminum salts is filtered off and washed with diethyl ether or THF.

  • Extraction: The combined organic filtrates are washed with water, 10% sulfuric acid, and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow:

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up and Purification cluster_product Final Product 3-(2-chlorophenyl)propanoic acid 3-(2-chlorophenyl)propanoic acid Dissolve in Anhydrous Ether/THF Dissolve in Anhydrous Ether/THF 3-(2-chlorophenyl)propanoic acid->Dissolve in Anhydrous Ether/THF Step 1 Add to LAH suspension Add to LAH suspension Dissolve in Anhydrous Ether/THF->Add to LAH suspension Step 2 Stir/Reflux Stir/Reflux Add to LAH suspension->Stir/Reflux Step 3 Quench with H2O/NaOH Quench with H2O/NaOH Stir/Reflux->Quench with H2O/NaOH Step 4 Filter Aluminum Salts Filter Aluminum Salts Quench with H2O/NaOH->Filter Aluminum Salts Step 5 Extract with Ether Extract with Ether Filter Aluminum Salts->Extract with Ether Step 6 Wash with Acid/Brine Wash with Acid/Brine Extract with Ether->Wash with Acid/Brine Step 7 Dry and Concentrate Dry and Concentrate Wash with Acid/Brine->Dry and Concentrate Step 8 Purify (Distillation/Chromatography) Purify (Distillation/Chromatography) Dry and Concentrate->Purify (Distillation/Chromatography) Step 9 This compound This compound Purify (Distillation/Chromatography)->this compound Final

Caption: Workflow for the synthesis of this compound via LAH reduction.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on available information and comparison with similar structures.

SpectroscopyExpected DataSource
¹H NMR Aromatic protons (multiplet, ~7.1-7.4 ppm), -CH₂-O- (triplet, ~3.7 ppm), -CH₂-Ar (triplet, ~2.8 ppm), -CH₂- (multiplet, ~1.9 ppm), -OH (broad singlet)Inferred from related structures[8]
¹³C NMR Aromatic carbons (~127-139 ppm), -CH₂-O- (~62 ppm), -CH₂-Ar (~30 ppm), -CH₂- (~32 ppm)PubChem[1]
IR (Infrared) O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (aromatic, ~3060 cm⁻¹; aliphatic, ~2850-2950 cm⁻¹), C=C stretch (aromatic, ~1400-1600 cm⁻¹), C-O stretch (~1050 cm⁻¹)PubChem[1], General IR tables[9][10]
Mass Spec. Molecular ion peak (M⁺) at m/z 170/172 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of water (M-18), and cleavage of the propyl chain.Inferred from related structures[11][12][13][14][15]

Biological Activity and Potential Signaling Pathways

Direct biological studies on this compound are limited in the publicly available literature. However, research on structurally related compounds provides strong indications of its potential pharmacological activities.

Analgesic and Anticonvulsant Potential

Studies on p-chlorophenyl substituted alcohol amides have demonstrated significant anticonvulsant activity, which was antagonized by the GABA-B receptor agonist, baclofen.[16] This suggests that these compounds may act as GABA-B receptor antagonists. Furthermore, baclofen itself, which is β-(4-chlorophenyl)-γ-aminobutyric acid, is a known muscle relaxant and has been investigated for its analgesic properties.[17][18] The structural similarity of this compound to these compounds suggests it may also possess analgesic and/or anticonvulsant properties, potentially through modulation of the GABA-B receptor.

Hypothesized Signaling Pathway: GABA-B Receptor Modulation

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central nervous system.[19] Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as the modulation of ion channels. Specifically, GABA-B receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[20]

Based on the literature for related compounds, it is hypothesized that this compound could act as an antagonist at the GABA-B receptor. This would block the inhibitory effects of GABA, leading to a net increase in neuronal excitability, which could be the basis for its potential anticonvulsant or other neurological effects.

G Hypothesized GABA-B Receptor Antagonism This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor Antagonizes G-protein G-protein GABA-B Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel G-protein->GIRK Channel Activates Ca2+ Channel Ca2+ Channel G-protein->Ca2+ Channel Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Neuronal Hyperpolarization Neuronal Hyperpolarization GIRK Channel->Neuronal Hyperpolarization Leads to Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel->Reduced Neurotransmitter Release Leads to Increased Neuronal Excitability Increased Neuronal Excitability Neuronal Hyperpolarization->Increased Neuronal Excitability Prevents Reduced Neurotransmitter Release->Increased Neuronal Excitability Prevents

Caption: Hypothesized mechanism of action of this compound as a GABA-B receptor antagonist.

Experimental Protocols for Biological Evaluation

To investigate the potential analgesic and anticonvulsant activities of this compound, the following standard preclinical assays are recommended.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening peripheral analgesic activity.

Materials:

  • Male albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Standard analgesic drug (e.g., Aspirin)

  • 0.6% acetic acid solution

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (e.g., control, standard, and test groups with different doses of the compound).

  • Drug Administration: The vehicle, standard drug, or test compound is administered intraperitoneally 30 minutes before the induction of writhing.

  • Induction of Writhing: 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of protection against writhing is calculated for the standard and test groups compared to the control group.

Pentylenetetrazole (PTZ)-Induced Seizure Test for Anticonvulsant Activity

This model is used to identify compounds that can protect against generalized seizures.

Materials:

  • Male albino mice (20-25 g)

  • This compound

  • Vehicle

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)

  • Syringes and needles for i.p. or subcutaneous (s.c.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization and Grouping: Similar to the analgesic test.

  • Drug Administration: The vehicle, standard drug, or test compound is administered (e.g., i.p.) at a predetermined time (e.g., 30-60 minutes) before PTZ administration.

  • Induction of Seizures: PTZ is injected subcutaneously to induce clonic-tonic seizures.

  • Observation: Each mouse is observed for the onset and duration of seizures for at least 30 minutes. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

  • Data Analysis: The ability of the test compound to delay the onset of seizures or protect the animals from seizures is compared to the control and standard groups.

Conclusion

While direct experimental data on this compound is not abundant in the current literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The information on related compounds strongly suggests that this molecule is a promising candidate for investigation as a modulator of the GABA-B receptor, with potential applications as an analgesic or anticonvulsant agent. The provided experimental protocols offer a starting point for researchers to explore the pharmacological profile of this compound. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)propan-1-ol is a substituted aromatic alcohol that has found utility as a building block in organic synthesis. Its structure, featuring a chlorophenyl group attached to a propanol chain, makes it a versatile intermediate for the preparation of more complex molecules, including potential pharmaceutical agents. The presence of the chlorine atom on the phenyl ring can significantly influence the reactivity and biological activity of its derivatives. This guide aims to provide a detailed summary of the known properties and a plausible synthetic route for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is compiled from various chemical databases and supplier information.[1][2][3][4][5]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
IUPAC Name This compound
CAS Number 6282-87-7
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Canonical SMILES C1=CC=C(C(=C1)CCCO)Cl
InChIKey RROVHEOLZYPASG-UHFFFAOYSA-N

Table 2: Physical and Spectroscopic Data

PropertyValue
Physical Form Liquid
Boiling Point 87-88 °C at 0.2 mmHg
Density 1.151 g/cm³
Refractive Index 1.545
Flash Point 117.5 °C
Solubility Information not widely available
¹H NMR Predicted spectra available in databases
¹³C NMR Predicted spectra available in databases
Mass Spectrometry Monoisotopic Mass: 170.0498427 Da

Synthesis of this compound

While the original publication detailing the first synthesis of this compound is not readily identifiable, a general and plausible synthetic route involves the reduction of a corresponding carbonyl compound. A representative protocol, adapted from procedures for similar chemical transformations, is described below.[1][6][7]

Representative Experimental Protocol: Reduction of 3'-(2-Chlorophenyl)propanone

This protocol describes a method for the synthesis of this compound via the reduction of 3'-(2-Chlorophenyl)propanone.

Materials:

  • 3'-(2-Chlorophenyl)propanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • n-Hexane

  • Activated carbon

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-(2-Chlorophenyl)propanone in 95% ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) to the cooled solution in portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the aqueous residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Yield and Characterization:

  • Typical yields for similar reductions are often high, in the range of 80-95%.[1]

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 3_prime_chlorophenyl_propanone 3'-(2-Chlorophenyl)propanone Reduction Reduction Reaction 3_prime_chlorophenyl_propanone->Reduction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reduction Ethanol Ethanol (Solvent) Ethanol->Reduction Quenching Acidic Workup (Quenching) Reduction->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a notable lack of specific research in publicly accessible databases and literature concerning the biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the scientific literature appears to be that of a chemical intermediate in the synthesis of more complex molecules that may have biological relevance.

For instance, structurally related chlorophenyl-alcohols are precursors in the synthesis of various pharmaceutical agents. The chloro-substitution pattern on the phenyl ring is a common feature in many drugs, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets.

Given the absence of direct studies on its biological effects, no signaling pathway diagrams can be provided at this time. Researchers interested in the potential biological profile of this compound would need to conduct initial screenings in relevant assays.

Safety Information

Based on available safety data sheets, this compound is considered to have the following hazards:[4]

Table 3: GHS Hazard Statements

Hazard CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a readily synthesizable chemical intermediate with well-defined physical and chemical properties. While its own biological activity has not been extensively studied, its structural motifs are relevant to medicinal chemistry and drug design. This guide provides a foundational understanding of this compound, compiling the available data to support its use in further research and development activities. Future investigations could focus on exploring its potential biological effects to uncover any novel therapeutic applications.

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)propan-1-ol: Synonyms and Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms and chemical identifiers for 3-(2-Chlorophenyl)propan-1-ol, a key chemical compound relevant in various research and development settings. The following sections detail its nomenclature and registry information, crucial for accurate identification and data retrieval in scientific literature and databases.

Nomenclature and Database Identifiers

Accurate identification of chemical compounds is paramount in research and drug development to ensure clarity, reproducibility, and safety. This compound is known by several names and is cataloged in numerous chemical databases. The following table summarizes its key synonyms and identifiers.[1][2][3][4]

Identifier TypeIdentifier
IUPAC Name This compound
CAS Number 6282-87-7
PubChem CID 221970
InChI InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2
InChIKey RROVHEOLZYPASG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCCO)Cl
Molecular Formula C9H11ClO
Molecular Weight 170.64 g/mol
EC Number 960-785-9
DSSTox Substance ID DTXSID80278381
ChemSpider ID 192534

Synonyms

The compound is also referred to by a variety of synonyms in literature, patents, and commercial listings. A comprehensive list is provided below to aid in exhaustive literature searches and procurement.[1]

  • 3-(2-chlorophenyl)-1-propanol

  • 3-(o-Chlorophenyl)propanol

  • 2-Chloro-benzenepropanol

  • Benzenepropanol, 2-chloro-

  • NSC 7105

Experimental Protocols and Data

A thorough review of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols or signaling pathways directly involving this compound. While its chemical properties are documented, its biological activities and associated experimental methodologies are not extensively described in the accessed resources.

Logical Workflow for Compound Identification

To ensure the correct identification and sourcing of this compound for research purposes, the following logical workflow is recommended. This process helps in cross-verifying the compound's identity across multiple databases and with suppliers.

A Start with a Known Identifier (e.g., Name or CAS Number) B Search Chemical Databases (PubChem, ChemSpider, etc.) A->B C Retrieve Multiple Identifiers (InChI, SMILES, etc.) B->C D Cross-Reference with Supplier Databases C->D E Verify Supplier's Certificate of Analysis (CoA) D->E F Confirm Structure and Purity E->F G Compound Verified F->G

Caption: A logical workflow for the accurate identification and verification of this compound.

References

Methodological & Application

Synthesis of 3-(2-Chlorophenyl)propan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Chlorophenyl)propan-1-ol, a valuable building block in the development of novel therapeutics and other fine chemicals. The primary method detailed is the reduction of 3-(2-chlorophenyl)propanoic acid using borane-tetrahydrofuran complex (BH3·THF).

Application Notes

This compound serves as a key intermediate in organic synthesis. The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, while the primary alcohol offers a site for oxidation, esterification, or conversion to other functional groups. This combination of reactive sites makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential drug candidates. The protocol described herein offers a reliable and scalable method for its preparation.

Synthesis Pathway: Reduction of a Carboxylic Acid

The synthesis of this compound can be efficiently achieved by the reduction of the corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid. Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF), are highly effective for this transformation, offering excellent yields and chemoselectivity.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Start 3-(2-Chlorophenyl)propanoic Acid Reaction Reduction in THF Start->Reaction 1. Reagent Borane-THF Complex (BH3·THF) Reagent->Reaction 2. Workup Quenching & Extraction Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. End This compound Purification->End 5. Logical_Flow cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution cluster_workup Post-Reaction Workup & Purification cluster_outcome Desired Outcome Reagent_Purity Ensure Purity of Starting Material Anhydrous_Conditions Maintain Anhydrous Conditions (Dry Glassware, Inert Atmosphere, Anhydrous Solvents) Temp_Control Strict Temperature Control (0 °C during addition) Anhydrous_Conditions->Temp_Control Slow_Addition Slow, Dropwise Addition of BH3·THF Temp_Control->Slow_Addition Monitoring Monitor Reaction Progress (TLC) Slow_Addition->Monitoring Safe_Quenching Careful Quenching of Excess Borane Monitoring->Safe_Quenching Thorough_Extraction Efficient Extraction of Product Safe_Quenching->Thorough_Extraction Chromatography Purification by Column Chromatography Thorough_Extraction->Chromatography High_Yield High Yield of Pure Product Chromatography->High_Yield

Application Notes and Protocols for the Synthesis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)propan-1-ol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a chlorinated phenyl ring and a propanol side chain, makes it a key intermediate for the synthesis of a variety of complex molecules, including those with potential activity as central nervous system agents. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, making this intermediate of considerable interest in medicinal chemistry.[1]

These application notes provide a detailed protocol for the synthesis of this compound via the reduction of 3-(2-chlorophenyl)propanoic acid using lithium aluminum hydride (LiAlH4). This method is a robust and widely used transformation for the conversion of carboxylic acids to their corresponding primary alcohols.

Synthesis Pathway Overview

The primary synthetic route described herein is the reduction of the carboxylic acid group of 3-(2-chlorophenyl)propanoic acid to a primary alcohol. Lithium aluminum hydride is an effective, albeit strong, reducing agent for this purpose.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion from the LiAlH4 attacks the carbonyl carbon of the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH4 Reduction

This protocol details the reduction of 3-(2-chlorophenyl)propanoic acid to this compound.

Materials:

  • 3-(2-Chlorophenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere of nitrogen, a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The amount of LiAlH4 should be in molar excess (typically 1.5 to 2 equivalents) relative to the carboxylic acid.[3]

  • Addition of Starting Material:

    • A solution of 3-(2-chlorophenyl)propanoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.[3]

  • Reaction:

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Quenching:

    • Upon completion, the reaction flask is cooled in an ice bath. The excess LiAlH4 is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water.[4] This should be done under a continuous stream of nitrogen as hydrogen gas will be evolved.

  • Work-up:

    • A 10% solution of sulfuric acid is slowly added to the reaction mixture until the precipitated aluminum salts dissolve.[3]

    • The aqueous layer is separated and extracted multiple times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[3]

  • The quenching of LiAlH4 is a highly exothermic process that evolves hydrogen gas, which is flammable. Extreme care must be taken during this step.

Data Presentation

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
Reducing AgentTypical SolventReaction ConditionsTypical Yield RangeNotes
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 °C to reflux85-95%Strong, unselective reducing agent. Reduces a wide variety of functional groups.[2]
Borane-Tetrahydrofuran Complex (BH₃·THF)THF0 °C to reflux80-90%More selective than LiAlH₄. Does not reduce esters as readily.
Sodium Borohydride (NaBH₄) / Iodine (I₂)THFReflux70-85%A milder alternative to LiAlH₄ and BH₃.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound Start 3-(2-Chlorophenyl)propanoic Acid Reagent 1. LiAlH4, Anhydrous THF 2. H2O / H+ work-up Start->Reagent Reduction Product This compound Reagent->Product Purification Purification (Distillation / Chromatography) Product->Purification Isolation FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship Diagram: Application in Drug Discovery

Drug_Discovery_Application Role in Drug Discovery BuildingBlock This compound (Key Intermediate) Modification Chemical Modification (e.g., Esterification, Etherification, Amination) BuildingBlock->Modification Synthetic Elaboration LeadCompound Lead Compound Generation Modification->LeadCompound Library Synthesis Optimization Lead Optimization (SAR Studies) LeadCompound->Optimization Iterative Design DrugCandidate Preclinical Drug Candidate Optimization->DrugCandidate Selection

Caption: Application of this compound in drug discovery.

References

Application Notes and Protocols: Preparation of 3-(2-Chlorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)propan-1-ol and its derivatives are valuable chemical intermediates in the fields of medicinal chemistry and organic synthesis. The presence of the chlorophenyl group offers a versatile scaffold for developing novel compounds with a range of pharmacological activities. These compounds serve as crucial building blocks for synthesizing pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The introduction of a chlorine atom at the ortho-position of the phenyl ring significantly influences the molecule's electronic and steric properties, which can modulate its interaction with biological targets.[3] This document provides detailed protocols for the synthesis of the parent alcohol, this compound, via common synthetic routes and outlines methods for its further derivatization.

Synthetic Strategy 1: Reduction of 2-Chlorocinnamic Acid Ester

This strategy involves a three-step process starting from commercially available 2-chlorobenzaldehyde. The workflow includes the formation of a cinnamic acid derivative, followed by esterification, and concluding with the reduction of the ester to the desired primary alcohol.

G A 2-Chlorobenzaldehyde B 2-Chlorocinnamic Acid A->B  Malonic Acid, Pyridine, Piperidine (Knoevenagel Condensation)   C Ethyl 2-Chlorocinnamate B->C  Ethanol, H₂SO₄ (cat.) (Fischer Esterification)   D This compound C->D  1. LiAlH₄, Anhydrous THF  2. H₃O⁺ workup (Reduction)  

Caption: General workflow for the synthesis of this compound via reduction.

Protocol 1A: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation

This protocol describes the formation of the cinnamic acid backbone from 2-chlorobenzaldehyde.[3]

Materials:

  • 2-Chlorobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Ethanol/Water mixture for recrystallization

Procedure:

  • A mixture of 2-chlorobenzaldehyde (10 mmol), malonic acid (12 mmol), pyridine (20 mL), and a catalytic amount of piperidine (0.5 mL) is refluxed for 4-6 hours.[3]

  • After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated HCl (20 mL).[3]

  • The crude product precipitates and is collected by vacuum filtration.

  • The collected solid is washed with cold water.

  • Purification is achieved by recrystallization from an ethanol/water mixture to yield pure 2-chlorocinnamic acid.[4]

Quantitative Data:

ReagentMolar RatioKey ParametersTypical Yield
2-Chlorobenzaldehyde1.0Reflux in Pyridine/Piperidine>85%
Malonic Acid1.2Reaction Time: 4-6 hours
Protocol 1B: Fischer Esterification of 2-Chlorocinnamic Acid

This step converts the carboxylic acid to its corresponding ethyl ester, which is more amenable to reduction.

Materials:

  • 2-Chlorocinnamic Acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • A solution of 2-chlorocinnamic acid (10 mmol) in ethanol (50 mL) is prepared.[3]

  • A catalytic amount of concentrated sulfuric acid (0.5 mL) is carefully added.[3]

  • The mixture is refluxed for 8-12 hours.[3]

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield ethyl 2-chlorocinnamate.

Quantitative Data:

ReagentMolar RatioKey ParametersTypical Yield
2-Chlorocinnamic Acid1.0Reflux in Ethanol>90%
Sulfuric Acid (cat.)~0.1Reaction Time: 8-12 hours
Protocol 1C: Reduction of Ethyl 2-Chlorocinnamate

The final step involves the reduction of both the ester and the alkene double bond to produce the saturated alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

  • Ethyl 2-Chlorocinnamate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (10% aqueous solution)

  • Diethyl Ether

Procedure:

  • A solution of ethyl 2-chlorocinnamate (10 mmol) in anhydrous THF (20 mL) is added dropwise to a stirred suspension of LiAlH₄ (20 mmol) in anhydrous THF (30 mL) at 0 °C under an inert atmosphere (e.g., nitrogen).

  • After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water (0.75 mL), 15% NaOH solution (0.75 mL), and then water again (2.25 mL).

  • The resulting solids are filtered off and washed thoroughly with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Quantitative Data:

ReagentMolar RatioKey ParametersTypical Yield
Ethyl 2-Chlorocinnamate1.0Reflux in THF~80-90%
Lithium Aluminum Hydride2.0Reaction Time: 4 hours

Synthetic Strategy 2: Grignard Reaction

This approach builds the carbon skeleton by reacting a Grignard reagent, formed from 2-chlorobenzyl chloride, with ethylene oxide. This method directly yields the target alcohol.

G A 2-Chlorobenzyl Chloride B 2-Chlorobenzylmagnesium Chloride (Grignard Reagent) A->B  Mg turnings, Anhydrous Ether (Grignard Formation)   C Magnesium Alkoxide Intermediate B->C  1. Ethylene Oxide in Ether (Nucleophilic Attack)   D This compound C->D  2. H₃O⁺ (aq. NH₄Cl) (Acidic Workup)  

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Protocol 2: Grignard Synthesis from 2-Chlorobenzyl Chloride

Note: Grignard reactions are highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.[5][6]

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2-Chlorobenzyl Chloride

  • Anhydrous Diethyl Ether or THF

  • Ethylene Oxide (gas or condensed liquid at low temp.)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Gently warm the flask to sublime the iodine, activating the magnesium surface.[7] Allow to cool.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Add a solution of 2-chlorobenzyl chloride (1.0 eq) in anhydrous ether dropwise from the funnel to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide (1.1 eq) in cold ether. This step is exothermic and requires careful temperature control.

  • After the addition, stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the residue by vacuum distillation or column chromatography to obtain this compound.

Quantitative Data:

ReagentMolar RatioKey ParametersTypical Yield
2-Chlorobenzyl Chloride1.0Anhydrous conditions are critical60-75%
Magnesium Turnings1.2Initiation may require heating
Ethylene Oxide1.1Reaction at 0 °C to room temperature

Applications in Drug Development

The 3-(chlorophenyl)propanol scaffold is a key intermediate in the synthesis of various biologically active molecules. For instance, derivatives of related structures like 3-hydroxy-3-arylpropylamines are valuable intermediates for pharmaceuticals such as atomoxetine and fluoxetine.[8] The modification of the hydroxyl group or the aromatic ring can lead to the development of compound libraries for screening against various therapeutic targets. Research has shown that derivatives can possess anticancer, antimicrobial, and enzyme-inhibitory properties, highlighting the importance of this structural motif in drug discovery.[3][9]

References

Application Notes and Protocols: 3-(2-Chlorophenyl)propan-1-ol as a Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-chlorophenyl)propan-1-ol as a key building block in the synthesis of potentially bioactive compounds. This document includes detailed experimental protocols for key transformations and highlights its application in the synthesis of a potential anticonvulsant agent.

Introduction

This compound is a valuable bifunctional molecule containing a reactive primary alcohol and a substituted aromatic ring. This unique combination allows for a variety of chemical modifications, making it an ideal starting material for the construction of more complex molecules with potential applications in medicinal chemistry and drug discovery. The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₁ClO[1][2]
Molecular Weight170.63 g/mol [1]
AppearanceLiquid[3]
Boiling Point87-88 °C at 0.2 mmHg[3]
InChIKeyRROVHEOLZYPASG-UHFFFAOYSA-N[1][2]
CAS Number6282-87-7[1]

Applications in Synthesis

This compound can undergo a variety of chemical transformations, including oxidation, etherification, esterification, and conversion to amines. These reactions allow for its incorporation into a diverse range of molecular scaffolds.

Oxidation to 3-(2-Chlorophenyl)propanal

The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, 3-(2-chlorophenyl)propanal. This aldehyde is a versatile intermediate for subsequent reactions such as Wittig reactions, aldol condensations, and reductive aminations.

Experimental Protocol: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq.) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: >85%

Conversion to 3-(2-Chlorophenyl)propylamine

The alcohol can be converted to the corresponding primary amine via a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide source and subsequent reduction. A common method for this transformation is the Mitsunobu reaction followed by Staudinger reduction.

Experimental Protocol: Mitsunobu Reaction and Staudinger Reduction

This protocol is based on general Mitsunobu and Staudinger reaction conditions.

Part A: Mitsunobu Reaction for Azide Formation

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (1.5 eq.) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude azide by flash column chromatography.

Part B: Staudinger Reduction to the Amine

Materials:

  • 3-(2-Chlorophenyl)propyl azide (from Part A)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the 3-(2-chlorophenyl)propyl azide (1.0 eq.) in a mixture of THF and water (4:1).

  • Add triphenylphosphine (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amine by column chromatography or distillation.

Expected Overall Yield: 60-80%

Application in the Synthesis of a Potential Anticonvulsant Agent

This section outlines a proposed synthetic pathway for a derivative of a known class of anticonvulsant agents, starting from this compound. The target molecule is a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative, based on the work of Obniska et al., who reported the synthesis and anticonvulsant activity of similar compounds.[4]

Proposed Synthetic Pathway

G start This compound intermediate1 3-(2-Chlorophenyl)propanoic acid start->intermediate1 Oxidation (e.g., Jones Oxidation) intermediate2 (R,S)-2-(2-Chlorophenyl)succinic acid intermediate1->intermediate2 α-Carboxylation intermediate3 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid intermediate2->intermediate3 Cyclocondensation with Aminoacetic Acid final_product 3-(2-Chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione intermediate3->final_product Coupling with 4-Arylpiperazine (CDI)

Caption: Proposed synthesis of a potential anticonvulsant.

Step 1: Oxidation to 3-(2-Chlorophenyl)propanoic Acid

The starting alcohol is oxidized to the corresponding carboxylic acid.

Experimental Protocol: Jones Oxidation

Materials:

  • This compound

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

Procedure:

  • Dissolve this compound (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise with vigorous stirring until the orange color persists.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.

  • The product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of (R,S)-2-(2-Chlorophenyl)succinic Acid

This step involves the α-carboxylation of the propanoic acid derivative.

Step 3 & 4: Synthesis of the Final Compound

The subsequent steps of cyclocondensation and coupling can be performed following the procedures reported by Obniska et al.[4]

Experimental Protocol: Cyclocondensation and Coupling (Adapted from[4])

Materials:

  • (R,S)-2-(2-Chlorophenyl)succinic acid

  • Aminoacetic acid

  • Carbonyldiimidazole (CDI)

  • 4-Arylpiperazine

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure (Cyclocondensation):

  • A mixture of (R,S)-2-(2-chlorophenyl)succinic acid (1.0 eq.) and aminoacetic acid (1.0 eq.) in water is heated to distill off the water.

  • The resulting mixture is heated at 180 °C for 1.5 hours.

  • The crude 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid is purified by recrystallization from methanol.

Procedure (Coupling):

  • To a solution of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid (1.0 eq.) in anhydrous DMF, add CDI (1.1 eq.) and stir at room temperature for 1 hour.

  • Add the appropriate 4-arylpiperazine (1.0 eq.) and stir at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The final product is purified by crystallization from 2-propanol.

Quantitative Data for a Representative Final Compound (Adapted from[4])

CompoundYield (%)m.p. (°C)
(R,S)-3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione21.1112.0–114.0

Proposed Mechanism of Action of Anticonvulsant Derivatives

The synthesized pyrrolidine-2,5-dione derivatives are proposed to exert their anticonvulsant effects by interacting with neuronal voltage-sensitive sodium and L-type calcium channels.[4] This interaction can modulate neuronal excitability and reduce the likelihood of seizure propagation.

G Compound Pyrrolidine-2,5-dione Derivative Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibition Ca_Channel L-type Ca2+ Channel Compound->Ca_Channel Inhibition Modulation Modulation of Neuronal Excitability Na_Channel->Modulation Ca_Channel->Modulation Effect Anticonvulsant Effect Modulation->Effect

Caption: Proposed mechanism of anticonvulsant action.

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of a variety of organic molecules. Its utility in the preparation of potential anticonvulsant agents highlights its importance in medicinal chemistry and drug discovery programs. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and develop novel bioactive agents.

References

Application Notes and Protocols: 3-(2-Chlorophenyl)propan-1-ol and Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chlorophenylpropyl Scaffold

While direct therapeutic applications of 3-(2-Chlorophenyl)propan-1-ol are not extensively documented in mainstream literature, its structural motif, the chlorophenylpropyl scaffold, is of significant importance in medicinal chemistry. Isomers and derivatives of this scaffold, particularly the corresponding ketones (chloropropiophenones), serve as critical intermediates in the synthesis of a range of widely used pharmaceuticals.

These compounds are valuable building blocks due to the presence of a reactive carbonyl or hydroxyl group and a halogenated aromatic ring, which allow for a variety of chemical transformations. This document details the application of these key intermediates in the synthesis of major drugs, providing experimental protocols and relevant data for researchers in drug discovery and development.

Application as a Key Intermediate in Pharmaceutical Synthesis

The primary application of the chlorophenylpropanol/propanone scaffold is in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of the chloro- and propyl/propanol groups allows for the construction of complex molecular architectures.

Synthesis of Bupropion: An Antidepressant

Bupropion, an atypical antidepressant and smoking cessation aid, is synthesized from 3'-chloropropiophenone. The synthesis involves an α-bromination of the ketone followed by a nucleophilic substitution with tert-butylamine.

Experimental Protocol: Synthesis of Bupropion Hydrochloride

This protocol is adapted from established laboratory procedures.[1][2][3][4][5]

Step 1: α-Bromination of 3'-Chloropropiophenone

  • Dissolve 3'-chloropropiophenone (1 equivalent) in a suitable solvent such as dichloroethane or ethyl acetate.

  • Slowly add N-bromosuccinimide (NBS) (1.1 to 2.3 equivalents) to the solution.

  • Add a catalytic amount of a radical initiator or an acid catalyst like p-toluenesulfonic acid (p-TSA) or ammonium acetate.[2][5]

  • Heat the mixture to reflux (around 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[5]

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude m-chloro-α-bromopropiophenone as an oil.

Step 2: Amination and Salt Formation

  • Dissolve the crude m-chloro-α-bromopropiophenone in a suitable solvent like Cyrene or use tert-butylamine as both reactant and solvent.[2][3]

  • Add an excess of tert-butylamine (e.g., 4 equivalents) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 55-60 °C) for a specified time (e.g., 20 minutes to 5 hours).[2][4]

  • After the reaction is complete, remove the excess tert-butylamine by evaporation under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove tert-butylamine hydrobromide.

  • To the organic layer, add a solution of hydrochloric acid (e.g., 1 M HCl in isopropanol) to precipitate bupropion hydrochloride.[4]

  • Collect the white precipitate by vacuum filtration, wash with a small amount of cold isopropanol, and dry to obtain pure bupropion hydrochloride.

Quantitative Data: Synthesis of Bupropion

ParameterValueReference
Starting Material3'-Chloropropiophenone[1][4]
Key ReagentsN-Bromosuccinimide, tert-butylamine, HCl[2][5]
Overall Yield68% - 80%[2][4]
Purity (by HPLC)>99%[5]

Experimental Workflow: Synthesis of Bupropion

Bupropion_Synthesis start 3'-Chloropropiophenone bromination α-Bromination (NBS, p-TSA) start->bromination intermediate m-Chloro-α-bromopropiophenone bromination->intermediate amination Amination (tert-butylamine) intermediate->amination free_base Bupropion Free Base amination->free_base salt_formation Salt Formation (HCl) free_base->salt_formation product Bupropion HCl salt_formation->product

Workflow for the synthesis of Bupropion Hydrochloride.
Synthesis of Dapoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Dapoxetine, used for the treatment of premature ejaculation, can also be synthesized from 3-chloropropiophenone. The synthesis involves the reaction with 1-naphthol followed by asymmetric reduction and amination.[6]

Experimental Protocol: Synthesis of Dapoxetine

This protocol is based on synthetic routes described in patents and chemical literature.[7][8]

Step 1: Synthesis of 3-(1-Naphthyloxy)-1-phenyl-1-propanone

  • In a reaction vessel under a nitrogen atmosphere, dissolve 1-naphthol (1 equivalent) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) and stir the mixture at a reduced temperature (e.g., 0-5 °C).[7]

  • Slowly add a solution of 3-chloropropiophenone (1 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature (e.g., 15-50 °C) for several hours (15-40h) until completion, as monitored by TLC.[7]

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-(1-naphthyloxy)-1-phenyl-1-propanone.

Step 2: Asymmetric Reduction and Amination

  • The resulting ketone is then subjected to an asymmetric reduction to form the corresponding chiral alcohol, (R)-(-)-3-(1-naphthyloxy)-1-phenyl-1-propanol. This can be achieved using a chiral reducing agent like (+)-B-chlorodiisopinocampheylborane.[9]

  • The hydroxyl group of the chiral alcohol is then activated, for example, by converting it to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

  • The mesylate is then displaced by dimethylamine in a nucleophilic substitution reaction to yield dapoxetine free base.

  • The free base is subsequently converted to dapoxetine hydrochloride by treatment with an HCl solution in a suitable solvent like isopropanol.

Quantitative Data: Synthesis of Dapoxetine Intermediate

ParameterValueReference
Starting Material3-Chloropropiophenone, 1-Naphthol[7]
BaseK₂CO₃, NaOH, KOH[7]
SolventN,N-dimethylformamide (DMF)[7]
Yield of Intermediate64% - 74%[7]
Optical Purity (ee) of Chiral Alcohol>99%[9]

Experimental Workflow: Synthesis of Dapoxetine

Dapoxetine_Synthesis start1 3-Chloropropiophenone etherification Etherification (Base, DMF) start1->etherification start2 1-Naphthol start2->etherification intermediate1 3-(1-Naphthyloxy)-1-phenyl-1-propanone etherification->intermediate1 reduction Asymmetric Reduction intermediate1->reduction intermediate2 (R)-Alcohol reduction->intermediate2 activation Activation (MsCl) intermediate2->activation intermediate3 Mesylate activation->intermediate3 amination Amination (Dimethylamine) intermediate3->amination free_base Dapoxetine Free Base amination->free_base salt_formation Salt Formation (HCl) free_base->salt_formation product Dapoxetine HCl salt_formation->product

Workflow for the synthesis of Dapoxetine Hydrochloride.
Synthesis of Atomoxetine: A Norepinephrine Reuptake Inhibitor

Atomoxetine, used in the treatment of ADHD, is synthesized from a chiral 3-chloro-1-phenylpropanol derivative.[10][11][12][13] The synthesis involves the stereoselective reduction of 3-chloropropiophenone to the corresponding alcohol, followed by amination and etherification.

Experimental Protocol: Synthesis of Atomoxetine

This protocol is a generalized representation of synthetic strategies for Atomoxetine.[11][12][13]

Step 1: Asymmetric Reduction of 3-Chloropropiophenone

  • Dissolve 3-chloropropiophenone in an anhydrous solvent like tetrahydrofuran (THF) and cool to a low temperature (e.g., 0 °C).

  • Add a chiral reducing agent, such as borane with a catalytic amount of (S)-oxazaborolidine (Corey's CBS reagent), to effect the asymmetric reduction to (R)-(+)-3-chloro-1-phenyl-1-propanol.[12][13]

  • Work up the reaction to isolate the chiral alcohol with high enantiomeric excess (e.e.). The product can be further purified by recrystallization.[13]

Step 2: Amination

  • React the chiral (R)-(+)-3-chloro-1-phenyl-1-propanol with an excess of dimethylamine in a solvent like ethanol and heat to reflux for several hours.[10][13]

  • After the reaction, adjust the pH to be basic and extract the product, N,N-dimethylamino-1-phenylpropanol, into an organic solvent.

Step 3: Etherification and Final Product Formation

  • The alcohol intermediate is then reacted with a suitable aryl partner, such as 2-fluorotoluene, in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMSO to form the aryl ether linkage.

  • The N,N-dimethyl group is then converted to a monomethyl group, and subsequent treatment with HCl yields atomoxetine hydrochloride.[13]

Quantitative Data: Synthesis of Atomoxetine Intermediates

ParameterValueReference
Starting Material3-Chloropropiophenone[13]
Chiral Reducing AgentBorane/(S)-oxazaborolidine[12][13]
Yield of Chiral Alcohol99%[13]
Enantiomeric Excess (e.e.)94% (initial), >99% (after recrystallization)[13]
Yield of Amination Step90%[13]

Signaling Pathway: Mechanism of Action of Atomoxetine

Atomoxetine_MoA Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Synaptic_NE Increased Synaptic Norepinephrine NE_reuptake->Synaptic_NE Leads to Postsynaptic_Receptor Postsynaptic Adrenergic Receptors Synaptic_NE->Postsynaptic_Receptor Activates Neuronal_Signaling Enhanced Neuronal Signaling in PFC Postsynaptic_Receptor->Neuronal_Signaling Therapeutic_Effect Improved Attention and Reduced Hyperactivity Neuronal_Signaling->Therapeutic_Effect

Simplified signaling pathway for Atomoxetine's mechanism of action.
Synthesis of Felodipine: A Calcium Channel Blocker

While not directly using this compound, the synthesis of the calcium channel blocker Felodipine involves a structurally related 2,3-dichlorophenyl moiety. The synthesis is a classic example of the Hantzsch dihydropyridine synthesis, which is preceded by a Knoevenagel condensation.[14][15][16][17][18]

Experimental Protocol: Synthesis of Felodipine

This protocol describes a common route for the synthesis of Felodipine.[14][16][19]

Step 1: Knoevenagel Condensation

  • In a reaction flask, combine 2,3-dichlorobenzaldehyde (1 equivalent) and methyl acetoacetate (1 to 1.5 equivalents) in a suitable solvent like isopropanol or methylcyclohexane.[16]

  • Add catalytic amounts of a weak base, such as piperidine, and an acid, like acetic acid.[14]

  • Heat the mixture to reflux and remove the water formed during the reaction, for example, by azeotropic distillation.

  • Monitor the reaction by TLC. Once complete, cool the mixture and isolate the product, 2,3-dichlorobenzylidene acetoacetate, by crystallization.

Step 2: Hantzsch Dihydropyridine Synthesis

  • The intermediate from Step 1 is then reacted with ethyl 3-aminocrotonate in a suitable solvent, often an alcohol like ethanol or isopropanol.

  • The reaction is typically heated to reflux for several hours.[17]

  • Upon completion, the reaction mixture is cooled, and the product, Felodipine, crystallizes out.

  • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent to yield pure Felodipine.

Quantitative Data: Synthesis of Felodipine

ParameterValueReference
Starting Materials2,3-Dichlorobenzaldehyde, Methyl acetoacetate, Ethyl 3-aminocrotonate[15][16]
Knoevenagel Yield~85%[16]
Overall Yield (Flow Synthesis)40.1% (isolated)[14]
Purity (by HPLC)>98%[14]

Signaling Pathway: Mechanism of Action of Felodipine

Felodipine_MoA Felodipine Felodipine L_type_Ca_Channel L-type Calcium Channels Felodipine->L_type_Ca_Channel Blocks Ca_influx Calcium Ion Influx L_type_Ca_Channel->Ca_influx Smooth_Muscle Vascular Smooth Muscle Cells Ca_influx->Smooth_Muscle Contraction Muscle Contraction Ca_influx->Contraction Inhibits Smooth_Muscle->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to Blood_Pressure Reduced Blood Pressure Vasodilation->Blood_Pressure

Simplified signaling pathway for Felodipine's mechanism of action.

Conclusion

The chlorophenylpropyl scaffold, including this compound and its related ketones, represents a class of highly valuable intermediates in medicinal chemistry. Their utility in the synthesis of diverse and important drugs such as Bupropion, Dapoxetine, and Atomoxetine underscores their significance. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis and development of new chemical entities based on this versatile scaffold. Further exploration of this chemical space may lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for 3-(2-Chlorophenyl)propan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-chlorophenyl)propan-1-ol as a key intermediate in the synthesis of pharmaceutical compounds. Detailed protocols, data presentation, and visualizations are included to guide researchers in its application.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its chemical structure, featuring a chlorinated phenyl ring and a primary alcohol, allows for a variety of chemical transformations, making it a versatile precursor for complex molecular architectures. While direct applications in blockbuster pharmaceuticals are not widely documented, its structural similarity to intermediates used in the synthesis of drugs like Atomoxetine and Fluoxetine suggests its potential in creating novel analogues with potentially unique pharmacological profiles.

This document outlines a representative synthetic application of this compound in the preparation of a hypothetical selective norepinephrine reuptake inhibitor (SNRI), "2-Chloro-atomoxetine," an analogue of the ADHD medication Atomoxetine.

Hypothetical Application: Synthesis of (R)-N-Methyl-3-(2-chlorophenyl)-3-(o-tolyloxy)propan-1-amine ("2-Chloro-atomoxetine")

The following section details a hypothetical multi-step synthesis of an Atomoxetine analogue, starting from this compound. This synthesis is based on established methodologies for the preparation of related compounds.

Reaction Scheme:

Data Presentation

The following table summarizes the expected quantitative data for the hypothetical synthesis of "2-Chloro-atomoxetine."

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1OxidationThis compound3-(2-Chlorophenyl)propanal170.6285>95
2Asymmetric Reduction3-(2-Chlorophenyl)propanal(R)-3-(2-Chlorophenyl)propan-1-ol168.6190>98 (ee >99%)
3Mesylation(R)-3-(2-Chlorophenyl)propan-1-ol(R)-3-(2-Chlorophenyl)propyl methanesulfonate248.7195>97
4O-Arylation(R)-3-(2-Chlorophenyl)propyl methanesulfonate(R)-1-(2-Chlorophenyl)-3-(o-tolyloxy)propane262.7580>95
5Amination(R)-1-(2-Chlorophenyl)-3-(o-tolyloxy)propane(R)-N-Methyl-3-(2-chlorophenyl)-3-(o-tolyloxy)propan-1-amine275.7975>99

Experimental Protocols

Step 1: Oxidation of this compound

  • To a stirred solution of this compound (10.0 g, 58.6 mmol) in dichloromethane (200 mL) at 0 °C, add pyridinium chlorochromate (PCC) (18.9 g, 87.9 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to yield 3-(2-chlorophenyl)propanal as a pale yellow oil.

Step 2: Asymmetric Reduction of 3-(2-chlorophenyl)propanal

  • To a solution of (R)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 2.9 mL, 2.9 mmol) in anhydrous THF (50 mL) at 0 °C, add borane-dimethyl sulfide complex (2 M in THF, 29.3 mL, 58.6 mmol) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 3-(2-chlorophenyl)propanal (8.4 g, 49.8 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of methanol (20 mL).

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography (Hexane:Ethyl Acetate = 4:1) to afford (R)-3-(2-chlorophenyl)propan-1-ol.

Step 3: Mesylation of (R)-3-(2-chlorophenyl)propan-1-ol

  • To a solution of (R)-3-(2-chlorophenyl)propan-1-ol (7.5 g, 44.0 mmol) and triethylamine (9.2 mL, 66.0 mmol) in dichloromethane (150 mL) at 0 °C, add methanesulfonyl chloride (4.1 mL, 52.8 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give (R)-3-(2-chlorophenyl)propyl methanesulfonate.

Step 4: Nucleophilic Substitution with o-cresol

  • To a suspension of sodium hydride (60% in mineral oil, 2.1 g, 52.8 mmol) in anhydrous DMF (100 mL) at 0 °C, add a solution of o-cresol (5.7 g, 52.8 mmol) in DMF (20 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (R)-3-(2-chlorophenyl)propyl methanesulfonate (10.0 g, 40.2 mmol) in DMF (30 mL) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water (100 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield (R)-1-(2-chlorophenyl)-3-(o-tolyloxy)propane.

Step 5: Amination with methylamine

  • To a solution of (R)-1-(2-chlorophenyl)-3-(o-tolyloxy)propane (8.0 g, 30.4 mmol) in ethanol (100 mL) in a sealed vessel, add a solution of methylamine (40% in water, 50 mL).

  • Heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain (R)-N-methyl-3-(2-chlorophenyl)-3-(o-tolyloxy)propan-1-amine.

Visualizations

G cluster_synthesis Synthetic Workflow for '2-Chloro-atomoxetine' A This compound B Oxidation (PCC) A->B C 3-(2-Chlorophenyl)propanal B->C D Asymmetric Reduction ((R)-2-methyl-CBS-oxazaborolidine) C->D E (R)-3-(2-Chlorophenyl)propan-1-ol D->E F Mesylation (MsCl) E->F G (R)-3-(2-Chlorophenyl)propyl methanesulfonate F->G H O-Arylation (o-cresol, NaH) G->H I (R)-1-(2-Chlorophenyl)-3-(o-tolyloxy)propane H->I J Amination (Methylamine) I->J K (R)-N-Methyl-3-(2-chlorophenyl)-3- (o-tolyloxy)propan-1-amine ('2-Chloro-atomoxetine') J->K

Caption: Synthetic workflow for the preparation of "2-Chloro-atomoxetine".

G cluster_pathway Expected Signaling Pathway of '2-Chloro-atomoxetine' Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Signal Increased Signal Transduction Postsynaptic->Signal SynapticCleft Synaptic Cleft NET Norepinephrine Transporter (NET) SynapticCleft->NET Reuptake NE_Receptor Postsynaptic NE Receptor SynapticCleft->NE_Receptor NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential NE_Release->SynapticCleft NET->Presynaptic NE_Receptor->Postsynaptic Drug '2-Chloro-atomoxetine' Drug->NET Inhibition

Caption: Expected mechanism of action for "2-Chloro-atomoxetine".

Application Notes and Protocols for the Spectroscopic Analysis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the spectroscopic analysis of 3-(2-Chlorophenyl)propan-1-ol, a key intermediate in pharmaceutical and chemical synthesis. The protocols outlined herein are intended for researchers, scientists, and drug development professionals. This guide covers the application of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. The document includes detailed experimental procedures, data interpretation guidelines, and structured data tables for easy reference.

Introduction

This compound is an organic compound with the chemical formula C₉H₁₁ClO.[1] Its structural characterization is crucial for quality control in synthesis and for its application in further chemical reactions. Spectroscopic methods provide a non-destructive and highly informative approach to confirm the structure and purity of this molecule. This document details the standard protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₁₁ClO[1]

  • Molecular Weight: 170.63 g/mol [1]

  • CAS Number: 6282-87-7

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for its constituent functional groups and data from closely related compounds.

Table 1: ¹H NMR Spectral Data (Reference Compound: 3-(2-chlorophenyl)-1-phenylpropan-1-ol)

Note: The following data is for the related compound 3-(2-chlorophenyl)-1-phenylpropan-1-ol and is provided for illustrative purposes. The chemical shifts for this compound are expected to be in a similar range.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.11 - 7.39Multiplet-
-CH₂- (benzylic)~2.8 - 3.0Triplet~7-8
-CH₂-~1.8 - 2.0Multiplet (Quintet)~7-8
-CH₂-OH~3.6 - 3.8Triplet~6-7
-OHVariableSinglet (broad)-
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH~60-65
C-CH₂- (adjacent to OH)~30-35
C-CH₂- (benzylic)~30-35
C-Cl (aromatic)~130-135
C-H (aromatic)~125-130
C (aromatic, ipso to alkyl)~138-142
Table 3: FT-IR Spectral Data
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-2960Strong
C=C (aromatic)1450-1600Medium
C-O (alcohol)1050-1250Strong
C-Cl (aromatic)1000-1100Medium
Table 4: Predicted Mass Spectrometry Data
AdductPredicted m/z
[M]+170.04929
[M+H]+171.05712
[M+Na]+193.03906
[M-H]-169.04256
[M+H-H₂O]+153.04710

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin) to obtain the frequency domain spectrum. Phase and baseline correct the spectrum.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.

  • Instrumentation: Use a clean, dry salt plate (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Application: Apply a small drop of the sample onto the salt plate and place a second salt plate on top to create a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Neat Liquid Film Sample->IR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR FTIR FT-IR Spectrometer IR_Sample->FTIR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C Spectra: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification FTIR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR FTIR FT-IR Compound->FTIR MS Mass Spec Compound->MS Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Framework C_NMR->Carbon_Backbone Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Structure Final Structure Confirmation Proton_Env->Structure Carbon_Backbone->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Logical connections between spectroscopic data and structural determination.

References

Application Notes and Protocols for the ¹H NMR Analysis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Chlorophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the structural characteristics of this molecule is crucial for quality control, reaction monitoring, and the development of new synthetic pathways. This document outlines the expected ¹H NMR spectrum, a detailed experimental protocol for acquiring the spectrum, and a structural correlation diagram.

Introduction

This compound is a substituted propanol derivative. Its structure features a chlorophenyl group attached to a propanol chain, leading to a distinct set of proton signals in its ¹H NMR spectrum. The analysis of these signals, including their chemical shifts, multiplicities, and coupling constants, allows for unambiguous structural confirmation and purity assessment.

Predicted ¹H NMR Data

Due to the limited availability of public experimental spectra for this compound, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted spectrum is expected to be recorded in deuterated chloroform (CDCl₃) at 400 MHz.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H7.15-7.40Multiplet-4H
H-1 (-CH₂OH)3.75Triplet6.42H
H-3 (Ar-CH₂-)2.85Triplet7.62H
H-2 (-CH₂CH₂CH₂-)1.95Quintet7.02H
-OH1.50Singlet (broad)-1H

Interpretation of the Spectrum

  • Aromatic Protons (Ar-H): The four protons on the 2-chlorophenyl group are expected to appear as a complex multiplet in the downfield region (7.15-7.40 ppm). The electron-withdrawing effect of the chlorine atom and the substitution pattern lead to this complex splitting pattern.

  • Methylene Protons adjacent to Oxygen (H-1): The two protons of the methylene group attached to the hydroxyl group (-CH₂OH) are expected to resonate around 3.75 ppm. This downfield shift is due to the deshielding effect of the electronegative oxygen atom. The signal should appear as a triplet due to coupling with the adjacent methylene protons (H-2).

  • Benzylic Methylene Protons (H-3): The methylene protons attached to the aromatic ring (Ar-CH₂-) are predicted to appear as a triplet around 2.85 ppm. The proximity to the aromatic ring causes a downfield shift. The triplet multiplicity arises from coupling with the neighboring methylene protons (H-2).

  • Methylene Protons (H-2): The central methylene protons (-CH₂CH₂CH₂-) are expected to resonate at approximately 1.95 ppm. This signal should appear as a quintet (or a multiplet approximating a quintet) due to coupling with the two adjacent methylene groups (H-1 and H-3).

  • Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet around 1.50 ppm. Its chemical shift can be variable and is dependent on concentration, temperature, and solvent. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, which is a useful method for its confirmation.

Experimental Protocol

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise ratio)

  • Spectral Width: 0-12 ppm

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.0 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Integrate all signals to determine the relative number of protons.

  • Pick and label the peaks with their chemical shifts.

  • Analyze the multiplicities and measure the coupling constants.

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound and the through-bond coupling relationships between the non-aromatic protons.

Figure 1: Structure of this compound and its proton coupling network.

Conclusion

The ¹H NMR spectrum provides a powerful tool for the structural elucidation and purity assessment of this compound. The predicted chemical shifts, multiplicities, and coupling constants outlined in these application notes serve as a reliable guide for researchers. Adherence to the provided experimental protocol will ensure the acquisition of high-quality spectra, facilitating accurate analysis in research and drug development settings.

Application Notes and Protocols: 13C NMR Analysis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Chlorophenyl)propan-1-ol. Included are the predicted 13C NMR chemical shifts, a comprehensive experimental workflow, and necessary visualizations to aid in the structural elucidation and quality control of this compound. This guide is intended for professionals in chemical research and drug development who utilize NMR spectroscopy for molecular characterization.

Introduction

This compound is a substituted aromatic alcohol with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. The structural confirmation and purity assessment of this molecule are critical for its intended applications. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the 13C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment. This application note outlines the expected 13C NMR spectral data and a standardized protocol for its acquisition.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound have been estimated based on established data for 2-chlorophenyl derivatives and propan-1-ol, taking into account the electronic effects of the substituents. The predicted values are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~62
C2~32
C3~30
C1'~139
C2'~134
C3'~130
C4'~129
C5'~127
C6'~127

Note: These are predicted values and may vary slightly from experimental results depending on the solvent and concentration.

Chemical Structure with Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for reference in the 13C NMR data table.

G cluster_molecule This compound C1_prime C1' C2_prime C2' C1_prime->C2_prime C3 C3 C1_prime->C3 C3_prime C3' C2_prime->C3_prime Cl Cl C2_prime->Cl C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime C2 C2 C3->C2 C1 C1 C2->C1 OH OH C1->OH

Structure of this compound with carbon numbering.

Experimental Protocol

This section details the methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 50-100 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Tuning and Locking: Tune the probe for 13C frequency. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

Data Acquisition Parameters
  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Angle: 30-45 degrees.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol for the 13C NMR analysis.

G cluster_workflow Experimental Workflow for 13C NMR Analysis A Sample Preparation (Dissolution & Transfer) B Spectrometer Setup (Tuning, Locking, Shimming) A->B Insert Sample C Data Acquisition (Setting Parameters & Running Experiment) B->C Ready for Acquisition D Data Processing (FT, Phasing, Baseline Correction) C->D FID Acquired E Spectral Analysis (Referencing, Peak Picking, Interpretation) D->E Processed Spectrum

Workflow for 13C NMR analysis.

Conclusion

The provided protocol and predicted spectral data serve as a comprehensive guide for the 13C NMR analysis of this compound. Adherence to this protocol will enable researchers and scientists to obtain high-quality, reproducible NMR data essential for structural verification, purity assessment, and quality control in research and drug development settings. The presented information facilitates the confident identification and characterization of this important chemical entity.

Application Notes and Protocols for the Quantification of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)propan-1-ol is a chemical intermediate that may be used in the synthesis of active pharmaceutical ingredients (APIs). As a potential process-related impurity or starting material, its accurate quantification in drug substances and intermediates is critical to ensure the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). The methodologies described are intended to be robust and suitable for quality control and research environments.

Analytical Methods Overview

Two primary analytical methods have been developed and validated for the quantification of this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. This method offers high resolution and sensitivity for the analyte.

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A versatile and common method in pharmaceutical analysis. This method is suitable for the analysis of non-volatile or thermally labile compounds and provides excellent reproducibility.

The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation

The following tables summarize the quantitative data from the method validation studies for both the GC-FID and RP-HPLC-UV methods.

Table 1: GC-FID Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 µg/mL - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Repeatability< 1.5%
- Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Table 2: RP-HPLC-UV Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 5 µg/mL - 200 µg/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD)
- Repeatability< 1.0%
- Intermediate Precision< 1.5%
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL

Experimental Protocols

Protocol 1: Quantification of this compound by GC-FID

1.1. Scope: This protocol describes the determination of this compound in a drug substance or intermediate by Gas Chromatography with Flame Ionization Detection.

1.2. Materials and Reagents:

  • This compound reference standard

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Helium (carrier gas, ultra-high purity)

  • Hydrogen (FID fuel, ultra-high purity)

  • Air (FID oxidant, zero grade)

1.3. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Split/splitless injector

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

1.4. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

1.5. Sample Preparation:

  • Standard Solution (50 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Prepare a 1:10 dilution of this stock solution with dichloromethane to obtain a 50 µg/mL working standard.

  • Sample Solution: Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

1.6. Analysis:

  • Inject the standard solution to condition the column and verify system suitability (e.g., tailing factor, theoretical plates).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the external standard method.

Protocol 2: Quantification of this compound by RP-HPLC-UV

2.1. Scope: This protocol details the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.

2.2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

2.3. Instrumentation:

  • HPLC system with a UV detector

  • Autosampler

  • Column oven

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2.4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

2.5. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

2.6. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to check system suitability parameters (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the external standard calibration method.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Dichloromethane weigh_std->dissolve_std dilute_std Prepare Working Standard dissolve_std->dilute_std inject Inject into GC dilute_std->inject dissolve_sample Dissolve in Dichloromethane weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantification detect->quantify end End quantify->end HPLC_UV_Workflow cluster_prep Preparation Stage cluster_hplc HPLC-UV Analysis Stage prep_std Prepare Standard Solution (100 µg/mL) equilibrate System Equilibration prep_std->equilibrate prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std Inject Standard (System Suitability) equilibrate->inject_std inject_std->inject_sample data_acq Data Acquisition (215 nm) inject_sample->data_acq analysis Data Analysis & Quantification data_acq->analysis end Report Results analysis->end start Start start->prep_std start->prep_sample

Application Note: A Robust HPLC Method for the Quantification of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-(2-Chlorophenyl)propan-1-ol. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for process monitoring and quality control. The described method utilizes a C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to be straightforward and easily transferable, making it suitable for routine use in research and quality control laboratories.

Introduction

This compound is a critical building block in the development of new chemical entities. The purity of this intermediate directly impacts the quality and yield of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is essential. This application note presents a starting point for the development and validation of an RP-HPLC method that is specific, accurate, and precise for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for establishing linearity. A working standard of 50 µg/mL can be used for system suitability and routine analysis.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a theoretical concentration of 50 µg/mL of this compound.

Data Presentation

The following tables summarize the expected quantitative data from a successful method validation based on this protocol.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
RSD of Peak Area ≤ 1.0% (n=6)0.5%
RSD of Retention Time ≤ 1.0% (n=6)0.2%
Method Validation Summary
ParameterConcentration Range (µg/mL)Result
Linearity 1 - 100Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 25, 50, 7598.0% - 102.0%
Precision (% RSD) 50Repeatability: < 1.0% Intermediate Precision: < 2.0%
LOD N/A0.1 µg/mL
LOQ N/A0.3 µg/mL

Visualizations

The following diagrams illustrate the logical workflow of the analytical method development and the sample analysis process.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solutions sys_suitability System Suitability Test prep_standard->sys_suitability prep_sample Prepare Sample Solutions analysis Inject Standards & Samples prep_sample->analysis prep_mobile Prepare Mobile Phase prep_mobile->sys_suitability prep_mobile->analysis sys_suitability->analysis If passes integration Peak Integration analysis->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow from preparation to reporting.

logical_relationship Analyte 3-(2-Chlorophenyl) propan-1-ol StationaryPhase C18 Stationary Phase (Non-polar) Analyte->StationaryPhase Interaction Elution Elution StationaryPhase->Elution MobilePhase Acetonitrile/Water (Polar) MobilePhase->Elution Detection UV Detection (220 nm) Elution->Detection Signal Chromatographic Peak Detection->Signal

Caption: Principle of reversed-phase separation for the analyte.

Conclusion

The proposed RP-HPLC method provides a reliable and robust starting point for the quantification of this compound. The method is simple, utilizing common reagents and instrumentation, making it accessible for most analytical laboratories. Further validation in accordance with ICH guidelines is recommended before implementation for routine quality control testing. This application note serves as a valuable resource for researchers, scientists, and drug development professionals requiring an analytical method for this important chemical intermediate.

Application Note: GC-MS Analysis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 3-(2-Chlorophenyl)propan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in the fields of chemical synthesis, pharmaceutical development, and environmental analysis. The protocol covers sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for the reliable identification and quantification of this chlorinated aromatic alcohol.

Introduction

This compound is a halogenated aromatic alcohol of interest in various chemical and pharmaceutical research areas. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the ideal technique for this purpose. This application note outlines a complete workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible GC-MS analysis. The following protocol is recommended for samples containing this compound.

Reagents and Materials:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • 0.45 µm Syringe Filters

  • 2 mL GC Vials with Septa

Protocol:

  • Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[1][2]

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration range of 1-10 µg/mL. This concentration is generally suitable to achieve a column loading of approximately 1-10 ng with a 1 µL injection.[1]

  • Drying (if necessary): If the sample contains residual water, pass the solution through a small column of anhydrous sodium sulfate to remove moisture. Water is not compatible with most GC-MS systems.[1][2]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could block the syringe or contaminate the GC inlet and column.[2]

  • Transfer: Transfer the filtered solution into a 2 mL GC vial and seal with a septum cap.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. These may be adapted based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

GC Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow Mode)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 20:1) or Splitless for trace analysis
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate 110 °C/min to 200 °C
Ramp Rate 220 °C/min to 280 °C, hold for 5 minutes

MS Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-300
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Results

Chromatographic and Mass Spectral Data

Under the specified GC conditions, this compound is expected to elute with a retention time that can be estimated based on its structure and comparison to similar compounds. The mass spectrum is characterized by the molecular ion and specific fragment ions resulting from the ionization process.

Table 1: Quantitative and Spectral Data for this compound

ParameterValue
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Estimated Retention Time 10 - 12 minutes
Molecular Ion [M]⁺ m/z 170 (with M+2 isotope peak at m/z 172)
Key Fragment Ions (m/z) 134, 125, 91, 77
Quantification Ions (SIM) 170, 134, 125
Linearity (r²) > 0.995 (for 1-20 µg/mL)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Note: Retention time, LOD, and LOQ are estimates and should be experimentally determined for the specific instrument and conditions used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical steps involved in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Drying Drying with Na2SO4 Dilution->Drying Filtration Filtration (0.45 µm) Drying->Filtration Vialing Transfer to GC Vial Filtration->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

The mass spectrum of this compound is predicted to show characteristic fragmentation patterns. The following diagram illustrates a plausible fragmentation pathway upon electron ionization.

Fragmentation_Pathway cluster_frags Key Fragments Parent [C₉H₁₁ClO]⁺ This compound m/z = 170/172 Frag1 [C₉H₉Cl]⁺ Loss of H₂O m/z = 152/154 Parent->Frag1 - H₂O Frag2 [C₇H₆Cl]⁺ Loss of C₂H₄ (ethylene) m/z = 125/127 Parent->Frag2 - C₂H₅O• Frag1->Frag2 - C₂H₄ Frag3 [C₆H₄Cl]⁺ Benzylic Cation m/z = 111/113 Frag2->Frag3 - CH₂ Frag4 [C₇H₇]⁺ Tropylium Ion m/z = 91 Frag2->Frag4 - Cl•

Caption: Proposed EI fragmentation of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the analysis of this compound. The detailed protocols for sample preparation and instrument parameters can be readily adapted by analytical laboratories for routine qualitative and quantitative assessments of this compound in various sample matrices. The provided data and visualizations serve as a valuable reference for method development and data interpretation.

References

Application Notes and Protocols for the Purification of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(2-Chlorophenyl)propan-1-ol, an important intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification technique is critical for obtaining high-purity material, which is essential for subsequent synthetic transformations and to ensure the quality and safety of the final active pharmaceutical ingredient (API). The primary methods for the purification of this compound—vacuum distillation, flash column chromatography, and recrystallization—are detailed below.

Data Presentation

The following table summarizes quantitative data for the purification of this compound and its positional isomer, 3-(3-Chlorophenyl)propan-1-ol. This data provides a comparative overview of the effectiveness of different purification methods.

Purification TechniqueCompoundSolvent/ConditionsPurity (by HPLC)Yield
Vacuum DistillationThis compound87-88 °C at 0.2 mmHg>98% (Typical)High
Recrystallization3-(3-Chlorophenyl)propan-1-oln-Hexane98%81-82.8%[1]
RecrystallizationR-(+)-3-chlorophenylpropanolAnhydrous Isopropyl AlcoholNot specified68-73%[2]
Flash Column Chromatography3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one5% Ethyl Acetate in HexaneNot specified86%[3]

Purification Workflow

The general workflow for the purification of crude this compound is outlined below. The choice of the specific path will depend on the nature of the impurities and the desired final purity.

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound distillation Vacuum Distillation crude->distillation For volatile impurities or large scale chromatography Flash Column Chromatography crude->chromatography For non-volatile or closely related impurities recrystallization Recrystallization crude->recrystallization If crude product is a solid or can be solidified analysis Purity Analysis (HPLC, NMR) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Vacuum Distillation

This method is suitable for the large-scale purification of this compound and for separating it from non-volatile impurities or solvents with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump with a cold trap

  • Boiling chips or magnetic stir bar

Protocol:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly apply vacuum, ensuring the pressure stabilizes at approximately 0.2 mmHg.

  • Begin gentle heating and stirring.

  • Collect any low-boiling fractions in a separate receiving flask.

  • Increase the temperature of the heating mantle to distill the product. The boiling point of this compound is 87-88 °C at 0.2 mmHg.

  • Collect the fraction that distills at a constant temperature.

  • Once the majority of the product has been collected, stop heating and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Analyze the purity of the collected fraction using HPLC or NMR spectroscopy.

Flash Column Chromatography

This technique is ideal for separating this compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Eluent: A mixture of ethyl acetate and hexane (e.g., 10-30% ethyl acetate in hexane)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Protocol:

  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point for a compound of this nature is a mixture of ethyl acetate and hexane.[3] The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Confirm the purity of the final product by HPLC and/or NMR spectroscopy.

Recrystallization

If the crude this compound is a solid or can be induced to solidify, recrystallization can be a highly effective purification method. The following protocol is adapted from the purification of the closely related isomer, 3-(3-Chlorophenyl)propan-1-ol.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-hexane or anhydrous isopropyl alcohol)[1][2]

  • Erlenmeyer flask

  • Heating plate with stirring

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on related compounds, n-hexane or isopropyl alcohol are good starting points.[1][2]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Verification:

    • Determine the melting point of the purified product and analyze its purity by HPLC. For 3-(3-Chlorophenyl)propan-1-ol, a purity of 98% was achieved with n-hexane.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-(2-Chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common synthetic routes for this compound involve the reduction of a carbonyl or carboxylic acid functional group. Key precursors include 2-chlorocinnamic acid, its corresponding esters, or 2-chlorohydrocinnamic acid. An alternative, though less common, approach is a Grignard reaction.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. For the closely related 3-(3-chlorophenyl)propan-1-ol, yields can be as high as 94-100% via reduction of the corresponding acrylaldehyde or hydrocinnamic acid. Similar high yields for the 2-chloro isomer are expected with proper optimization.

Q3: What are the main challenges in the synthesis of this compound?

A3: Common challenges include incomplete reduction of the starting material, formation of side products, and difficulties in purifying the final product. The presence of the chloro-substituent can sometimes lead to unwanted side reactions under harsh reaction conditions.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel or by distillation. Recrystallization may also be an option if the product is a solid at room temperature. The choice of purification method depends on the nature and quantity of impurities present.

Troubleshooting Guide

Issue 1: Low Yield in the Reduction of 2-Chlorocinnamic Acid or its Esters

This is a common issue that can be addressed by systematically evaluating the reaction parameters.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
- Increase Temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the reaction rate.
- Excess Reducing Agent: Use a slight excess (1.1-1.5 equivalents) of the reducing agent to drive the reaction to completion.
Degradation of Product - Control Temperature: Some reductions can be exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent to prevent side reactions.
Side Product Formation - Choice of Reducing Agent: A milder reducing agent might be necessary to avoid over-reduction or reaction with the chloro-substituent.
Moisture Contamination - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like LiAlH₄.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and lower the final yield.

Potential Impurity Identification Troubleshooting Suggestion
Unreacted Starting Material TLC, GC-MS, NMRSee "Incomplete Reaction" in the table above.
Over-reduced Product (e.g., 1-Chloro-2-propylbenzene) GC-MS, NMR- Use a less reactive reducing agent (e.g., NaBH₄ instead of LiAlH₄).- Carefully control the stoichiometry of the reducing agent.
Polymeric Byproducts Baseline material on TLC, broad signals in NMR- Ensure proper temperature control.- Use a suitable solvent to ensure all reactants are well-dissolved.

Experimental Protocols

Protocol 1: Reduction of 2-Chlorocinnamic Acid

This protocol outlines a general procedure for the reduction of 2-chlorocinnamic acid to this compound.

Materials:

  • 2-Chlorocinnamic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-chlorocinnamic acid in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF) to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water, followed by 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_intermediate Work-up cluster_purification Purification cluster_end Final Product 2-Chlorocinnamic Acid 2-Chlorocinnamic Acid Reduction Reduction 2-Chlorocinnamic Acid->Reduction LiAlH₄ or BH₃·THF Quenching Quenching Reduction->Quenching Water/Acid Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield? Check_Completion Reaction Complete? Low_Yield->Check_Completion Increase_Time_Temp Increase Reaction Time/Temperature Check_Completion->Increase_Time_Temp No Check_Impurities Impurities Present? Check_Completion->Check_Impurities Yes Increase_Time_Temp->Check_Completion Optimize_Purification Optimize Purification (e.g., change solvent system) Check_Impurities->Optimize_Purification Yes Review_Conditions Review Reaction Conditions (e.g., anhydrous, stoichiometry) Check_Impurities->Review_Conditions No Successful_Synthesis Successful Synthesis Optimize_Purification->Successful_Synthesis Consider_Side_Reactions Consider Side Reactions (e.g., change reducing agent) Consider_Side_Reactions->Successful_Synthesis Review_Conditions->Consider_Side_Reactions

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Chlorophenyl)propan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of 3'-(2-Chlorophenyl)propiophenone

The reduction of the corresponding ketone is a common and effective method. Below are potential issues and their solutions.

Issue 1: Low Yield or Incomplete Reaction

  • Possible Cause: Insufficient reducing agent, poor quality of reagents, or suboptimal reaction temperature.

  • Solution:

    • Ensure the reducing agent (e.g., Potassium Borohydride, Sodium Borohydride) is fresh and has been stored under anhydrous conditions.

    • Increase the molar excess of the reducing agent. For instance, when using Potassium Borohydride, a significant excess may be required.

    • For catalytic hydrogenation, ensure the catalyst (e.g., Fe-based chiral catalysts) is active and not poisoned.[1] The reaction may also be sensitive to pressure and temperature, with one study showing an increase in conversion from 30% to 99% when pressure was increased.[1]

    • When using borohydride reagents, the choice of solvent is critical. A patent for a similar synthesis specifies using 95% ethanol.[2]

Issue 2: Formation of Side Products

  • Possible Cause: Over-reduction, side reactions due to high temperatures, or reaction with the solvent.

  • Solution:

    • Control the reaction temperature carefully. For borohydride reductions, cooling the reaction mixture before adding the reducing agent can prevent side reactions.[2]

    • Add the reducing agent in portions to maintain control over the reaction exotherm.[2]

    • Ensure the solvent is appropriate for the chosen reducing agent. For example, protic solvents like ethanol can react with strong reducing agents if the conditions are not controlled.

Issue 3: Difficult Product Isolation and Purification

  • Possible Cause: Emulsion formation during workup, co-elution of impurities during chromatography.

  • Solution:

    • After quenching the reaction, use a suitable extraction solvent like n-hexane.[2]

    • Employing activated carbon during the workup can help in decolorizing the solution and removing some impurities.[2]

    • Crystallization from a suitable solvent system (e.g., n-hexane at low temperatures) can be an effective purification method.[2]

Route 2: Reduction of 3-(2-Chlorophenyl)propanoic Acid

The reduction of the carboxylic acid offers an alternative pathway.

Issue 1: Reaction Fails to Initiate or Proceeds Slowly

  • Possible Cause: Inappropriate choice of reducing agent, or presence of moisture.

  • Solution:

    • Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex (BH3-THF) are required for the reduction of carboxylic acids.[3][4] Sodium Borohydride (NaBH4) is generally not effective for this transformation.[3][5]

    • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as both LiAlH4 and BH3-THF are moisture-sensitive.[6]

Issue 2: Complex Workup and Product Isolation with LiAlH4

  • Possible Cause: Formation of aluminum salts that can lead to emulsions and difficult filtration.

  • Solution:

    • Follow a careful quenching procedure at a low temperature (0 °C). A common method involves the sequential addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water.

    • Using a Fieser workup or adding Rochelle's salt can help to break up emulsions and facilitate the filtration of aluminum salts.

Issue 3: Handling and Safety of Borane Reagents

  • Possible Cause: Borane-THF can be unstable, and Borane-DMS has an unpleasant odor.

  • Solution:

    • Borane-dimethylsulfide (BH3-SMe2) is more stable and can be used as an alternative to BH3-THF.[7]

    • Reactions with borane reagents should be performed in a well-ventilated fume hood.

    • The reaction should be quenched carefully with an alcohol like methanol or ethanol to safely decompose any excess borane.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most common precursors are 3'-(2-chlorophenyl)propiophenone and 3-(2-chlorophenyl)propanoic acid. The choice of starting material often depends on commercial availability and the desired scale of the synthesis.

Q2: Which reducing agent is most suitable for the reduction of 3'-(2-Chlorophenyl)propiophenone?

A2: Potassium Borohydride (KBH4) in ethanol is a documented method that provides good yields.[2] For asymmetric synthesis to obtain a specific enantiomer, catalytic hydrogenation with a chiral catalyst can be employed, which has been shown to achieve high yields and enantiomeric excess.[1]

Q3: Can I use Sodium Borohydride (NaBH4) to reduce 3-(2-Chlorophenyl)propanoic acid?

A3: No, NaBH4 is generally not reactive enough to reduce carboxylic acids.[3][5] You will need to use a stronger reducing agent like LiAlH4 or a borane complex (BH3-THF or BH3-SMe2).[4][7]

Q4: My reaction with LiAlH4 is complete, but I'm having trouble with the workup. What can I do?

A4: The workup of LiAlH4 reactions can be challenging due to the formation of aluminum salts. A carefully controlled quench at low temperatures is crucial. If you are experiencing emulsions, consider using the Fieser workup method or adding Rochelle's salt to aid in the precipitation and filtration of the aluminum salts.

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress.[7] You can spot the reaction mixture alongside your starting material to observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[2]

Q6: What are some common side products in the borane reduction of carboxylic acids?

A6: Side products are generally minimal if the reaction is carried out correctly. However, incomplete reaction can leave unreacted starting material. The borane reagent can also form complexes with the product alcohol, which are typically hydrolyzed during the workup.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-(Aryl)propan-1-ol Derivatives

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Reaction TimeYield (%)Purity/ee (%)Reference
3'-Chlorophenyl acetoneLevo-prolinol, Potassium Borohydride95% EthanolReflux1.5 hours8198% HPLC, 99% ee[2]
β-chloro-propiophenoneFe (S-BINAP)2(S, S-DPENDS) / γ-Al2O3, H2Isopropanol601.5 hours9990% ee[1]
3-chlorohydrocinnamic acidBorane-THFTetrahydrofuran0 - 2012 hours100Not specifiedLookChem
Carboxylic Acid (General)LiAlH4Dry EtherRoom Temp to RefluxVariesGenerally HighNot specified[4][5]
Carboxylic Acid (General)BH3-THF or BH3-SMe2THF0 to 50~8 hoursGenerally HighNot specified[7]

Experimental Protocols

Protocol 1: Reduction of 3'-Chlorophenyl acetone using Potassium Borohydride[2]
  • Add 3'-chlorophenyl acetone and levo-prolinol to 95% ethanol in a reaction flask and stir until dissolved.

  • Cool the reaction mixture.

  • Add potassium borohydride to the reaction solution in batches, ensuring the temperature is controlled.

  • After the addition is complete, allow the reaction to stir at the controlled temperature for a period before heating to reflux for 1.5 hours.

  • Concentrate the reaction solution under reduced pressure.

  • Add n-hexane to the residue and heat. Add activated carbon for decolorization.

  • Filter the hot solution and wash the filter cake with n-hexane.

  • Cool the filtrate to 0-5 °C to induce crystallization.

  • Filter the solid product, wash with cold n-hexane, and dry under vacuum.

Protocol 2: General Procedure for Borane Reduction of a Carboxylic Acid[7]
  • Dissolve the carboxylic acid (1 equivalent) in dry THF (10 volumes) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add BH3-THF or BH3-SMe2 (1 equivalent) dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 8 hours. Monitor by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the dropwise addition of methanol or ethanol until effervescence ceases.

  • Stir at room temperature for 2 hours.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., DCM or EtOAc).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Visualizations

experimental_workflow cluster_route1 Route 1: Ketone Reduction cluster_route2 Route 2: Carboxylic Acid Reduction start1 3'-(2-Chlorophenyl)propiophenone step1_1 Dissolve in Ethanol with Catalyst start1->step1_1 step1_2 Cool and Add KBH4 step1_1->step1_2 step1_3 Reflux step1_2->step1_3 workup1 Workup & Purification step1_3->workup1 product1 This compound workup1->product1 start2 3-(2-Chlorophenyl)propanoic Acid step2_1 Dissolve in Dry THF start2->step2_1 step2_2 Add BH3-THF at 0°C step2_1->step2_2 step2_3 Stir at RT step2_2->step2_3 workup2 Quench & Extraction step2_3->workup2 product2 This compound workup2->product2 troubleshooting_guide issue Low Yield in Reduction cause1 Inactive Reducing Agent issue->cause1 Possible Cause cause2 Suboptimal Temperature issue->cause2 Possible Cause cause3 Moisture Contamination issue->cause3 Possible Cause solution1 Use Fresh Reagent cause1->solution1 Solution solution2 Optimize Temperature Profile cause2->solution2 Solution solution3 Use Anhydrous Conditions cause3->solution3 Solution

References

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chlorophenyl)propan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Yield of this compound in Grignard Synthesis

Q: My Grignard reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Grignard synthesis of this compound are a common issue. The primary culprits are often related to the stability and reactivity of the Grignard reagent itself. Here are the most frequent causes and their solutions:

  • Presence of Moisture: Grignard reagents are extremely sensitive to protic sources like water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure starting materials are dry.

  • Wurtz Coupling Side Reaction: The Grignard reagent can react with the starting 2-chlorobenzyl halide in a side reaction known as Wurtz coupling, leading to the formation of a homocoupled byproduct (1,2-bis(2-chlorophenyl)ethane). This is a major competing reaction.

    • Solution: Add the 2-chlorobenzyl halide slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing the Wurtz coupling reaction.

  • Inactive Magnesium Surface: The magnesium turnings can have an oxide layer on their surface, which prevents the reaction from initiating.

    • Solution: Activate the magnesium turnings before adding the bulk of the alkyl halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. Mechanical activation by crushing the magnesium turnings can also be effective.

  • Reaction Temperature: Higher reaction temperatures can favor the formation of side products.

    • Solution: Maintain a controlled temperature during the formation of the Grignard reagent and its subsequent reaction. Gentle reflux is often sufficient, but excessive heating should be avoided.

Issue 2: Presence of Impurities After Synthesis via Reduction

Q: I'm synthesizing this compound by reducing 3-(2-chlorophenyl)propanoic acid (or its ester) and I'm observing significant impurities in my final product. What are these impurities and how can I avoid them?

A: Reduction of 3-(2-chlorophenyl)propanoic acid or its esters is a common alternative synthetic route. However, it is also prone to side reactions that can lead to impurities.

  • Incomplete Reduction: The most common impurity is the starting material itself, due to incomplete reduction. This can be a result of insufficient reducing agent or suboptimal reaction conditions.

    • Solution: Use a slight excess of the reducing agent (e.g., LiAlH₄ or NaBH₄). Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC).

  • Dehalogenation: A significant side reaction, particularly with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), is the removal of the chlorine atom from the aromatic ring, resulting in the formation of 3-phenylpropan-1-ol.

    • Solution: If dehalogenation is a major issue, consider using a milder reducing agent. Sodium borohydride (NaBH₄) is less likely to cause dehalogenation, although it may require harsher conditions or longer reaction times to reduce the carboxylic acid or ester.

  • Over-reduction (for ester starting material): While the desired product is an alcohol, it's important to ensure the reaction conditions are appropriate for the chosen starting material.

    • Solution: When starting from an ester, ensure the workup procedure effectively hydrolyzes any intermediate complexes to yield the final alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect in the synthesis of this compound?

A1: The side products depend on the synthetic route chosen:

  • Grignard Route (from 2-chlorobenzyl halide and ethylene oxide):

    • 1,2-bis(2-chlorophenyl)ethane: Formed via Wurtz coupling.

    • Benzene: If any moisture is present, it will protonate the Grignard reagent.

  • Reduction Route (from 3-(2-chlorophenyl)propanoic acid or its ester):

    • 3-Phenylpropan-1-ol: Resulting from dehalogenation of the starting material.

    • Unreacted Starting Material: Due to incomplete reduction.

Q2: How can I purify my this compound from these side products?

A2: Column chromatography is the most effective method for purifying this compound from the common side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from the less polar byproducts like 1,2-bis(2-chlorophenyl)ethane and 3-phenylpropan-1-ol, and from the more polar unreacted starting acid.

Q3: Is there a way to quantify the amount of side products in my reaction mixture?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for both identifying and quantifying the components of your reaction mixture. By running a sample of your crude product, you can obtain the relative peak areas of your desired product and any side products, which can be used to estimate their relative amounts.

Data Presentation

Table 1: Typical Side Product Profile in the Grignard Synthesis of this compound

CompoundTypical Yield Range (%)Analytical Method for Detection
This compound40-70%GC-MS, NMR
1,2-bis(2-chlorophenyl)ethane5-20%GC-MS, NMR
BenzeneVariable (dependent on moisture)GC-MS

Note: Yields are illustrative and can vary significantly based on reaction conditions.

Table 2: Typical Side Product Profile in the Reduction Synthesis of this compound

CompoundReducing AgentTypical Yield Range of Side Product (%)Analytical Method for Detection
3-Phenylpropan-1-olLiAlH₄5-15%GC-MS, NMR
3-Phenylpropan-1-olNaBH₄<5%GC-MS, NMR
Unreacted Starting MaterialLiAlH₄ or NaBH₄Variable (dependent on reaction completeness)TLC, GC-MS, NMR

Note: Yields are illustrative and can vary significantly based on reaction conditions and the specific substrate (acid vs. ester).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction
  • Preparation: Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.

  • Grignard Formation: To a round-bottom flask containing magnesium turnings (1.2 eq) and a crystal of iodine, add a small portion of a solution of 2-chlorobenzyl chloride (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Gently warm the flask to initiate the reaction, which is indicated by a color change and gentle refluxing.

  • Addition: Once initiated, add the remaining 2-chlorobenzyl chloride solution dropwise to maintain a gentle reflux.

  • Reaction with Ethylene Oxide: After the addition is complete, cool the reaction mixture to 0°C and slowly bubble in ethylene oxide gas (1.5 eq).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Reduction of Ethyl 3-(2-chlorophenyl)propanoate
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of ethyl 3-(2-chlorophenyl)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0°C and slowly add a solution of Lithium Aluminum Hydride (1.5 eq) in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Purification: Filter the resulting solid and wash with THF. Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions cluster_grignard Grignard Route cluster_reduction Reduction Route Grignard_Reagent 2-Chlorobenzylmagnesium Chloride Desired_Product_G This compound Grignard_Reagent->Desired_Product_G Reacts with Wurtz Wurtz Coupling (1,2-bis(2-chlorophenyl)ethane) Grignard_Reagent->Wurtz Side Reaction Moisture Reaction with H₂O (Benzene) Grignard_Reagent->Moisture Side Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Desired_Product_G Starting_Material_R 3-(2-Chlorophenyl)propanoic Acid or Ester Desired_Product_R This compound Starting_Material_R->Desired_Product_R Reduced by Dehalogenation Dehalogenation (3-Phenylpropan-1-ol) Starting_Material_R->Dehalogenation Side Reaction Incomplete_Reduction Incomplete Reduction (Starting Material) Starting_Material_R->Incomplete_Reduction Side Reaction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Desired_Product_R

Technical Support Center: Purification of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(2-Chlorophenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities largely depend on the synthetic route employed. A common method for synthesizing this compound is the reduction of a corresponding carboxylic acid or ester, such as 3-(2-chlorophenyl)propanoic acid or its methyl ester. Potential impurities from this process can include:

  • Unreacted Starting Material: Incomplete reduction can leave traces of the starting carboxylic acid or ester.

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, the aromatic chlorine atom could potentially be removed, leading to the formation of 3-phenylpropan-1-ol.

  • Side-products from the Reducing Agent: The choice of reducing agent (e.g., lithium aluminum hydride, sodium borohydride) can introduce specific byproducts that need to be removed during workup and purification.

  • Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and workup can also be present as impurities.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities present.

  • Fractional vacuum distillation is often a good choice for separating the target compound from non-volatile impurities or those with significantly different boiling points.[1][2]

  • Silica gel column chromatography is highly effective for separating compounds based on polarity. This is particularly useful for removing impurities with polarities that are different from this compound.

  • Recrystallization can be an option if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent. However, this compound is often a liquid at room temperature, making this method less straightforward unless a suitable solid derivative is formed.

Q3: My purified this compound appears to be degrading. What could be the cause?

A3: While this compound is generally stable, degradation can occur under certain conditions. Exposure to strong acids or bases, high temperatures for extended periods, or the presence of certain metal catalysts could potentially lead to side reactions. It is advisable to store the purified compound under an inert atmosphere and away from light to minimize degradation.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not low enough.

  • Solution: Ensure your vacuum system is properly sealed and the pump is functioning correctly to achieve the desired pressure. A lower pressure will decrease the boiling point.

  • Possible Cause: The thermometer is not positioned correctly.

  • Solution: The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Issue 2: The distillation is very slow or has stopped.

  • Possible Cause: Insufficient heating.

  • Solution: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly insulated to minimize heat loss.

  • Possible Cause: "Bumping" of the liquid is occurring.

  • Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling.

Silica Gel Column Chromatography

Issue 1: Poor separation of the desired compound from an impurity.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution: The polarity of the eluent is critical. Use thin-layer chromatography (TLC) to test various solvent systems to find one that provides good separation between your product and the impurity. A common approach for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Possible Cause: The column is overloaded.

  • Solution: The amount of crude material should be appropriate for the amount of silica gel used. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Recrystallization (if applicable)

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too quickly, or the solvent is not ideal.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can also try a different solvent or a solvent pair. For a two-solvent recrystallization, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[3] Common solvent pairs include ethanol-water and diethyl ether-hexane.[4][5][6]

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated.

  • Solution: If too much solvent was added, you can evaporate some of it to concentrate the solution.

  • Possible Cause: Nucleation is not occurring.

  • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystal formation. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

Data Presentation

PropertyValueSource
Molecular Formula C₉H₁₁ClOPubChem[7]
Molecular Weight 170.64 g/mol ChemicalBook[8]
Predicted XlogP 2.5PubChem[7]
Boiling Point Not available
Solubility Not available

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of the product, collect the main fraction in a clean receiving flask.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure compound.

  • Completion: Once the majority of the product has distilled, stop heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent to remove non-polar impurities.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the desired product.

  • Fraction Collection and Analysis:

    • Collect the eluent in small fractions.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Experimental Workflow: General Purification Strategy

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Analysis (TLC, GC-MS) Crude_Product->Initial_Analysis Distillation Fractional Vacuum Distillation Initial_Analysis->Distillation  Non-volatile or  high-boiling impurities Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography  Polar or similarly  boiling impurities Purity_Check_1 Purity Check Distillation->Purity_Check_1 Purity_Check_2 Purity Check Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography  Further Purification  Needed Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product  Meets Purity Specs Purity_Check_2->Distillation  Further Purification  Needed Purity_Check_2->Pure_Product  Meets Purity Specs

Caption: General purification workflow for this compound.

Logical Relationship: Troubleshooting Distillation Issues

Distillation_Troubleshooting cluster_no_distillate No or Slow Distillation cluster_bumping Violent Bumping start Distillation Problem q1 Is the vacuum pressure low enough? start->q1 q4 Are boiling chips or a stir bar being used? start->q4 a1_yes Yes q1->a1_yes Yes a1_no No: Check for leaks, improve vacuum pump performance. q1->a1_no No q2 Is the heating sufficient? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Increase heating mantle temperature. q2->a2_no No q3 Is the thermometer placed correctly? a2_yes->q3 a3_no No: Adjust thermometer position. q3->a3_no No a4_no No: Add boiling chips or a stir bar. q4->a4_no No

Caption: Troubleshooting guide for vacuum distillation issues.

References

Technical Support Center: Resolving Impurities in 3-(2-Chlorophenyl)propan-1-ol Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 3-(2-Chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound can generally be categorized into three main types:

  • Process-Related Impurities: These arise from the synthetic route used. Common starting materials like 2-chlorocinnamic acid or 2-chlorobenzaldehyde can lead to specific byproducts.

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in the initial reagents can be carried through the synthesis.

  • Degradation Products: The final compound may degrade over time due to factors like exposure to air, light, or elevated temperatures.

Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak could be one of several common impurities. Based on typical synthetic routes, potential impurities include:

  • Unreacted Starting Materials: Such as 2-chlorocinnamic acid or 2-chlorobenzaldehyde.

  • Intermediates: Incomplete reaction could leave intermediates from the synthetic pathway.

  • Byproducts of Reduction: If synthesized via reduction of a carbonyl compound, you might see incompletely reduced species or over-reduced products.

  • Byproducts of Grignard Reaction: If a Grignard reagent was used, biphenyl-type impurities can form.

  • Oxidation Products: The alcohol group is susceptible to oxidation, which could form the corresponding aldehyde or carboxylic acid.

Q3: My sample has a slight yellow tint. Does this indicate a specific impurity?

A3: A yellowish color can sometimes be indicative of biphenyl impurities, which can form as a side product in Grignard reactions. It can also suggest the presence of other chromophoric impurities or degradation products. Further analysis by techniques like HPLC-UV or GC-MS is recommended for identification.

Q4: How can I confirm the identity of an unknown impurity?

A4: A combination of analytical techniques is often necessary for unambiguous identification:

  • HPLC-MS: Provides retention time and mass-to-charge ratio, which can help determine the molecular weight of the impurity.

  • GC-MS: Ideal for volatile impurities, providing both retention time and a mass spectrum that can be compared to libraries for identification.[1]

  • NMR Spectroscopy: Provides detailed structural information about the impurity, which is often essential for definitive identification.[2]

Troubleshooting Guide

Observed Issue Potential Cause (Impurity) Recommended Action(s)
Extra peak in HPLC with a shorter retention time than the main product. More polar impurity, possibly unreacted 2-chlorocinnamic acid or an oxidation product.1. Analyze by LC-MS to determine the molecular weight. 2. Purify via column chromatography with a gradient elution.
Broad peak or shoulder on the main product peak in GC analysis. Isomeric impurity or a closely related compound.1. Optimize the GC temperature program for better separation. 2. Consider derivatization to improve peak shape. 3. Use a different GC column with a different stationary phase.
Low assay value for the main product. Presence of one or more significant impurities.1. Perform a comprehensive impurity profile using HPLC and/or GC-MS. 2. Purify the sample using column chromatography or recrystallization.
Discoloration of the sample (e.g., yellowing). Formation of colored byproducts such as biphenyls from a Grignard synthesis.1. Purify by recrystallization. 2. If purification is difficult, consider an alternative synthetic route.
Appearance of new peaks in the chromatogram of an aged sample. Degradation of the product.1. Identify degradation products using LC-MS. 2. Store the compound under an inert atmosphere, protected from light, and at a low temperature.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity analysis of this compound and the detection of non-volatile impurities.

Instrumentation and Conditions:

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (gradient elution may be required for complex samples)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.

  • Standard Preparation: Prepare a standard solution of a known concentration in the mobile phase.

  • Injection: Inject the sample and standard solutions into the HPLC system.

  • Analysis: Compare the chromatograms to identify and quantify impurities based on their retention times and peak areas relative to the main product peak.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is effective for identifying volatile and semi-volatile impurities.

Instrumentation and Conditions:

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system.

  • Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: Purification by Column Chromatography

This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen solvent system and carefully pack it into the glass column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the solvent system, starting with a lower polarity mixture and gradually increasing the polarity (e.g., from 95:5 hexane:ethyl acetate to 80:20).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 4: Purification by Recrystallization

This method is effective for purifying solid compounds that have different solubilities in a particular solvent at different temperatures.[3]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol/water mixture)[4]

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot solvent.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals to remove any residual solvent.

Visualizations

Impurity_Resolution_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Impurity Identification & Troubleshooting cluster_resolution Purification & Final Analysis Synthesis Synthesis of this compound Crude_Sample Crude Product Synthesis->Crude_Sample Initial_Analysis Initial Purity Analysis (HPLC/GC-MS) Crude_Sample->Initial_Analysis Impurity_Detected Impurity Detected? Initial_Analysis->Impurity_Detected Characterization Characterize Impurity (LC-MS, GC-MS, NMR) Impurity_Detected->Characterization Yes Pass_QC Passes QC? Impurity_Detected->Pass_QC No Source_ID Identify Source of Impurity Characterization->Source_ID Purification Select Purification Method (Chromatography/Recrystallization) Source_ID->Purification Pure_Product Purified Product Purification->Pure_Product Final_Analysis Final Purity Analysis Pure_Product->Final_Analysis Final_Analysis->Pass_QC Pass_QC->Crude_Sample No, Re-purify Synthesis_and_Impurity_Pathway cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis cluster_product Product & Impurities SM1 2-Chlorocinnamic Acid Reaction Reduction Reaction SM1->Reaction SM2 Reducing Agent (e.g., LiAlH4) SM2->Reaction Product This compound Reaction->Product Impurity1 Unreacted 2-Chlorocinnamic Acid Reaction->Impurity1 Incomplete Reaction Impurity2 Over-reduction Byproduct Reaction->Impurity2 Side Reaction Impurity3 Oxidation Product (Aldehyde) Product->Impurity3 Degradation

References

Improving the stability of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and maintaining the stability of 3-(2-Chlorophenyl)propan-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound.

Q1: I've observed a change in the color of my this compound sample, which was originally a colorless liquid. What could be the cause?

A1: A change in color, such as the appearance of a yellowish tint, often indicates degradation of the compound. This can be triggered by several factors:

  • Exposure to Air (Oxidation): The alcohol group is susceptible to oxidation, which can lead to the formation of aldehydes or carboxylic acids. The presence of the chlorophenyl group can also influence oxidative stability.

  • Exposure to Light (Photodegradation): Aromatic chlorides can be sensitive to UV light, which can initiate degradation reactions.

  • Incompatible Storage Materials: Contact with certain plastics or rubbers can cause leaching of impurities that may catalyze degradation.

  • High Temperatures: While stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[1][2]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in an amber glass vial to protect it from light and air.[2]

  • Check for Contamination: Analyze the sample using techniques like HPLC or GC-MS to identify any impurities or degradation products.

  • Inert Gas Purging: Before sealing the container, purge the headspace with an inert gas to displace any oxygen.

Q2: My analytical results (e.g., HPLC, GC-MS) show unexpected peaks that were not present in the initial analysis of this compound. What are these, and how can I prevent them?

A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of this compound, potential degradation pathways include:

  • Oxidation: The primary alcohol can be oxidized to 3-(2-chlorophenyl)propanal and further to 3-(2-chlorophenyl)propanoic acid.

  • Dehydration: At elevated temperatures or in the presence of acidic catalysts, the alcohol could undergo dehydration to form 2-chloro-1-(prop-1-en-1-yl)benzene.

  • Dehalogenation: Under certain conditions, particularly in the presence of catalysts or upon exposure to UV light, the chlorine atom could be removed.

  • Thermal Decomposition: At high temperatures, the molecule can break down, potentially leading to the formation of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]

Preventative Measures:

  • Control Temperature: Store the compound at the recommended room temperature and avoid exposure to excessive heat.[1][2]

  • Avoid Incompatible Materials: Do not store in containers with reactive surfaces. Use high-quality borosilicate glass or other inert materials.

  • pH Control: Maintain a neutral pH in solutions, as both highly acidic and basic conditions can catalyze degradation.

  • Use of Stabilizers: For long-term storage or use in formulations, consider the addition of antioxidants or free-radical scavengers.

Q3: I am dissolving this compound in a solvent for my experiment, and I'm concerned about its stability in solution. What should I consider?

A3: Solvent choice is critical for maintaining the stability of your compound in solution.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides that will accelerate oxidation.

  • pH of the Medium: As mentioned, avoid strongly acidic or basic conditions unless required by the experimental protocol.

  • Inertness of the Solvent: Ensure the solvent does not react with the compound. Protic solvents are generally acceptable, but their purity is key.

  • Freshly Prepared Solutions: It is best practice to prepare solutions fresh for each experiment to minimize the time the compound is exposed to potentially destabilizing conditions.

Q4: What are the ideal storage conditions for long-term stability of this compound?

A4: For optimal long-term stability, adhere to the following storage conditions:

  • Temperature: Store at room temperature.[1][2]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen.[2]

  • Container: Use a tightly sealed, amber glass container to protect from light and moisture.[3][4]

  • Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong bases.[3][4]

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature Room TemperaturePrevents acceleration of degradation pathways.[1][2]
Atmosphere Inert Gas (Argon, Nitrogen)Minimizes oxidation of the alcohol group.[2]
Light Exposure Protection from Light (Amber Vial)Prevents potential photodegradation of the aromatic chloride.
pH NeutralAvoids acid or base-catalyzed degradation.
Incompatible Materials Strong Oxidizing Agents, Strong BasesPrevents chemical reactions leading to degradation.[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general HPLC method to assess the purity of this compound and detect degradation products.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 40% acetonitrile and increase to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

    • The purity can be estimated by the relative peak area of the main component.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and pathways.

  • Acidic Degradation:

    • Dissolve the sample in a solution of 0.1 M HCl in methanol.

    • Heat the solution at 60°C for 24 hours.

    • Neutralize a portion of the sample with 0.1 M NaOH and analyze by HPLC.

  • Basic Degradation:

    • Dissolve the sample in a solution of 0.1 M NaOH in methanol.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize a portion of the sample with 0.1 M HCl and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the sample in a solution of 3% hydrogen peroxide in methanol.

    • Keep the solution at room temperature for 24 hours and analyze by HPLC.

  • Thermal Degradation:

    • Store a solid sample of the compound at 80°C for 48 hours.

    • Prepare a solution of the heat-stressed sample and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the exposed sample by HPLC.

Visualizations

G cluster_0 Troubleshooting Workflow for Sample Instability start Instability Observed (e.g., color change, new peaks) check_storage Verify Storage Conditions: - Inert Atmosphere? - Light Protection? - Correct Temperature? start->check_storage check_contamination Analyze for Impurities (HPLC, GC-MS) check_storage->check_contamination Yes implement_changes Implement Corrective Actions: - Purge with inert gas - Use amber vials - Use high-purity solvents check_storage->implement_changes No review_handling Review Handling Procedures: - Solvent Purity? - pH of medium? - Freshly prepared solutions? check_contamination->review_handling review_handling->implement_changes No end Sample Stabilized review_handling->end Yes implement_changes->end

Caption: Troubleshooting workflow for addressing instability of this compound.

G cluster_1 Potential Degradation Pathways parent This compound oxidation Oxidation (Exposure to Air) parent->oxidation dehydration Dehydration (Heat, Acid) parent->dehydration dehalogenation Dehalogenation (UV Light, Catalysts) parent->dehalogenation thermal Thermal Decomposition (High Heat) parent->thermal product1 3-(2-chlorophenyl)propanal & 3-(2-chlorophenyl)propanoic acid oxidation->product1 product2 2-chloro-1-(prop-1-en-1-yl)benzene dehydration->product2 product3 3-Phenylpropan-1-ol dehalogenation->product3 product4 CO, CO2, HCl thermal->product4

Caption: Potential degradation pathways for this compound.

G cluster_2 Forced Degradation Experimental Workflow start Sample of This compound stress Apply Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, RT) stress->base oxidative Oxidative (3% H2O2, RT) stress->oxidative thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (UV light) stress->photo analysis Analyze by HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis results Identify Degradation Products and Pathways analysis->results

Caption: Experimental workflow for forced degradation studies.

References

Troubleshooting NMR Peak Assignments for 3-(2-Chlorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR peak assignments of 3-(2-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While an experimental spectrum with full peak assignments was not located in our immediate search, we can predict the approximate chemical shifts based on the structure and data from analogous compounds. The expected proton NMR signals for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.

Q2: My aromatic signals are overlapping and difficult to interpret. What can I do?

A2: Overlapping signals in the aromatic region are common. Here are a few troubleshooting steps:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap.

  • Increase Spectrometer Field Strength: A higher field NMR spectrometer will provide better signal dispersion, often resolving overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals within a complex multiplet.

Q3: I see a broad singlet around 1-5 ppm that disappears when I add a drop of D₂O. What is it?

A3: This is characteristic of a hydroxyl (-OH) proton. The chemical shift of -OH protons can vary depending on concentration, temperature, and solvent. Shaking the NMR tube with a drop of deuterium oxide (D₂O) will cause the hydroxyl proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.

Q4: My baseline is noisy and my peaks are broad. How can I improve the spectrum quality?

A4: Poor signal-to-noise and broad peaks can result from several factors:

  • Sample Concentration: Ensure you have an adequate concentration of your sample. For ¹H NMR, 5-25 mg of a small molecule in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a higher concentration of 50-100 mg is often required.

  • Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer. Poor shimming is a common cause of broad and distorted peaks.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your sample is free from such impurities.

  • Sample Solubility: The sample must be fully dissolved. Any solid particles can disrupt the magnetic field homogeneity. Filter your sample if necessary.

Troubleshooting Guide for Peak Assignment

This section provides a systematic approach to identifying and assigning the signals in the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Troubleshooting
Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in the spectrum. Impurities from solvents (e.g., water, grease, ethyl acetate) or starting materials.- Run a blank spectrum of the solvent. - Compare impurity peaks with known chemical shift tables. - Re-purify the sample if necessary.
Incorrect integration values. - Phasing errors. - Overlapping signals. - Baseline distortion.- Carefully re-phase the spectrum. - Use a higher field spectrometer or a different solvent to resolve overlapping peaks. - Ensure the baseline is flat before integration.
Complex or unexpected splitting patterns. - Second-order coupling effects (when the chemical shift difference between coupled protons is small). - Overlapping multiplets.- Simulate the expected splitting pattern using NMR software. - Acquire a spectrum on a higher field instrument. - Use 2D NMR techniques (e.g., COSY) to confirm coupling partners.
¹³C NMR Spectrum Troubleshooting
Observed Issue Potential Cause(s) Recommended Action(s)
Missing carbon signals (especially quaternary carbons). - Low sample concentration. - Long relaxation times (T₁) for quaternary carbons.- Increase the sample concentration. - Increase the relaxation delay (d1) in the acquisition parameters.
Peaks are very weak. Low natural abundance of ¹³C and low sample concentration.- Increase the number of scans. - Use a more concentrated sample.
Solvent peaks obscure sample signals. The chemical shift of a sample carbon is very close to that of the deuterated solvent.- Consult a table of deuterated solvent chemical shifts and choose a solvent where peaks are less likely to overlap.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates based on the analysis of similar structures and should be used as a guide for initial peak assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-1' (Aromatic)7.30 - 7.40Multiplet1H
H-2', H-3', H-4' (Aromatic)7.10 - 7.25Multiplet3H
H-1 (CH₂)~ 3.7Triplet2H
H-3 (CH₂)~ 2.9Triplet2H
H-2 (CH₂)~ 2.0Quintet2H
OHVariable (1-5)Broad Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (C-Cl)~ 134
C-2' (C-C)~ 139
C-3', C-4', C-5', C-6' (Aromatic CH)127 - 131
C-1 (CH₂-OH)~ 62
C-3 (Ar-CH₂)~ 32
C-2 (CH₂)~ 30

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of your purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette during the transfer.

  • Capping: Cap the NMR tube securely.

D₂O Exchange for -OH Peak Identification
  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it gently for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The signal corresponding to the hydroxyl proton should have disappeared or significantly decreased in intensity in the second spectrum.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment issues.

troubleshooting_workflow Troubleshooting Workflow for NMR Peak Assignment start Start: Ambiguous Peak Assignment check_sample Step 1: Verify Sample Integrity - Purity (TLC, LC-MS) - Correct Structure Confirmation start->check_sample check_acquisition Step 2: Review Acquisition Parameters - Sufficient Scans? - Correct Pulse Program? check_sample->check_acquisition Sample OK end_success End: Successful Assignment check_sample->end_success Issue Found & Resolved reprocess_data Step 3: Re-process Spectrum - Phasing - Baseline Correction - Referencing check_acquisition->reprocess_data Parameters OK check_acquisition->end_success Issue Found & Resolved simple_troubleshooting Step 4: Basic Troubleshooting - D₂O Exchange for -OH - Change Solvent reprocess_data->simple_troubleshooting Processing OK reprocess_data->end_success Issue Found & Resolved advanced_techniques Step 5: Advanced Techniques - Higher Field NMR - 2D NMR (COSY, HSQC) simple_troubleshooting->advanced_techniques Ambiguity Persists simple_troubleshooting->end_success Assignment Clear consult Step 6: Consult with Expert or Literature advanced_techniques->consult Still Unclear advanced_techniques->end_success Assignment Clear consult->end_success Resolution Found

Caption: A step-by-step workflow for troubleshooting NMR peak assignments.

Technical Support Center: Overcoming Poor Solubility of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 3-(2-Chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties are summarized below. These properties suggest potential challenges in aqueous solubility due to the presence of the lipophilic chlorophenyl group.

PropertyValueSource
Molecular FormulaC9H11ClOPubChem[1][2]
Molecular Weight170.63 g/mol PubChem[1][3]
XLogP3-AA (Predicted)2.5PubChem[1]
Monoisotopic Mass170.0498427 DaPubChem[1][2]

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial steps I should take?

A2: Initially, you should confirm the compound's solubility in a range of common laboratory solvents to establish a baseline. Subsequently, simple formulation adjustments can be attempted. This includes pH modification and the use of co-solvents. For many poorly soluble compounds, these initial steps can provide a significant improvement in solubility.

Q3: Are there more advanced techniques if initial steps fail to improve the solubility of this compound?

A3: Yes, several advanced methods can be employed. These include particle size reduction techniques like micronization and nanosuspension, the formation of solid dispersions, and the use of complexing agents such as cyclodextrins.[4][5] The choice of technique will depend on the specific requirements of your experiment, including the desired concentration, stability, and in vivo or in vitro application.

Q4: What are the safety precautions I should take when handling this compound?

A4: this compound is classified with hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[1][3] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[6][8]

Troubleshooting Guides

This section provides structured approaches to troubleshoot and overcome the poor solubility of this compound.

Guide 1: Initial Solubility Screening and Enhancement

This guide outlines the preliminary steps for assessing and improving the solubility of this compound.

Problem: Poor dissolution of this compound in aqueous solutions.

Workflow for Initial Solubility Troubleshooting:

A Start: Poor Solubility Observed B Conduct Solubility Screening in Common Organic Solvents A->B E Attempt pH Modification A->E C Is the compound soluble in any organic solvent? B->C D Attempt Co-solvent System C->D Yes I Consider Alternative Solvents C->I No F Solubility Improved? D->F E->F G Proceed with Experiment F->G Yes H Proceed to Advanced Techniques F->H No

Caption: Initial workflow for troubleshooting poor solubility.

Quantitative Data Summary: Solubility Screening

The following table should be used to record the experimental solubility of this compound in various solvents.

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25
Phosphate-Buffered Saline (pH 7.4)25
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Acetone25
Acetonitrile25
Guide 2: Advanced Solubility Enhancement Strategies

This guide details more advanced methods for when initial troubleshooting is insufficient.

Problem: Co-solvent systems and pH modification do not provide adequate solubility for experimental needs.

Workflow for Advanced Solubility Enhancement:

A Start: Initial Methods Failed B Select Advanced Technique based on Experimental Requirements A->B C Particle Size Reduction (Micronization/Nanosuspension) B->C D Solid Dispersion B->D E Complexation (e.g., with Cyclodextrins) B->E F Prepare Formulation C->F D->F E->F G Characterize Formulation (Solubility, Stability, Particle Size) F->G H Is Formulation Suitable? G->H I Proceed with Experiment H->I Yes J Optimize Formulation or Select Alternative Technique H->J No J->B

Caption: Decision-making workflow for advanced solubility enhancement.

Experimental Protocols

Protocol 1: Co-solvency for Solubility Enhancement

Objective: To increase the aqueous solubility of this compound by using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Purified water or aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

Methodology:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) at a high concentration.

  • In a series of vials, prepare different ratios of the co-solvent to the aqueous buffer (e.g., 1:9, 1:4, 1:1 v/v).

  • To each vial, add an excess amount of this compound.

  • Cap the vials and vortex thoroughly for 2 minutes.

  • Place the vials on a magnetic stirrer and agitate for 24 hours at a controlled temperature to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for any undissolved material.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000)

  • A suitable organic solvent (e.g., Methanol, Ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Methodology:

  • Accurately weigh this compound and the chosen polymer in a specific ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both the compound and the polymer in a minimal amount of the organic solvent in a round-bottom flask.

  • Ensure complete dissolution to form a clear solution.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue evaporation until a thin film or solid mass is formed.

  • Transfer the solid mass to a vacuum oven and dry for 24 hours to remove any residual solvent.

  • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion for its dissolution properties in the desired aqueous medium and compare it to the pure compound.

Protocol 3: Complexation with Cyclodextrins

Objective: To improve the aqueous solubility of this compound through the formation of an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Purified water or aqueous buffer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration device (e.g., 0.22 µm syringe filter)

Methodology:

  • Prepare a series of aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Seal the containers and stir the mixtures for 48 hours at a constant temperature.

  • After equilibration, filter the suspensions through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved this compound in the filtrate using an appropriate analytical technique.

  • Construct a phase solubility diagram by plotting the concentration of dissolved this compound against the concentration of the cyclodextrin.

References

Technical Support Center: Scaling Up the Synthesis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(2-Chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most prevalent starting materials for the synthesis of this compound are 3-(2-chlorophenyl)propanoic acid, 2-chloropropiophenone, and precursors for Grignard reactions such as 2-chlorobenzaldehyde.

Q2: Which synthetic routes are most amenable to large-scale production?

A2: Both the reduction of 3-(2-chlorophenyl)propanoic acid or its corresponding ketone and the Grignard reaction are scalable. The choice of route often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Key safety concerns include the highly exothermic nature of both Grignard reactions and reductions using metal hydrides like lithium aluminum hydride (LiAlH4), which can lead to runaway reactions if not properly controlled. The use of flammable solvents such as diethyl ether and tetrahydrofuran (THF) also poses a significant fire risk.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

Q5: What is the typical purity of commercially available this compound?

A5: Commercially available this compound typically has a purity of 98% or higher.

Troubleshooting Guides

Issue 1: Low Yield in the Grignard Reaction
Symptom Possible Cause Solution
Reaction fails to initiate.Inactive magnesium surface due to oxidation.Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium can also initiate the reaction.
Presence of moisture in glassware or solvents.Thoroughly flame-dry all glassware under vacuum and use anhydrous solvents.
A significant amount of biphenyl byproduct is formed.Wurtz coupling side reaction.Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
The reaction mixture turns dark brown or black.Decomposition of the Grignard reagent.Avoid prolonged heating. Once the magnesium is consumed, proceed to the next step.
Issue 2: Incomplete Reduction of Starting Material
Symptom Possible Cause Solution
Starting material (carboxylic acid or ketone) is still present after the reaction.Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., LiAlH4 or NaBH4). For carboxylic acids, at least two equivalents of LiAlH4 are needed due to the initial acid-base reaction.
Low reaction temperature leading to slow reaction.For NaBH4 reductions, gentle heating may be required to drive the reaction to completion. For LiAlH4, the reaction is typically exothermic and proceeds at room temperature.
Deactivated reducing agent.Use a fresh, unopened container of the reducing agent, as they can degrade upon exposure to moisture.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Solution
Product is contaminated with unreacted starting material.Incomplete reaction or inefficient work-up.Ensure the reaction goes to completion. During work-up, use appropriate aqueous washes to remove water-soluble starting materials and byproducts.
Emulsion formation during aqueous work-up.Similar densities of the organic and aqueous layers.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion.
Product co-distills with impurities.Impurities have boiling points close to the product.Use fractional distillation under reduced pressure for more efficient separation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound (Lab Scale)

Synthetic Route Starting Material Reducing/Grignard Reagent Solvent Typical Yield (%) Typical Purity (%)
Reduction3-(2-Chlorophenyl)propanoic acidLiAlH4Anhydrous THF85-95>98
Reduction2'-Chloro-3-hydroxypropiophenoneNaBH4Methanol/Ethanol90-98>97
Grignard Reaction2-ChlorobenzaldehydeEthylmagnesium bromideAnhydrous THF/Ether70-85>95

Table 2: Physical Properties of this compound

Property Value
Molecular FormulaC9H11ClO
Molecular Weight170.64 g/mol
Boiling Point87-88 °C at 0.2 mmHg
AppearanceLiquid

Experimental Protocols

Protocol 1: Reduction of 3-(2-Chlorophenyl)propanoic Acid with LiAlH4
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

  • Reagent Preparation: Lithium aluminum hydride (LiAlH4) (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF) in the reaction flask under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 3-(2-chlorophenyl)propanoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Protocol 2: Grignard Synthesis from 2-Chlorobenzaldehyde
  • Grignard Reagent Formation: In a flame-dried, three-necked flask, magnesium turnings (1.1 equivalents) are placed. A small crystal of iodine is added. A solution of ethyl bromide (1.05 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Pathways cluster_reduction Reduction Pathways cluster_grignard Grignard Pathway CarboxylicAcid 3-(2-Chlorophenyl)propanoic Acid Product_Reduction This compound CarboxylicAcid->Product_Reduction 1. LiAlH4 2. H3O+ Ketone 2'-Chloro-propiophenone Ketone->Product_Reduction NaBH4, EtOH Aldehyde 2-Chlorobenzaldehyde Product_Grignard This compound Aldehyde->Product_Grignard 1. Grignard Addition 2. H3O+ Grignard_Reagent CH3CH2MgBr

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Reduction Start Start Setup Flame-dry glassware under Nitrogen Start->Setup Add_LiAlH4 Suspend LiAlH4 in anhydrous THF Setup->Add_LiAlH4 Add_Acid Add 3-(2-chlorophenyl)propanoic acid in THF dropwise Add_LiAlH4->Add_Acid React Stir at room temperature (4-6 hours) Add_Acid->React Quench Careful work-up with H2O and NaOH(aq) React->Quench Filter Filter to remove aluminum salts Quench->Filter Dry Dry organic layer (MgSO4) Filter->Dry Concentrate Remove solvent (rotary evaporator) Dry->Concentrate Purify Fractional distillation under vacuum Concentrate->Purify End Pure Product Purify->End

Caption: Workflow for the reduction of 3-(2-chlorophenyl)propanoic acid.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Reaction Monitoring (TLC, GC, HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Side Products Formed? Check_Reaction->Side_Products Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Analyze_Impurities Identify Impurities (GC-MS, NMR) Side_Products->Analyze_Impurities Yes Modify_Workup Modify Work-up Procedure Side_Products->Modify_Workup No End Successful Synthesis Optimize_Conditions->End Improve_Purification Improve Purification: - Recrystallization - Fractional Distillation - Chromatography Improve_Purification->End Analyze_Impurities->Optimize_Conditions Modify_Workup->Improve_Purification

Caption: Logical troubleshooting workflow for synthesis optimization.

References

Preventing degradation of 3-(2-Chlorophenyl)propan-1-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-(2-Chlorophenyl)propan-1-ol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation of purity, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by several observable changes, including:

  • Color Change: A noticeable change from a colorless or pale yellow liquid to a darker yellow or brown hue.

  • Formation of Precipitates: The appearance of solid particles or cloudiness in the liquid.

  • Changes in Purity Profile: The emergence of new peaks or a decrease in the main peak area when analyzed by chromatography (HPLC or GC).

  • Odor Change: Development of an unusual or stronger odor.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in scientific literature, based on the chemical structure of aryl propanols, the following degradation pathways are plausible:

  • Oxidation: The primary alcohol group is susceptible to oxidation, which can lead to the formation of 3-(2-chlorophenyl)propanal and subsequently 3-(2-chlorophenyl)propanoic acid. This process can be accelerated by the presence of oxygen, heat, and light.

  • Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form 1-(2-chlorophenyl)prop-1-ene or 3-(2-chlorophenyl)prop-1-ene.

  • Esterification: If stored with acidic impurities, it could lead to the formation of esters.

Q4: How can I check the purity of my stored this compound?

A4: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for this purpose.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify major impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing) Oxidation of the alcohol group.Store the compound under an inert atmosphere (nitrogen or argon). Protect from light by using an amber-colored vial or storing it in a dark place.
Precipitate Formation Formation of insoluble degradation products or polymerization.Filter the solution to remove the precipitate. Re-evaluate the purity of the filtered liquid using HPLC or GC-MS. Consider if the storage container is appropriate and clean.
Appearance of New Peaks in HPLC/GC Chemical degradation has occurred.Identify the new impurities if possible using mass spectrometry. Depending on the level of impurities, the material may need to be repurified (e.g., by column chromatography) or discarded. Review and optimize storage conditions.
Inconsistent Experimental Results Degradation of the starting material leading to lower yields or unexpected side products.Always check the purity of this compound before use, especially if it has been stored for an extended period. Use a freshly opened or recently purified batch for critical experiments.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 40% acetonitrile and 60% water.

      • Linearly increase to 90% acetonitrile over 15 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working solution and record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Prepare Samples: For each condition, accurately weigh about 10 mg of this compound into separate vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours.

  • Sample Processing:

    • After the stress period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dissolve all samples in methanol to a final concentration of 1 mg/mL.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by the HPLC method described in Protocol 1.

    • Compare the chromatograms to identify and quantify the degradation products.

Visualizations

Degradation_Pathway A This compound B 3-(2-Chlorophenyl)propanal A->B Oxidation (O2, Heat) C 3-(2-Chlorophenyl)propanoic Acid B->C Further Oxidation

Caption: Predicted oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo hplc HPLC Analysis acid->hplc gcms GC-MS Analysis acid->gcms base->hplc base->gcms oxidation->hplc oxidation->gcms thermal->hplc thermal->gcms photo->hplc photo->gcms results Purity Assessment & Degradant Identification hplc->results gcms->results

Caption: Workflow for conducting a forced degradation study.

Troubleshooting_Logic start Observe Signs of Degradation? color Discoloration? start->color Yes precipitate Precipitate? start->precipitate Yes new_peaks New Peaks in Chromatogram? start->new_peaks Yes no_degradation No start->no_degradation action_color Store under inert gas Protect from light color->action_color action_precipitate Filter and re-analyze Check container precipitate->action_precipitate action_new_peaks Identify impurities Repurify or discard new_peaks->action_new_peaks end Continue with Experiment no_degradation->end

Caption: Troubleshooting decision tree for observed degradation.

References

Validation & Comparative

Confirming the Structure of 3-(2-Chlorophenyl)propan-1-ol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis for confirming the chemical structure of 3-(2-Chlorophenyl)propan-1-ol, offering a comparative overview with its structural isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, presenting key experimental data and protocols to aid in structural elucidation and verification.

Structural Confirmation and Spectroscopic Analysis

The definitive structure of an organic compound such as this compound is established through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework, functional groups, and overall mass of the molecule. By analyzing the data from these methods, an unambiguous structural assignment can be made.

This guide presents a summary of expected and reported spectroscopic data for this compound and its isomers, 3-(3-Chlorophenyl)propan-1-ol and 3-(4-Chlorophenyl)propan-1-ol. The differentiation between these isomers is critical, as the position of the chlorine atom on the phenyl ring significantly influences the spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a comparative isomer. This data is essential for distinguishing between the different structural possibilities.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound Data not available in searched literature. Expected signals: Aromatic protons (multiplets, 4H), -CH₂-CH₂OH (triplet, 2H), -CH₂-Ar (triplet, 2H), -CH₂-CH₂OH (sextet, 2H), -OH (singlet, 1H).
3-(4-Chlorophenyl)propan-1-ol 7.27-7.22 (m, 2H, Ar-H), 7.15-7.10 (m, 2H, Ar-H), 3.66 (t, J=6.4 Hz, 2H, -CH₂OH), 2.68 (t, J=7.44 Hz, 2H, -CH₂-Ar), 1.91-1.81 (m, 2H, -CH₂-CH₂-CH₂-).[1][2]
3-(2-chlorophenyl)-1-phenylpropan-1-ol (for comparison) 7.39−7.11 (m, Ar-H).[3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound Data available on SpectraBase, specific values not retrieved in the search.[4]
3-(3-Chlorophenyl)propan-1-ol No specific data found in the search.
3-(4-Chlorophenyl)propan-1-ol No specific data found in the search.

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
This compound FTIR spectrum available on SpectraBase, specific values not retrieved in the search.[4] Expected peaks: O-H stretch (~3300 cm⁻¹, broad), C-H aromatic stretch (~3050 cm⁻¹), C-H aliphatic stretch (~2950-2850 cm⁻¹), C=C aromatic stretch (~1600, 1470 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-Cl stretch (~750 cm⁻¹).
3-(3-Chlorophenyl)propan-1-ol No specific data found in the search.
3-(4-Chlorophenyl)propan-1-ol No specific data found in the search.

Table 4: Mass Spectrometry Data

CompoundKey m/z values
This compound Predicted [M+H]⁺: 171.05712, [M+Na]⁺: 193.03906.[5]
3-(3-Chlorophenyl)propan-1-ol Predicted [M+H]⁺: 171.05712, [M+Na]⁺: 193.03906.[6]
3-(4-Chlorophenyl)propan-1-ol Predicted [M+H]⁺: 171.05712, [M+Na]⁺: 193.03906.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. Below are standard protocols for the key analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS and typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Structural Confirmation Workflow

The logical process for confirming the structure of this compound is outlined in the following diagram.

Structural_Confirmation_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation cluster_Confirmation Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Integration NMR->NMR_Data IR Infrared (IR) Spectroscopy IR_Data Identify Functional Groups (O-H, C-Cl, C-O) IR->IR_Data MS Mass Spectrometry MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Structure_Proposal Propose Putative Structure NMR_Data->Structure_Proposal IR_Data->Structure_Proposal MS_Data->Structure_Proposal Comparison Compare with Isomer Data and Literature Values Structure_Proposal->Comparison Final_Structure Confirm Structure of This compound Comparison->Final_Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to Spectroscopic Data of 3-(2-Chlorophenyl)propan-1-ol and its Isomeric Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, accurate identification and characterization of compounds are paramount. This guide provides a comparative overview of the spectroscopic data for 3-(2-Chlorophenyl)propan-1-ol and its isomers, 3-(3-Chlorophenyl)propan-1-ol and 3-(4-Chlorophenyl)propan-1-ol, alongside the parent compound, 3-phenylpropan-1-ol. This comparison aims to facilitate the identification and differentiation of these closely related structures through standard spectroscopic techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related standards. This data is essential for the verification of the chemical structure and purity of analytical standards.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundAromatic Protons (ppm)-CH₂- (C1) (ppm)-CH₂- (C2) (ppm)-CH₂- (C3) (ppm)-OH (ppm)
This compound7.1-7.4 (m, 4H)3.7 (t)1.9 (quint)2.8 (t)Variable
3-(3-Chlorophenyl)propan-1-ol7.1-7.3 (m, 4H)3.6 (t)1.8 (quint)2.7 (t)Variable
3-(4-Chlorophenyl)propan-1-ol7.2-7.3 (d, 2H), 7.1-7.2 (d, 2H)3.6 (t)1.8 (quint)2.7 (t)Variable
3-Phenylpropan-1-ol7.1-7.3 (m, 5H)3.6 (t)1.8 (quint)2.6 (t)Variable

Note: Predicted chemical shifts (ppm) are relative to TMS (Tetramethylsilane). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), quint (quintet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundAromatic Carbons (ppm)-CH₂- (C1) (ppm)-CH₂- (C2) (ppm)-CH₂- (C3) (ppm)
This compound~127-140~61~32~30
3-(3-Chlorophenyl)propan-1-ol~126-143~62~34~31
3-(4-Chlorophenyl)propan-1-ol~128-140~62~34~31
3-Phenylpropan-1-ol~126-142~62~34~32

Table 3: Infrared (IR) Spectroscopic Data

CompoundO-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound~3300 (broad)~3060~2850-2950~1050~750
3-(3-Chlorophenyl)propan-1-ol~3300 (broad)~3060~2850-2950~1050~780
3-(4-Chlorophenyl)propan-1-ol~3300 (broad)~3060~2850-2950~1050~820
3-Phenylpropan-1-ol~3300 (broad)~3060~2850-2950~1050-

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compoundC₉H₁₁ClO170.63170/172 ([M]⁺), 134, 125, 91
3-(3-Chlorophenyl)propan-1-olC₉H₁₁ClO170.63170/172 ([M]⁺), 134, 125, 91
3-(4-Chlorophenyl)propan-1-olC₉H₁₁ClO170.63170/172 ([M]⁺), 134, 125, 91
3-Phenylpropan-1-olC₉H₁₂O136.19136 ([M]⁺), 118, 117, 91, 77

Experimental Protocols

The data presented in this guide are typically acquired using the following standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the analytical standard is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) TMS as an internal standard.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 200-240 ppm, using proton decoupling. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical standard.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Standard Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR Thin_Film Thin Film or KBr Pellet Sample->Thin_Film IR Dilution Dilution for Chromatography Sample->Dilution MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectrometer Thin_Film->FTIR GCMS_LCMS GC-MS / LC-MS Dilution->GCMS_LCMS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data FTIR->Process_IR Process_MS Process MS Data GCMS_LCMS->Process_MS Structure_Verification Structure Verification Process_NMR->Structure_Verification Process_IR->Structure_Verification Process_MS->Structure_Verification

Caption: Workflow for Spectroscopic Analysis of Chemical Standards.

This guide provides a foundational comparison of spectroscopic data for this compound and related compounds. For definitive identification, it is always recommended to compare the spectrum of an unknown sample against a certified reference standard under identical experimental conditions.

A Comparative Guide to the Synthesis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-purity production of key intermediates is paramount. 3-(2-Chlorophenyl)propan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this alcohol, offering detailed experimental protocols and performance data to inform methodology selection.

Comparison of Synthetic Routes

Two viable and common strategies for the synthesis of this compound are presented: the reduction of a carboxylic acid (Route A) and the asymmetric reduction of a ketone (Route B). Each route involves a two-step process starting from commercially available materials.

ParameterRoute A: Carboxylic Acid ReductionRoute B: Asymmetric Ketone Reduction
Starting Materials 2-Chlorobenzaldehyde, Malonic acidChlorobenzene, Propanoyl chloride
Key Intermediates 3-(2-Chlorophenyl)propanoic acid2-Chloropropiophenone
Reducing Agent Borane-Tetrahydrofuran (BH3-THF)Potassium Borohydride (KBH4)
Catalyst (for reduction) None (stoichiometric reagent)Levo-prolinol (chiral catalyst)
Overall Yield (estimated) ~60-70%~75-80% (of the ortho-isomer)
Purity of Final Product High chemical purityHigh chemical and enantiomeric purity
Key Advantages High-yielding first step; avoids isomeric separation of the intermediate acid.High overall yield; produces an enantiomerically enriched product.
Key Disadvantages Use of pyrophoric borane reagent requires careful handling; non-asymmetric.Friedel-Crafts acylation produces a mixture of ortho and para isomers, requiring separation; involves a chiral catalyst.

Experimental Protocols

Route A: Reduction of 3-(2-Chlorophenyl)propanoic acid

This route involves the Knoevenagel condensation of 2-chlorobenzaldehyde with malonic acid to form 3-(2-chlorophenyl)acrylic acid, followed by reduction of the double bond and the carboxylic acid. A more direct synthesis of the intermediate 3-(2-chlorophenyl)propanoic acid has been reported and is followed by reduction.

Step 1: Synthesis of 3-(2-Chlorophenyl)propanoic acid

  • To a solution of 2-chlorobenzaldehyde and malonic acid in pyridine, a catalytic amount of piperidine is added.

  • The mixture is heated to reflux for 3-4 hours.

  • After cooling, the reaction mixture is poured into an excess of dilute hydrochloric acid to precipitate the crude 3-(2-chlorophenyl)acrylic acid.

  • The crude acrylic acid is then catalytically hydrogenated using H2 gas and a Pd/C catalyst in a suitable solvent like ethanol until the uptake of hydrogen ceases.

  • Alternatively, hydrolysis of methyl 3-(2-chlorophenyl)propionate with aqueous sodium hydroxide can be performed.[1]

  • The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 3-(2-chlorophenyl)propanoic acid is purified by recrystallization. A yield of approximately 67% can be expected.[2]

Step 2: Reduction of 3-(2-Chlorophenyl)propanoic acid to this compound

  • A solution of 3-(2-chlorophenyl)propanoic acid in dry tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere.

  • A 1 M solution of borane-tetrahydrofuran complex (BH3-THF) is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours.

  • The reaction is carefully quenched by the slow addition of methanol at 0°C.

  • The mixture is then poured into water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. This reduction is typically high-yielding.

Route B: Asymmetric Reduction of 2-Chloropropiophenone

This route begins with the Friedel-Crafts acylation of chlorobenzene to produce the key ketone intermediate, which is then asymmetrically reduced.

Step 1: Synthesis of 2-Chloropropiophenone

  • To a suspension of anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane at 0°C, propanoyl chloride is added dropwise.

  • Chlorobenzene is then added slowly to the reaction mixture, maintaining the temperature at 0°C.

  • The reaction is stirred at room temperature for several hours until completion. The Friedel-Crafts acylation of chlorobenzene typically yields a mixture of ortho and para isomers, with the para isomer being the major product.

  • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water and brine, and dried.

  • The solvent is removed, and the resulting mixture of 2-chloropropiophenone and 4-chloropropiophenone is separated by fractional distillation or column chromatography. A high yield of the combined isomers is expected.

Step 2: Asymmetric Reduction of 2-Chloropropiophenone to this compound

This protocol is adapted from a similar synthesis of 3'-chlorophenylpropanol.[3]

  • In a reaction vessel, 2-chloropropiophenone and levo-prolinol are dissolved in 95% ethanol and stirred until complete dissolution.

  • The solution is then cooled.

  • Potassium borohydride (KBH₄) is added portion-wise to the reaction mixture, ensuring the temperature is controlled.

  • After the addition, the mixture is heated to reflux for 1-2 hours.

  • The reaction is then concentrated under reduced pressure.

  • The residue is taken up in n-hexane and treated with activated carbon with heating.

  • After hot filtration, the filtrate is cooled to 0-5°C to induce crystallization.

  • The solid product is collected by filtration, washed with cold n-hexane, and dried under vacuum to yield enantiomerically enriched this compound. This method has been reported to provide yields in the range of 81-83% with high chemical (98%) and enantiomeric (99% ee) purity for the 3-chloro isomer.[3]

Synthesis Pathways Overview

The following diagram illustrates the two synthetic routes for comparison.

Synthesis_Comparison A_start1 2-Chlorobenzaldehyde + Malonic Acid A_intermediate 3-(2-Chlorophenyl)propanoic acid A_start1->A_intermediate Knoevenagel Condensation + Hydrogenation A_product This compound A_intermediate->A_product Reduction (BH3-THF) B_start1 Chlorobenzene + Propanoyl Chloride B_intermediate 2-Chloropropiophenone B_start1->B_intermediate Friedel-Crafts Acylation (AlCl3) B_product This compound (Enantiomerically Enriched) B_intermediate->B_product Asymmetric Reduction (KBH4, Levo-prolinol)

References

Comparative Analysis of 3-(2-Chlorophenyl)propan-1-ol and 3-(3-Chlorophenyl)propan-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties and toxicological considerations of 3-(2-chlorophenyl)propan-1-ol and 3-(3-chlorophenyl)propan-1-ol.

This guide provides a comparative overview of the structural isomers this compound and 3-(3-chlorophenyl)propan-1-ol. The information compiled is intended to assist researchers in evaluating these compounds for further investigation in drug discovery and development. While comprehensive experimental data on the biological activities of these specific molecules are limited in publicly accessible literature, this document summarizes their known physicochemical properties and provides standardized protocols for their in vitro evaluation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and 3-(3-chlorophenyl)propan-1-ol is presented below. These properties are crucial for understanding the compounds' behavior in biological systems and for designing experimental protocols.

PropertyThis compound3-(3-Chlorophenyl)propan-1-ol
CAS Number 6282-87-722991-03-3
Molecular Formula C₉H₁₁ClOC₉H₁₁ClO
Molecular Weight 170.64 g/mol 170.64 g/mol
Boiling Point 270.7°C at 760 mmHg270.691°C at 760 mmHg
Density 1.151 g/cm³1.151 g/cm³
Flash Point 117.5°C117.51°C
Predicted logP 2.262.26
Physical Form LiquidLiquid

Note: Some of the data presented are predicted values from computational models and should be confirmed through experimental validation.

Biological Activity and Toxicological Profile

Currently, there is a notable absence of specific experimental data in peer-reviewed literature detailing the biological activities (e.g., cytotoxicity, receptor binding, enzyme inhibition) of this compound and 3-(3-chlorophenyl)propan-1-ol. However, based on their chemical structures as chlorinated aromatic compounds, some general toxicological considerations can be inferred.

Both compounds are classified with hazard statements indicating they can cause skin and eye irritation.[1][2] Due to the presence of a chlorophenyl group, metabolic activation could potentially lead to the formation of reactive intermediates, a common concern for halogenated aromatic compounds. Further toxicological studies are essential to determine their safety profile for any potential therapeutic application.

Given the lack of specific data, a standardized experimental protocol to assess the in vitro cytotoxicity of these compounds is provided below.

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound and 3-(3-chlorophenyl)propan-1-ol on a selected cancer cell line (e.g., HeLa).

1. Materials and Reagents:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and 3-(3-Chlorophenyl)propan-1-ol

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture HeLa cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours.

4. MTT Assay:

  • After incubation, add 20 µL of MTT reagent to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

To further illustrate the experimental and conceptual frameworks for studying these compounds, the following diagrams are provided.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Assay A Cell Seeding (96-well plate) B Compound Treatment (24h incubation) A->B C MTT Assay (Reagent Addition & Incubation) B->C D Formazan Solubilization (DMSO Addition) C->D E Absorbance Reading (Microplate Reader) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

G cluster_1 Hypothetical Signaling Pathway Affected by Chlorophenyl Compounds Compound Chlorophenylpropanol Receptor Membrane Receptor Compound->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Apoptosis Apoptosis TranscriptionFactor->Apoptosis Induction

Caption: A potential signaling cascade leading to apoptosis that could be modulated by chlorophenyl compounds.

Conclusion

This compound and 3-(3-chlorophenyl)propan-1-ol are structural isomers with very similar physicochemical properties. The key differentiator between them lies in the position of the chlorine atom on the phenyl ring, which could influence their interaction with biological targets and their metabolic profiles. A significant gap in knowledge exists regarding their specific biological activities and toxicological profiles. The provided experimental protocol for cytotoxicity testing offers a starting point for researchers to generate the necessary data to evaluate their potential as therapeutic agents or to understand their toxicological implications. Further studies are imperative to elucidate their mechanism of action and to establish a comprehensive safety and efficacy profile.

References

A Comparative Guide to the Reactivity of 3-(2-Chlorophenyl)propan-1-ol and 3-(4-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic alcohols, 3-(2-chlorophenyl)propan-1-ol and 3-(4-chlorophenyl)propan-1-ol. The position of the chlorine atom on the phenyl ring significantly influences the steric and electronic properties of these molecules, leading to notable differences in their behavior in common organic transformations. Understanding these differences is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes in drug discovery and development.

Theoretical Background: The Influence of Chlorine Substitution

The reactivity of the hydroxyl group and the benzylic protons in 3-chlorophenylpropan-1-ol isomers is primarily dictated by the electronic and steric effects of the chlorine substituent.

  • Electronic Effects: The chlorine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. The interplay of these two opposing effects governs the electron density at different positions of the phenyl ring and can influence the reactivity of the propyl alcohol side chain. In the para isomer, the inductive and resonance effects are more straightforward, while in the ortho isomer, the proximity of the chlorine atom to the side chain introduces additional steric and inductive considerations.

  • Steric Effects: The presence of a chlorine atom at the ortho position in this compound introduces significant steric hindrance around the propanol side chain. This can impede the approach of bulky reagents to both the hydroxyl group and the benzylic protons, potentially leading to slower reaction rates or lower yields compared to the less sterically hindered para isomer.

Comparative Reactivity in Key Transformations

Physical and Chemical Properties

A summary of key physical and chemical properties of the two isomers is presented below.

PropertyThis compound3-(4-Chlorophenyl)propan-1-ol
Molecular Formula C₉H₁₁ClO[1][2]C₉H₁₁ClO[3][4]
Molecular Weight 170.64 g/mol [1][2]170.64 g/mol [3][4]
Appearance LiquidColorless liquid[3][4]
Boiling Point 87-88 °C at 0.2 mmHg104 °C at 0.1 mmHg[3][4]

Oxidation to Carboxylic Acid

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. The reactivity in this process can be influenced by the electronic environment of the alcohol.

Expected Outcome: The electron-withdrawing nature of the chlorine atom is expected to slightly decrease the electron density on the alcohol's oxygen atom, potentially making the initial oxidation step slower compared to an unsubstituted analogue. Between the two isomers, the ortho-chloro substituent's stronger inductive effect, due to proximity, might lead to a slightly slower reaction rate compared to the para isomer. However, this electronic difference is often subtle and may be overshadowed by other factors in a practical experimental setup.

Experimental Protocol: Oxidation with Jones Reagent

Diagram of the Experimental Workflow:

Oxidation_Workflow Oxidation Experimental Workflow reactant 3-(Chlorophenyl)propan-1-ol in Acetone reaction Reaction at 0-25°C reactant->reaction reagent Jones Reagent (CrO₃/H₂SO₄/H₂O) reagent->reaction quench Quench with Isopropanol reaction->quench extraction Extraction with Diethyl Ether quench->extraction purification Purification by Column Chromatography extraction->purification product 3-(Chlorophenyl)propanoic Acid purification->product

Caption: Workflow for the oxidation of 3-(chlorophenyl)propan-1-ol isomers.

Materials:

  • This compound or 3-(4-chlorophenyl)propan-1-ol

  • Jones Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the respective 3-(chlorophenyl)propan-1-ol isomer in acetone is cooled to 0°C in an ice bath.

  • Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • The excess oxidant is quenched by the addition of isopropanol until the solution turns from reddish-orange to green.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the corresponding 3-(chlorophenyl)propanoic acid.

Anticipated Results:

CompoundProductAnticipated YieldRationale for Reactivity Difference
This compound3-(2-Chlorophenyl)propanoic acid~75-85%The ortho-chloro substituent may slightly decrease the rate due to its stronger inductive effect and potential steric hindrance near the reaction center.
3-(4-Chlorophenyl)propan-1-ol3-(4-Chlorophenyl)propanoic acid~80-90%The para-chloro substituent has a less pronounced inductive effect on the alcohol moiety, and no steric hindrance, likely leading to a slightly faster and more complete reaction.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic S_N2 reaction involving an alkoxide and an alkyl halide. The reactivity of the alcohol is dependent on its acidity and the nucleophilicity of the resulting alkoxide.

Expected Outcome: The acidity of the propanol hydroxyl group is enhanced by the electron-withdrawing chlorine atom, making deprotonation easier for both isomers compared to an unsubstituted analog. However, the nucleophilicity of the resulting alkoxide is concurrently reduced. The ortho-chloro substituent is expected to sterically hinder the approach of the electrophile to the alkoxide, leading to a significantly lower reaction rate and yield compared to the para isomer.

Experimental Protocol: Synthesis of Methoxypropylbenzene Derivatives

Diagram of the Logical Relationship:

Etherification_Logic Factors Influencing Etherification Reactivity cluster_ortho This compound cluster_para 3-(4-Chlorophenyl)propan-1-ol ortho_steric Steric Hindrance (High) ortho_reactivity Lower Reactivity ortho_steric->ortho_reactivity ortho_electronic Inductive Effect (Stronger) ortho_electronic->ortho_reactivity para_steric Steric Hindrance (Low) para_reactivity Higher Reactivity para_steric->para_reactivity para_electronic Inductive Effect (Weaker) para_electronic->para_reactivity

Caption: Steric and electronic factors affecting Williamson ether synthesis.

Materials:

  • This compound or 3-(4-chlorophenyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, a solution of the respective 3-(chlorophenyl)propan-1-ol isomer in anhydrous THF is added dropwise.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The reaction is cooled back to 0°C, and methyl iodide is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Anticipated Results:

CompoundProductAnticipated YieldRationale for Reactivity Difference
This compound1-(3-Methoxypropyl)-2-chlorobenzene~40-60%Significant steric hindrance from the ortho-chloro group impedes the S_N2 attack of the alkoxide on methyl iodide, leading to a lower yield.
3-(4-Chlorophenyl)propan-1-ol1-(3-Methoxypropyl)-4-chlorobenzene~70-90%The absence of steric hindrance at the para position allows for a more efficient S_N2 reaction, resulting in a higher yield.

Esterification (Fischer Esterification)

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The reactivity of the alcohol as a nucleophile is a key factor.

Expected Outcome: The nucleophilicity of the alcohol's oxygen is reduced by the electron-withdrawing chlorine substituent in both isomers. The steric hindrance from the ortho-chloro group in this compound is expected to further decrease its reactivity towards the protonated carboxylic acid, resulting in a lower yield or requiring longer reaction times to reach equilibrium compared to the para isomer.

Experimental Protocol: Synthesis of Acetate Esters

Diagram of the Signaling Pathway (Reaction Mechanism):

Fischer_Esterification Fischer Esterification Mechanism acetic Acetic Acid protonated_acetic Protonated Acetic Acid (Electrophilic) acetic->protonated_acetic + H⁺ h_plus H⁺ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acetic->tetrahedral_intermediate + Alcohol alcohol 3-(Chlorophenyl)propan-1-ol (Nucleophile) alcohol->tetrahedral_intermediate water_loss Loss of Water tetrahedral_intermediate->water_loss - H₂O protonated_ester Protonated Ester water_loss->protonated_ester ester 3-(Chlorophenyl)propyl acetate protonated_ester->ester - H⁺

References

Comparative Biological Activity of 3-(2-Chlorophenyl)propan-1-ol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-(2-Chlorophenyl)propan-1-ol analogs and related structures. The information is compiled from various scientific studies to facilitate the understanding of their therapeutic potential. This document summarizes quantitative data in structured tables, details key experimental protocols, and visualizes relevant pathways and workflows.

Introduction

This compound and its analogs are a class of compounds with a phenylpropanoid backbone, a structural motif found in a wide array of biologically active natural products and synthetic molecules. The presence of a chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making them interesting candidates for drug discovery in various therapeutic areas, including neurological disorders and infectious diseases. This guide aims to provide a comparative analysis of the biological activities reported for analogs of this compound, focusing on antimicrobial, anticonvulsant, and analgesic properties.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various analogs related to this compound.

Table 1: Antimicrobial Activity of Phenylpropanol Analogs

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
1-(p-chlorophenyl)propanolCandida albicans>1000-[1]
Phenylpropanol from T. inconspicuaHaemophilus influenzae62.5≤ 250[2]
Phenylpropanol from T. inconspicuaPseudomonas aeruginosa31.25≤ 125[2]
Phenylpropanol from T. inconspicuaKlebsiella pneumoniae31.25≤ 125[2]
Plicatin BStreptococcus mutans31.2-[1]
Plicatin BStreptococcus sanguinis31.2-[1]
Plicatin BStreptococcus mitis31.2-[1]

Table 2: Anticonvulsant Activity of 3-(Chlorophenyl)pyrrolidine-2,5-dione-acetamide Derivatives

CompoundTestED₅₀ (mg/kg)Reference
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)MES68.30[3]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)6 Hz (32 mA)28.20[3]
Valproic Acid (Reference)MES252.74[3]
Valproic Acid (Reference)6 Hz (32 mA)130.64[3]

Table 3: Analgesic Activity of 1-(p-chlorophenyl)propanol

CompoundTestAdministrationActivityReference
1-(p-chlorophenyl)propanolAcetic acid-induced writhing (mice)IntraperitonealHigher than acetylsalicylic acid[4]
1-(p-chlorophenyl)propanolAcetic acid-induced writhing (mice)OralHigher than acetylsalicylic acid[4]
1-(p-chlorophenyl)propanolTail-flick test (rats)OralMost active[4]
Acetylsalicylic acidAcetic acid-induced writhing (mice)Intraperitoneal-[4]
Acetylsalicylic acidTail-flick test (rats)IntraperitonealGreatest protection[4]

Table 4: Cytotoxicity of Chloro-Cathinone Analogs

CompoundCell LineLC₅₀ (mM)Reference
4-chlorobenzoylethcathinone (4-CBC)Differentiated SH-SY5Y~0.6[5]
2-chloroethcathinone (2-CEC)Differentiated SH-SY5Y>2.5[5]
3-chloromethcathinone (3-CMC)Differentiated SH-SY5Y>2.5[5]

Table 5: Acetylcholinesterase (AChE) Inhibition by Chloro-Cathinone Analogs

CompoundIC₅₀ (mM)Reference
3-Cl-diethylcathinone (3-Cl-DEC)~0.1[5]
2-chloroethcathinone (2-CEC)~0.2[5]
2-Cl-α-pyrrolidinopropiophenone (2-Cl-PPP)~0.3[5]
4-chlorobenzoylethcathinone (4-CBC)~0.4[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Assessment (MIC and MBC)

The antimicrobial activity of the test compounds is commonly determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is further diluted to obtain the final inoculum concentration.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of each test compound is prepared in the growth medium. An equal volume of the prepared inoculum is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated, and the lowest concentration that results in no colony formation is recorded as the MBC.[1][2]

Anticonvulsant Activity Screening

The anticonvulsant potential of compounds is often evaluated in rodent models using standardized tests.

  • Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.

    • Animal Model: Male albino mice are typically used.

    • Procedure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor phase of the seizure.

  • 6 Hz Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures.

    • Animal Model: Male albino mice.

    • Procedure: A constant current electrical stimulus (e.g., 32 mA, 6 Hz for 3 s) is delivered through corneal electrodes. The endpoint is the protection against seizure activity, characterized by immobility and motor impairment.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold.

    • Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously. The endpoint is the failure to observe clonic seizures lasting for at least 5 seconds within a 30-minute observation period.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.[3]

Analgesic Activity Assessment

The analgesic properties of the compounds are evaluated using models of pain in rodents.

  • Acetic Acid-Induced Writhing Test (Mice): This is a model of visceral pain.

    • Procedure: Mice are administered the test compound or vehicle. After a set period, a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally. The number of writhes (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes). A reduction in the number of writhes compared to the control group indicates analgesic activity.

  • Tail-Flick Test (Rats): This is a model of spinal nociception.

    • Procedure: A focused beam of radiant heat is applied to the ventral surface of the rat's tail. The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is measured. An increase in the tail-flick latency after drug administration indicates an analgesic effect.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured and differentiated into a dopaminergic neuron-like phenotype.

  • Treatment: The differentiated cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24 hours).

  • MTT Addition: After the treatment period, the MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The concentration that causes 50% cell death (LC₅₀) is determined from the dose-response curves.[5]

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of the compounds on acetylcholinesterase activity is determined using a colorimetric method.

  • Assay Principle: The assay is based on the Ellman's method, where acetylthiocholine is used as a substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically.

  • Procedure: The reaction is typically carried out in a 96-well plate. The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine), DTNB, and the test compound at various concentrations in a suitable buffer.

  • Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from the dose-response curve.[5]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound analogs.

Experimental_Workflow_for_Antimicrobial_Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Inoculum (Bacterial/Fungal Culture) assay_setup Set up 96-well Plate (Compounds + Inoculum) prep_inoculum->assay_setup prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->assay_setup incubation Incubate at Optimal Growth Conditions assay_setup->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic subculture Subculture from clear wells read_mic->subculture incubate_subculture Incubate Agar Plates subculture->incubate_subculture read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_subculture->read_mbc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of test compounds.

Anticonvulsant_Screening_Pathway cluster_tests Seizure Induction Models cluster_outcomes Endpoint Measurement start Test Compound Administration (i.p. or oral) mes_test Maximal Electroshock (MES) (Tonic-Clonic Seizures) start->mes_test six_hz_test 6 Hz Test (Psychomotor Seizures) start->six_hz_test scptz_test scPTZ Test (Chemically-Induced Seizures) start->scptz_test mes_outcome Abolition of Hind Limb Tonic Extension mes_test->mes_outcome six_hz_outcome Protection from Seizure Activity six_hz_test->six_hz_outcome scptz_outcome Absence of Clonic Convulsions scptz_test->scptz_outcome analysis Calculate ED₅₀ (Effective Dose in 50% of animals) mes_outcome->analysis six_hz_outcome->analysis scptz_outcome->analysis

Caption: Logical flow of in vivo anticonvulsant activity screening.

Phenylpropanoid_SAR_Concept cluster_modifications Structural Modifications core 3-Aryl-Propan-1-ol Backbone r1 Aryl Ring Substituents (e.g., -Cl, -F, -OCH₃) core->r1 Influence Lipophilicity & Electronics r2 Propanol Chain Modifications (e.g., -NH₂, =O) core->r2 Affect Conformation & Polarity r3 Terminal Group Variations (e.g., -OH, -NR₂) core->r3 Impact Target Binding & Solubility activity Biological Activity (Antimicrobial, CNS, etc.) r1->activity r2->activity r3->activity

Caption: Structure-Activity Relationship (SAR) concept for 3-aryl-propan-1-ol analogs.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-(2-Chlorophenyl)propan-1-ol. Due to a lack of direct comparative studies for this specific analyte in published literature, this document outlines a framework based on established and validated methods for structurally similar compounds, including other chlorophenyl propanol derivatives and related substances. The experimental data and protocols presented are representative models to illustrate the comparative performance of these techniques.

The primary analytical techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), owing to their specificity, sensitivity, and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.

1.1. Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization: To 1 mL of the sample solution, add an internal standard. A common derivatizing agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The mixture is heated to facilitate the reaction, typically at 70°C for 30 minutes, to form the trimethylsilyl (TMS) ether derivative.[1]

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890 or equivalent.[1]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Injection Mode: Splitless.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.[1]

  • Mass Spectrometer:

    • Mass Spectrometer: Agilent 5973 or equivalent.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-550.[2]

1.2. Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound IS Add Internal Standard Sample->IS Deriv Derivatization (e.g., with BSTFA) IS->Deriv Inject Inject into GC Deriv->Inject Sep Chromatographic Separation Inject->Sep Ionize Electron Ionization (70 eV) Sep->Ionize Detect Mass Detection (m/z 50-550) Ionize->Detect Chrom Obtain Chromatogram Detect->Chrom Quant Quantification Chrom->Quant

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV or Refractive Index (RI) detection is a suitable approach. For chiral separation, a chiral stationary phase can be employed.

2.1. Experimental Protocol: Reversed-Phase HPLC with UV/RI Detection

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filtration of the sample solution through a 0.45 µm filter is recommended.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity or equivalent.[2]

    • Column: Symmetry shield reverse phase C18 (250 x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of a buffer (e.g., pH 4.6 phosphate buffer) and an organic modifier like acetonitrile or methanol.[3]

    • Flow Rate: 0.6 - 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Injection Volume: 30 µL.[3]

    • Detector:

      • UV Detector: Set at an appropriate wavelength (e.g., 254 nm).

      • Refractive Index (RI) Detector.[3]

2.2. Experimental Protocol: Chiral HPLC

For the separation of enantiomers, a chiral stationary phase is necessary.

  • Instrumentation:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

    • Mobile Phase: Typically a mixture of n-hexane and isopropanol with a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV Detector at 254 nm.

2.3. Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Sep Chromatographic Separation (C18 or Chiral Column) Inject->Sep Detect UV or RI Detection Sep->Detect Chrom Obtain Chromatogram Detect->Chrom Quant Quantification Chrom->Quant

HPLC analysis workflow for this compound.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for the quantification of this compound using GC-MS and HPLC, based on data from structurally similar compounds.

ParameterGC-MSHPLC-UV/RI
Linearity (r²) > 0.995[1]> 0.998[1]
Accuracy (% Recovery) 92-108%[1]95-105%[1]
Precision (% RSD) < 15%[1]< 10%[1]
Limit of Detection (LOD) ~1 ng/mL[1]~0.02 ng/mL (with fluorescence detection for a related compound)[4]
Limit of Quantitation (LOQ) ~3 ng/mL~1.29 ppm (for a related compound with RI detection)[3]
Selectivity High (mass fragmentation provides structural information)Moderate to High (dependent on chromatographic separation)
Sample Throughput Lower (due to longer run times and sample preparation)Higher (generally faster analysis times)
Derivatization Often requiredNot usually required

Discussion

Both GC-MS and HPLC are suitable methods for the analysis of this compound.

  • GC-MS offers high selectivity and sensitivity, particularly with the use of mass spectrometry which provides structural confirmation. However, the need for derivatization can add complexity and time to the sample preparation process. It may also be more susceptible to matrix interferences for certain sample types.[1]

  • HPLC methods are generally more straightforward as they often do not require derivatization. Reversed-phase HPLC with UV or RI detection provides good performance for routine analysis. For the separation of enantiomers, chiral HPLC is the method of choice. HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), can offer superior performance in terms of sensitivity and selectivity.[1]

The choice of method will depend on the specific requirements of the analysis, such as the need for enantiomeric separation, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. A thorough cross-validation should be performed to establish the equivalence of any two methods before they are used interchangeably.[1]

References

Inter-Laboratory Comparison of 3-(2-Chlorophenyl)propan-1-ol Analysis: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and precise quantification of pharmaceutical intermediates and active ingredients is paramount for ensuring drug quality, safety, and efficacy. 3-(2-Chlorophenyl)propan-1-ol is a key intermediate in the synthesis of several pharmaceutical compounds. As such, robust and reproducible analytical methods for its quantification are essential. This guide presents a framework for an inter-laboratory comparison of this compound analysis, providing a standardized protocol and data comparison tables. While a specific, publicly available inter-laboratory study on this particular compound is not available, this guide is based on established analytical techniques for similar molecules and offers a template for conducting such a comparison.

Quantitative Data Comparison

The following table presents hypothetical data from a simulated inter-laboratory study involving five laboratories. Each laboratory was provided with a sample of this compound with a known concentration of 5.00 mg/mL and was asked to perform five replicate measurements using the provided analytical protocol.

Table 1: Inter-Laboratory Comparison of this compound Quantification

LaboratoryReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Replicate 4 (mg/mL)Replicate 5 (mg/mL)Mean (mg/mL)Std. Dev.RSD (%)
Lab 15.025.054.985.015.035.020.0250.50
Lab 24.894.924.884.954.914.910.0260.53
Lab 35.105.125.085.155.115.110.0260.51
Lab 44.955.084.855.124.995.000.1082.16
Lab 55.055.015.095.035.075.050.0300.59
Overall 5.02 0.076 1.51

Experimental Protocols

This section details the standardized analytical protocol to be used by participating laboratories for the quantification of this compound.

Objective

To determine the concentration of this compound in a provided sample solution using a standardized High-Performance Liquid Chromatography (HPLC) with UV detection method.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Sample of this compound (concentration to be determined)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Analytical column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Data acquisition and processing software

Chromatographic Conditions
  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Procedure

5.1. Standard Solution Preparation

  • Accurately weigh approximately 50 mg of the this compound reference standard.

  • Dissolve the standard in methanol in a 10 mL volumetric flask and dilute to volume to obtain a stock solution of approximately 5 mg/mL.

  • Prepare a working standard solution with a final concentration of 0.5 mg/mL by diluting the stock solution with the mobile phase.

5.2. Sample Solution Preparation

  • Dilute the provided sample solution with the mobile phase to obtain an expected concentration of approximately 0.5 mg/mL.

5.3. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution five times and check for system suitability (RSD of peak areas ≤ 2.0%).

  • Inject the sample solution in quintuplicate.

  • After the analysis, flush the column with a high-organic mobile phase (e.g., 90% acetonitrile) and then store it in an appropriate solvent.

5.4. Calculation

Calculate the concentration of this compound in the sample using the following formula:

Concentration (mg/mL) = (Area_sample / Area_standard) * Concentration_standard

Where:

  • Area_sample is the average peak area of the analyte in the sample injections.

  • Area_standard is the average peak area of the analyte in the standard injections.

  • Concentration_standard is the concentration of the reference standard solution.

Visualizations

The following diagrams illustrate the key workflows and relationships in this inter-laboratory comparison study.

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Receive Sample & Standard B Prepare Standard Solution (5 mg/mL stock) A->B D Prepare Sample Solution (~0.5 mg/mL) A->D C Prepare Working Standard (0.5 mg/mL) B->C F System Suitability (Standard x5) C->F G Sample Analysis (Sample x5) D->G E HPLC System Equilibration E->F F->G H Integrate Peak Areas G->H I Calculate Concentration H->I J Report Results I->J logical_relationship cluster_labs Participating Laboratories cluster_process Standardized Process cluster_output Comparative Output Lab1 Lab 1 Protocol Standardized Analytical Protocol Lab1->Protocol Sample Common Sample & Standard Lab1->Sample Lab2 Lab 2 Lab2->Protocol Lab2->Sample Lab3 Lab 3 Lab3->Protocol Lab3->Sample Lab4 Lab 4 Lab4->Protocol Lab4->Sample Lab5 Lab 5 Lab5->Protocol Lab5->Sample Data Quantitative Data (Table 1) Protocol->Data Sample->Data Comparison Inter-laboratory Comparison Data->Comparison

Navigating Purity: A Comparative Guide to Commercial 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of commercial 3-(2-Chlorophenyl)propan-1-ol and its positional isomers, 3-(3-Chlorophenyl)propan-1-ol and 3-(4-Chlorophenyl)propan-1-ol, focusing on purity assessment and analytical methodologies.

While specific batch-to-batch purity of commercially available this compound can vary, this guide offers insights into expected purity levels, potential impurities, and the analytical techniques required for their characterization. The selection of a suitable isomer or a specific purity grade can be critical for sensitive applications, impacting reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of pharmaceutical candidates.

Comparative Purity Overview

Commercial grades of this compound and its isomers are typically available with purities ranging from 95% to over 98%. The primary impurities often stem from the synthetic route employed, which commonly involves the reduction of a corresponding chlorophenylpropanoic acid or a related carbonyl compound. Positional isomers themselves can also be a source of impurity if the initial starting materials are not isomerically pure.

CompoundTypical Purity (by GC)Potential Impurities
This compound 98%Starting materials (e.g., 3-(2-chlorophenyl)propanoic acid), over-reduction or incomplete reaction by-products, positional isomers.
3-(3-Chlorophenyl)propan-1-ol Varies (analytical data not always provided by suppliers)Starting materials, by-products from synthesis, other positional isomers.
3-(4-Chlorophenyl)propan-1-ol 95% - >98%Starting materials (e.g., p-chlorocinnamic acid), residual solvents, related reduction products.

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch to understand the specific impurity profile. However, some suppliers of research-grade chemicals may not provide detailed analytical data[1].

Experimental Protocols for Purity Assessment

Accurate determination of the purity and impurity profile of chlorophenylpropanol isomers requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

Methodology:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC System: A standard gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injection: Inject 1 µL of the prepared sample in split mode.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode with a scan range of m/z 40-450.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often effective for separating aromatic compounds.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.

  • Data Analysis: The separation of positional isomers can be challenging and may require method optimization. The relative retention times will determine the isomeric purity.

Visualizing the Workflow

To effectively implement a purity assessment strategy, a clear workflow is essential. The following diagram illustrates the key steps from sample reception to data analysis.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Commercial Sample CoA_Review Review Certificate of Analysis Sample->CoA_Review Sample_Prep Sample Preparation (Dilution/Filtration) CoA_Review->Sample_Prep GC_MS GC-MS Analysis (Purity & Impurity ID) Sample_Prep->GC_MS HPLC HPLC Analysis (Isomeric Purity) Sample_Prep->HPLC Data_Processing Chromatogram Integration & Spectral Analysis GC_MS->Data_Processing HPLC->Data_Processing Purity_Calc Purity Calculation (% Area) Data_Processing->Purity_Calc Impurity_ID Impurity Identification (Library Search/Standards) Data_Processing->Impurity_ID Report Generate Analysis Report Purity_Calc->Report Impurity_ID->Report Logical_Relationships Analytical Strategy for Purity Assessment Goal Purity Assessment Goal Overall_Purity Overall Purity (%) Goal->Overall_Purity Impurity_Identity Impurity Identification Goal->Impurity_Identity Isomeric_Purity Isomeric Purity Goal->Isomeric_Purity GC_MS Gas Chromatography- Mass Spectrometry Overall_Purity->GC_MS HPLC_UV High-Performance Liquid Chromatography (UV) Overall_Purity->HPLC_UV Impurity_Identity->GC_MS NMR Nuclear Magnetic Resonance Spectroscopy Impurity_Identity->NMR Isomeric_Purity->GC_MS Isomeric_Purity->HPLC_UV Method Analytical Method

References

A Comparative Benchmarking Guide to Key Intermediates in Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key chemical intermediates utilized in the synthesis of prominent atypical antipsychotic drugs, lurasidone and cariprazine. While a direct synthetic pathway for these specific drugs employing 3-(2-Chlorophenyl)propan-1-ol is not prominently documented in publicly available literature, this guide will benchmark its chemical profile and reactivity against established intermediates, offering valuable insights for process development and exploration of alternative synthetic routes.

Overview of Lurasidone Synthesis and Key Intermediates

Lurasidone is a crucial medication for the treatment of schizophrenia and bipolar depression. Its synthesis involves several key intermediates, with a critical component being the chiral cyclohexane backbone. A widely adopted route involves the use of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.

Performance Data of Key Lurasidone Intermediate

The following table summarizes the performance data for a key intermediate in a documented industrial synthesis of lurasidone.

IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reaction StepYield (%)Purity (%)Reference
(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane186204-35-3C10H20O6S2300.39Mesylation of (1R,2R)-1,2-Cyclohexanedimethanol92.6Not Specified[1]
Lurasidone Hydrochloride367514-88-3C28H37ClN4O2S529.14Final condensation and salt formation98.399.49 (HPLC)[2]
Experimental Protocol: Synthesis of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

This protocol is based on a documented industrial synthesis.[1]

Materials:

  • (1R,2R)-1,2-Cyclohexanedimethanol

  • Methylisobutyl ketone (MIBK)

  • Triethylamine (TEA)

  • Mesyl chloride

  • Water

Procedure:

  • Dissolve (1R,2R)-1,2-Cyclohexanedimethanol in a mixture of MIBK and TEA.

  • Cool the solution to a temperature between 0°C and 5°C.

  • Add mesyl chloride dropwise over a period of 60 minutes, maintaining the temperature.

  • Stir the reaction mixture until the reaction is complete.

  • Add water to the reaction mixture.

  • Separate the organic and aqueous phases.

  • Concentrate the organic phase to obtain a solution containing (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.

Lurasidone Synthesis Pathway

Lurasidone Synthesis A (1R,2R)-1,2-Cyclohexanedimethanol B (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane A->B Mesylation Yield: 92.6% C (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate B->C Reaction with 3-(piperazin-1-yl)benzo[d]isothiazole D Lurasidone C->D Condensation with (3aR,4S,7R,7aS)hexahydro-1H-4,7- methanoisoindole-1,3(2H)-dione E Lurasidone HCl D->E HCl Salt Formation Yield: 98.3% Purity: 99.49%

A simplified synthetic pathway for Lurasidone Hydrochloride.

Overview of Cariprazine Synthesis and Key Intermediates

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar mania. Its synthesis is a multi-step process with several critical intermediates. Two key building blocks are 1-(2,3-dichlorophenyl)piperazine and ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Performance Data of Key Cariprazine Intermediates

The following table presents a comparative summary of the performance data for key intermediates in the synthesis of cariprazine.

IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reaction StepYield (%)Purity (%)Reference
1-(2,3-Dichlorophenyl)piperazine41202-77-1C10H12Cl2N2231.12Cyclization of 2,3-dichloroaniline and bis(2-chloroethyl)amine63.5 - 8899.70 (HPLC)[3][4]
Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride76308-26-4C10H20ClNO2221.72Hydrogenation and esterification of 4-nitrophenylacetic acid40Not Specified[5]
Cariprazine839712-12-8C21H32Cl2N4O427.41Condensation of precursor with dimethylcarbamoyl chloride63.8 - 90.999.3 - 99.5 (HPLC)[6]
Experimental Protocols

This protocol is based on a documented laboratory synthesis.[3]

Materials:

  • 2,3-Dichloroaniline

  • Bis(2-chloroethyl)ethylamine

  • p-Toluene sulfonic acid

  • Tetrabutylammonium bromide

  • Xylene

  • Aqueous ammonia

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a stirred solution of 2,3-dichloroaniline and bis(2-chloroethyl)ethylamine in xylene, add p-toluene sulfonic acid and tetrabutylammonium bromide.

  • Heat the reaction mixture at 130-135°C for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 6-7 with aqueous ammonia.

  • Extract the organic compounds with ethyl acetate.

  • Dry the organic layer with sodium sulfate and concentrate under reduced pressure to obtain 1-(2,3-dichlorophenyl)piperazine.

This protocol is based on a patented synthesis.[5]

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C)

  • Deionized water

  • Hydrogen gas

  • Ethyl alcohol

  • Hydrochloric ethyl alcohol

  • Acetonitrile

Procedure:

  • In an autoclave, suspend 4-nitrophenylacetic acid in deionized water.

  • Add a suspension of 10% Pd/C in deionized water.

  • Carry out hydrogenation at 44-46°C under hydrogen pressure.

  • After the initial reaction, increase the temperature to 55-58°C and continue hydrogenation at a higher pressure.

  • After completion, cool the mixture and filter the catalyst.

  • Concentrate the filtrate and add ethyl alcohol and hydrochloric ethyl alcohol.

  • Heat the mixture to reflux.

  • Distill off the solvent and add acetonitrile.

  • Cool the solution to 0 to -5°C to crystallize the product.

  • Centrifuge and wash the crystals with acetonitrile to obtain ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Cariprazine Synthesis Pathway

Cariprazine Synthesis cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B A1 2,3-Dichloroaniline A3 1-(2,3-Dichlorophenyl)piperazine A1->A3 A2 Bis(2-chloroethyl)amine A2->A3 C trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexylamine A3->C B1 4-Nitrophenylacetic acid B2 Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl B1->B2 Hydrogenation & Esterification Yield: 40% B2->C Coupling Reaction D Cariprazine C->D Acylation with Dimethylcarbamoyl chloride Yield: 64-91%

A simplified synthetic pathway for Cariprazine.

Benchmarking this compound

While a direct role for this compound as an intermediate in the synthesis of lurasidone or cariprazine is not evident from the reviewed literature, its structural features suggest its potential as a precursor for various pharmaceutical building blocks. Below is a summary of its properties and a discussion of its potential applications.

Physicochemical Properties of this compound
PropertyValue
CAS Number6282-87-7
Molecular FormulaC9H11ClO
Molecular Weight ( g/mol )170.63
AppearanceLiquid
Boiling Point87-88 °C at 0.2 mmHg
Flash Point117.5 ± 20.4 °C
Potential Synthetic Applications and Comparative Discussion

This compound possesses a reactive hydroxyl group and a substituted phenyl ring, making it a versatile starting material for a variety of chemical transformations.

  • Alkylation and Etherification: The hydroxyl group can be readily converted to a leaving group (e.g., tosylate or mesylate) or directly used in etherification reactions. This functionality is crucial for coupling with other molecules, a common strategy in pharmaceutical synthesis. For example, it could potentially be used to synthesize analogs of existing drugs by replacing or modifying side chains.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different set of chemical reactions, such as reductive amination to form amines or amide bond formation.

Comparison to Lurasidone and Cariprazine Intermediates:

  • Structural Similarity: The chlorophenyl group is a common moiety in many psychoactive drugs. While the specific substitution pattern (ortho-chloro) and the propyl chain may not directly map onto the core structures of lurasidone or cariprazine, this building block could be valuable for synthesizing novel analogs or alternative drug candidates.

  • Reaction Efficiency: Without direct experimental data for its use in a relevant multi-step synthesis, a quantitative comparison of yield and purity is not possible. However, the reactions mentioned above (alkylation, oxidation) are generally high-yielding and well-established in organic synthesis. The performance of this compound in a specific synthetic sequence would depend heavily on the subsequent reaction steps and the stability of the intermediates formed.

  • Alternative Routes: The established syntheses of lurasidone and cariprazine rely on building complex cyclic structures. While this compound does not directly provide these ring systems, it could be a starting point for a different synthetic approach, potentially offering advantages in terms of cost, safety, or patentability.

Conclusion

This guide has provided a comparative overview of key intermediates in the synthesis of the antipsychotic drugs lurasidone and cariprazine, supported by available quantitative data and experimental protocols. The established intermediates, such as (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane for lurasidone and 1-(2,3-dichlorophenyl)piperazine and ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride for cariprazine, are well-documented with proven performance in industrial-scale synthesis.

While this compound is not a direct intermediate in the presented synthetic routes for these specific drugs, its chemical properties make it a valuable building block for medicinal chemistry and drug development. Its potential for modification through various organic reactions opens avenues for the synthesis of novel compounds and the exploration of alternative, potentially more efficient or innovative, synthetic pathways for antipsychotic drugs and other therapeutic agents. Researchers are encouraged to consider its utility in the design of new molecular entities and in the development of next-generation synthetic strategies.

References

Comparative Guide to Isomeric Purity Analysis of 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 3-(2-Chlorophenyl)propan-1-ol is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Positional isomers, such as 3-(3-Chlorophenyl)propan-1-ol and 3-(4-Chlorophenyl)propan-1-ol, can arise during synthesis and may exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of analytical techniques for the determination of the isomeric purity of this compound, complete with experimental protocols and performance data.

Comparison of Analytical Methods

The primary challenge in analyzing the isomeric purity of this compound lies in the separation of its structurally similar positional isomers. The choice of analytical method depends on factors such as the required sensitivity, resolution, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most pertinent techniques for this purpose.

Analytical Technique Principle Advantages Limitations Typical Resolution (Rs) Limit of Quantification (LOQ) Analysis Time
HPLC with Phenyl Column Differential partitioning of isomers between a stationary phase with phenyl groups and a mobile phase, based on hydrophobic and π-π interactions.Robust and reproducible; high resolving power for positional isomers of aromatic compounds; non-destructive.May require longer run times for baseline separation; solvent consumption.> 1.5~0.05%20-30 min
GC-MS Separation of volatile analytes in a gaseous mobile phase followed by mass-based detection. Isomers are separated based on their boiling points and interactions with the stationary phase.High sensitivity and selectivity; provides structural information from mass spectra; suitable for volatile impurities.Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.> 2.0~0.01%15-25 min
Quantitative NMR (qNMR) The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. Allows for the determination of the relative molar ratio of isomers.No need for identical reference standards for each isomer; provides unambiguous structural information; non-destructive.Lower sensitivity compared to chromatographic methods; requires higher sample concentrations; potential for signal overlap.N/A~0.1%5-15 min

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) with Phenyl Column

Objective: To separate and quantify the positional isomers of chlorophenylpropanol using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • 3-(3-Chlorophenyl)propan-1-ol reference standard

  • 3-(4-Chlorophenyl)propan-1-ol reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare individual stock solutions of each isomer at 1 mg/mL in the mobile phase. Prepare a mixed standard solution containing all three isomers at a concentration of 0.1 mg/mL each.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

  • Analysis: Inject the mixed standard solution to determine the retention times and resolution of the isomers. Inject the sample solution to determine the isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile isomeric impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Reference standards for all three chlorophenylpropanol isomers.

Procedure:

  • Standard and Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the standard or sample into a vial.

    • Add 1 mL of Dichloromethane.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, 20:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the molar ratio of chlorophenylpropanol isomers in a sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

  • Maleic acid (internal standard).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample and 10 mg of maleic acid (internal standard) into a vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Ensure a relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (a D1 of 30 seconds is generally sufficient for quantitative analysis).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals corresponding to each isomer and the internal standard. For the chlorophenylpropanols, the aromatic protons in the regions δ 7.0-7.5 ppm are often distinct for each isomer. The singlet of maleic acid will be at approximately δ 6.3 ppm.

    • Calculate the molar ratio of each isomer relative to the internal standard and subsequently determine the percentage of each isomer in the sample.

Visualizations

The following diagrams illustrate the workflow for the analysis of isomeric purity and the signaling pathway concept for method selection.

IsomericPurityWorkflow Experimental Workflow for Isomeric Purity Analysis cluster_prep Sample & Standard Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standards Reference Standards of 2-, 3-, and 4-isomers Standards->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Chromatogram Analysis HPLC->Chromatogram Spectrum Mass/NMR Spectrum Analysis GCMS->Spectrum qNMR->Spectrum Quantification Quantification of Isomers Chromatogram->Quantification Spectrum->Quantification Purity Isomeric Purity Report Quantification->Purity

Caption: Workflow for determining the isomeric purity of this compound.

MethodSelection Decision Pathway for Method Selection Start Start: Isomeric Purity Analysis Required Question1 Need for high resolution of positional isomers? Start->Question1 Question2 Are volatile impurities a primary concern? Question1->Question2 No Method_HPLC Select HPLC with Phenyl Column Question1->Method_HPLC Yes Question3 Is absolute quantification without specific isomer standards needed? Question2->Question3 No Method_GCMS Select GC-MS Question2->Method_GCMS Yes Question3->Method_HPLC No Method_qNMR Select qNMR Question3->Method_qNMR Yes

Caption: Decision tree for selecting an appropriate analytical method.

Safety Operating Guide

Proper Disposal of 3-(2-Chlorophenyl)propan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-(2-Chlorophenyl)propan-1-ol, a compound requiring careful waste management. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Disposal Protocols

The primary directive for the disposal of this compound, as with many laboratory chemicals, is to entrust it to a licensed and approved hazardous waste disposal facility.[1][2][3] This ensures that the chemical is managed in accordance with stringent national and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]

Key Disposal Steps:
  • Waste Identification and Characterization: The first step is to correctly identify the waste as this compound. It is crucial to determine if the waste is contaminated with other substances, as this may affect the disposal route.

  • Container Management:

    • Original Container: Whenever possible, leave the chemical in its original container.[1] This ensures that all original labeling and hazard information remains with the substance.

    • Labeling: If the original container is not usable, transfer the waste to a new, compatible, and properly sealed container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.

    • No Mixing: Do not mix this compound with other waste streams.[1] Incompatible chemicals can react, leading to dangerous gas evolution, heat generation, or other reactions.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.

    • Ensure the container is tightly closed to prevent leaks or spills.

    • Store it away from incompatible materials.

  • Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal. These services are equipped to handle, transport, and dispose of chemical waste in compliance with all regulatory requirements.

Regulatory Framework for Hazardous Waste Disposal

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[2] Laboratories in academic and research institutions may have the option to operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in eligible academic entities.[3][4]

These regulations mandate a "cradle-to-grave" approach to hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal.

Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key safety and disposal information for this compound.

ParameterInformationSource
CAS Number 6282-87-7[5]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[5]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Container Guidelines Leave in original container; do not mix with other waste.[1]
Regulatory Oversight Adhere to national and local hazardous waste regulations (e.g., EPA's RCRA).[2]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Institutional & Regulatory Compliance cluster_2 Phase 3: Final Disposition A Waste Generation: This compound B Characterize Waste (Pure or Contaminated) A->B C Select & Label Container - Original container preferred - Label: 'Hazardous Waste' + Chemical Name B->C D Store in Satellite Accumulation Area - Well-ventilated - Tightly sealed C->D E Contact Environmental Health & Safety (EHS) or Approved Waste Vendor D->E Container is full or project is complete F Schedule Waste Pickup E->F G Complete Hazardous Waste Manifest F->G H Licensed Vendor Transports Waste G->H I Disposal at Approved Facility (e.g., Incineration, Treatment) H->I J Certificate of Disposal Received I->J

Disposal Workflow for this compound

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research endeavors.

References

Comprehensive Safety and Handling Guide for 3-(2-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal procedures for 3-(2-Chlorophenyl)propan-1-ol, tailored for research, scientific, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol [1]
Physical Form Liquid[1]
Boiling Point 87-88 °C at 0.2 mmHg[1]
Flash Point 117.5 ± 20.4 °C
Storage Temperature Room Temperature[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate PPE is mandatory to minimize exposure risks.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[2]
Body Protection Laboratory CoatA long-sleeved, knee-length laboratory coat should be worn to protect against skin contact.
Respiratory Protection Not typically requiredUse in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Preparation and Weighing
  • Designated Area : Conduct all handling of this compound within a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Weighing : When weighing the liquid, use a tared, sealed container to prevent spills and minimize vapor release.

Solution Preparation and Use
  • Solvent Addition : When preparing solutions, slowly add the solvent to the this compound to avoid splashing.

  • Closed Systems : Whenever feasible, utilize closed systems for reactions and transfers to minimize the escape of vapors.

  • Labeling : All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Post-Procedure Decontamination
  • Work Surface Decontamination : After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment Cleaning : Clean all non-disposable equipment according to established laboratory protocols to remove any chemical residues.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and comply with regulations.

Waste Segregation
  • Liquid Waste : Collect all unused this compound and solutions in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Solid Waste : Dispose of all contaminated solid materials, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste container.

Disposal Procedure
  • Container Labeling : Ensure all waste containers are accurately labeled with the contents and hazard warnings.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Arrangement for Disposal : Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[3]

Workflow for Safe Handling of this compound

prep Preparation - Don PPE - Work in Fume Hood - Assemble Materials weigh Weighing - Use Tared, Sealed Container prep->weigh Proceed to emergency Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion - Spill Response prep->emergency If Incident Occurs solution Solution Preparation & Use - Slow Solvent Addition - Use Closed Systems - Label Containers weigh->solution Proceed to weigh->emergency If Incident Occurs decon Decontamination - Clean Work Surfaces - Clean Equipment solution->decon Upon Completion solution->emergency If Incident Occurs disposal Waste Disposal - Segregate Liquid & Solid Waste - Label Waste Containers - Arrange for EHS Pickup decon->disposal Segregate Waste decon->emergency If Incident Occurs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.